Anthramycin
Description
Anthramycin is a pyrrolo(1,4)benzodiazepine antineoplastic antibiotic isolated from the bacterium Streptomyces refuineus var. thermotolerans. this compound binds covalently to guanine in the minor groove of DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)
A broad-spectrum spectrum antineoplastic antibiotic isolated from Streptomyces refuineus var. thermotolerans. It has low toxicity, some activity against Trichomonas and Endamoeba, and inhibits RNA and DNA synthesis. It binds irreversibly to DNA.
Structure
3D Structure
Propriétés
Formule moléculaire |
C16H17N3O4 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |
Clé InChI |
VGQOVCHZGQWAOI-HWKANZROSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
SMILES isomérique |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
Synonymes |
Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery, History, and Technical Profile of Anthramycin: A Pyrrolobenzodiazepine Antitumor Antibiotic
Abstract
Anthramycin, a potent antitumor antibiotic, represents the archetypal member of the pyrrolobenzodiazepine (PBD) family, a class of natural products that exert their cytotoxic effects through sequence-selective covalent binding to the minor groove of DNA.[1] Discovered in the 1960s from the thermophilic actinomycete Streptomyces refuineus, its unique tricyclic structure and mechanism of action have garnered significant interest from the scientific community, leading to extensive research into its biosynthesis, total synthesis, and potential as a chemotherapeutic agent.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its historical discovery, the elucidation of its complex chemical structure, its intricate biosynthesis, and its mechanism of action at the molecular level. The guide also presents available quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of its biosynthetic and signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.
Discovery and Historical Context
This compound was first isolated in the 1950s by M. D. Tendler and S. Korman from the fermentation broths of Streptomyces refuineus.[2] However, it was not until 1965 that its isolation and characterization as a new antitumor antibiotic were formally reported by W. Leimgruber and colleagues at Hoffmann-La Roche.[3] The initial discovery spurred a wave of research into this novel class of compounds. The chemical structure of this compound was elucidated by Leimgruber's team using a combination of nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy, and later confirmed by mass spectrometry.[2] These studies revealed the characteristic pyrrolo[2,1-c][1][4]benzodiazepine core, a tricyclic system composed of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring.[1]
The potent antitumor activity of this compound was demonstrated in early studies, showing particular efficacy against sarcomas, lymphomas, and gastrointestinal neoplasms.[2] However, its clinical development was hampered by significant dose-limiting cardiotoxicity, a side effect attributed to the phenolic hydroxyl group at the C9 position, which could be converted to a quinone species capable of producing damaging free radicals.[1] Other adverse effects included bone marrow suppression and tissue necrosis at the injection site.[1] These limitations led to a decline in its direct clinical use but fueled further research into the development of less toxic synthetic and semi-synthetic PBD analogs and, more recently, PBD-containing antibody-drug conjugates (ADCs) for targeted cancer therapy.[1]
Quantitative Data
While extensive research has been conducted on this compound and its derivatives, specific quantitative data such as IC50 values across a wide range of cancer cell lines, precise DNA binding constants (Kd), and detailed production yields are not always readily available in compiled formats. The following tables summarize the available quantitative information.
Table 1: Cytotoxicity of this compound Analogs against MCF-7 Breast Cancer Cells [5]
| Compound Code | IC50 (µg/mL) |
| RVB-01 | 1.3 |
| RVB-04 | 1.22 |
| RVB-05 | 1.14 |
| RVB-09 | 1.31 |
| Cisplatin | 19.5 |
Note: The compounds listed are 1,5-benzodiazepine derivatives, which are analogs of this compound.[5]
Table 2: Total Synthesis Yield of Anthracimycin (an this compound Analogue) [6]
| Synthetic Route | Number of Steps | Overall Yield |
| Brimble et al. | 20 | Not specified (0.4 mg produced) |
| Present Work (unspecified) | 10 | 3.3–3.6% |
Mechanism of Action
The primary mechanism of action of this compound is its ability to bind covalently to the minor groove of DNA.[1] This interaction is sequence-selective, with a preference for 5'-Pu-G-Pu sequences (where Pu is a purine (B94841) and G is guanine).[7] The covalent bond is formed between the C11 position of the this compound molecule and the exocyclic C2-amino group of a guanine (B1146940) base.[1] This adduct formation does not cause significant distortion of the DNA helix, which may allow it to evade some DNA repair mechanisms.[8]
The formation of the this compound-DNA adduct inhibits crucial cellular processes that require DNA as a template, including DNA replication and RNA transcription, ultimately leading to cytotoxicity.[2] The covalent and stable nature of this adduct presents a significant challenge to the cell's DNA repair machinery.
DNA Damage Response and Apoptotic Signaling
While the direct signaling cascade initiated by this compound-DNA adducts is not fully elucidated, it is understood that such DNA lesions trigger the DNA Damage Response (DDR) pathway. This complex network of signaling pathways is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[9][10] ATM is primarily activated by double-strand breaks, while ATR responds to a broader range of DNA damage, including the type of adducts formed by this compound.[9][11]
Activation of the DDR pathway leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death.[12] The apoptotic cascade involves the activation of a series of cysteine proteases known as caspases.[1] While the specific caspases activated by this compound have not been definitively identified, DNA damage-induced apoptosis typically involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[12][13]
References
- 1. Caspase activation is an early event in anthracycline-induced apoptosis and allows detection of apoptotic cells before they are ingested by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does this compound bind to Z-DNA as well as to B-DNA? A molecular mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity and permeability of the this compound producing organism Streptomyces refuineus to this compound and structurally related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bacillus anthracis induces NLRP3 inflammasome activation and caspase-8–mediated apoptosis of macrophages to promote lethal anthrax - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of DNA Alkylation by Anthramycin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, first isolated from Streptomyces refuineus.[3] Its biological activity stems from its ability to form a covalent adduct with DNA, thereby inhibiting nucleic acid synthesis and leading to cytotoxicity.[1] This document provides a comprehensive technical overview of the molecular mechanism of DNA alkylation by this compound. It details the formation of the reactive electrophile, the specifics of the covalent linkage to guanine (B1146940), the sequence selectivity of the interaction, and the resulting structural perturbations of the DNA helix. Furthermore, this guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core chemical and experimental processes.
The Core Mechanism of DNA Alkylation
The interaction of this compound with DNA is a multi-step process that culminates in the formation of a stable, yet thermally labile, covalent adduct in the minor groove.[1][3]
Formation of the Reactive Electrophile: The Iminium Ion
The key structural feature of this compound responsible for its alkylating activity is the carbinolamine moiety at the C11 position. In an aqueous environment, this carbinolamine exists in equilibrium with a dehydrated, electrophilic iminium ion. This iminium species is the reactive intermediate that is susceptible to nucleophilic attack by DNA.
Caption: Equilibrium between the carbinolamine and the reactive iminium ion of this compound.
Covalent Adduct Formation with Guanine
The electrophilic C11 atom of the iminium ion is attacked by the exocyclic N2 amino group of a guanine base located in the minor groove of the DNA.[1][2] This nucleophilic attack results in the formation of a stable aminal linkage, covalently tethering the this compound molecule to the DNA.[4] This reaction is highly specific for guanine; other DNA bases are not targeted.[1][5]
Minor Groove Binding and Orientation
Following covalent bond formation, the tricyclic PBD core of this compound settles non-covalently within the DNA minor groove, spanning a region of approximately three to four base pairs.[6] X-ray crystallography and NMR studies have definitively shown that the drug molecule is oriented with its C11S stereochemistry.[7][8] The six-membered ring of this compound points toward the 3' end of the DNA strand to which it is attached, while the acrylamide (B121943) side chain extends along the groove toward the 5' direction.[8]
Caption: Logical workflow of this compound DNA alkylation and its biological consequence.
Sequence Selectivity
This compound does not bind randomly to guanine residues but exhibits a significant preference for certain DNA sequences. This selectivity is a critical aspect of its mechanism and is primarily dictated by the conformational flexibility of the DNA helix.[1][6]
Preferred Binding Sequences
Extensive footprinting analysis has established a clear hierarchy for this compound binding sites. The most preferred sites consist of a central guanine flanked by two purines (Pu), while the least preferred sites have a guanine flanked by two pyrimidines (Py).[1][6]
| Sequence Motif (G* = Alkylated Guanine) | Binding Preference |
| 5'-Pu-G-Pu | Highest |
| 5'-Pu-G-Py | Intermediate |
| 5'-Py-G-Pu | Intermediate |
| 5'-Py-G-Py | Lowest |
Role of DNA Conformation and Flexibility
The formation of the this compound-DNA adduct induces a conformational change in the DNA, including localized bending.[6] Theoretical modeling and experimental data suggest that purine-purine steps in B-DNA have inherently low twist angles and greater flexibility, which more readily accommodates the structural distortions required for the drug to bind covalently.[1][8] In contrast, the more rigid structure of pyrimidine-rich sequences presents a higher energy barrier for adduct formation.[1]
Quantitative Data Summary
Quantitative analysis of the this compound-DNA interaction provides crucial parameters for understanding its potency and for the development of related compounds.
Table 1: Structural Data from X-Ray Crystallography
| Parameter | Value | Source Oligonucleotide | Reference |
| Resolution | 2.3 Å | C-C-A-A-C-G-T-T-G-G | [8] |
| Covalent Bond | C11 (this compound) - N2 (Guanine) | C-C-A-A-C-G-T-T-G-G | [8] |
| Stereochemistry | C11S, C11aS | C-C-A-A-C-G-T-T-G-G | [8] |
Note: While many studies reference kinetic data and binding constants for the PBD family, specific quantitative values for this compound itself are sparse in the provided search results. The related anthracyclines show apparent binding constants in the range of (1-2) x 10^6 M^-1 and IC50 values for polymerase inhibition of 10-30 µM.[9]
Key Experimental Protocols
The elucidation of this compound's alkylation mechanism has relied on a combination of structural biology, biochemical, and biophysical techniques.
Protocol: NMR Spectroscopy for Adduct Structure Determination
Nuclear Magnetic Resonance (NMR) is used to determine the high-resolution 3D structure of the this compound-DNA adduct in solution.
-
Sample Preparation: A self-complementary DNA oligonucleotide with a known this compound binding site (e.g., d(ATGCAT)2) is synthesized and purified.[7] this compound is added to the oligonucleotide solution and incubated to allow for covalent adduct formation. The complex is then purified to remove any unbound drug.
-
Data Acquisition: One- and two-dimensional NMR experiments (e.g., COSY, NOESY) are performed on a high-field NMR spectrometer (e.g., 400 MHz).[10] NOESY experiments are critical as they identify protons that are close in space, revealing intermolecular contacts between the drug and the DNA.[7]
-
Spectral Assignment: Protons on both the DNA and the this compound molecule are systematically assigned by analyzing the correlation peaks in the 2D spectra.[7]
-
Structure Calculation: The distances derived from NOESY cross-peak intensities are used as constraints in molecular modeling programs. This allows for the calculation of a family of 3D structures consistent with the experimental data, revealing the precise orientation of the drug in the minor groove and the stereochemistry of the covalent linkage.[11]
Protocol: HPLC for Kinetic Analysis of Sequence Specificity
High-Performance Liquid Chromatography (HPLC) can be employed to measure and compare the reaction rates of this compound with different DNA sequences.[6]
-
Reaction Setup: Separate reactions are prepared, each containing this compound and a different DNA oligonucleotide (e.g., representing PuGPu, PyGPy motifs). Reactions are initiated simultaneously and maintained at a constant temperature.
-
Time-Course Sampling: At specific time intervals, aliquots are removed from each reaction and the reaction is quenched (e.g., by rapid freezing or addition of a quenching agent).
-
HPLC Analysis: Samples are injected onto a reverse-phase HPLC column. A gradient elution is used to separate the unreacted (hydrophobic) this compound from the DNA and the DNA-drug adduct.
-
Quantification: The peak areas corresponding to the free drug and the adduct are integrated. The rate of adduct formation for each DNA sequence is determined by plotting the concentration of the adduct versus time. This allows for a direct quantitative comparison of sequence reactivity.[6]
Protocol: DNase I Footprinting for Binding Site Identification
Footprinting is a technique used to identify the specific DNA sequence where a small molecule like this compound binds.
Caption: Experimental workflow for DNase I footprinting to map this compound binding sites.
Conclusion
The mechanism of DNA alkylation by this compound is a well-characterized process involving the formation of a reactive iminium ion that covalently binds to the N2 position of guanine in the DNA minor groove. This interaction is highly sequence-selective, favoring flexible, purine-rich regions, and results in the inhibition of essential cellular processes like replication and transcription. The detailed understanding of this mechanism, derived from sophisticated structural and kinetic studies, continues to inform the design and development of next-generation PBD-based anticancer agents and antibody-drug conjugates.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Reaction of this compound with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The 2-amino group of guanine is absolutely required for specific binding of the anti-cancer antibiotic echinomycin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of DNA sequence specificity of this compound and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of a covalent DNA-drug adduct: this compound bound to C-C-A-A-C-G-T-T-G-G and a molecular explanation of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of new anthracycline antibiotics with DNA. Effects on nucleic acid synthesis and binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the this compound-d(ATGCAT)2 adduct from one- and two-dimensional proton NMR experiments in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Anthramycin's Covalent Embrace: An In-Depth Technical Guide to its DNA Minor Groove Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin, a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family, exerts its cytotoxic effects by forming a covalent adduct with DNA. This interaction, occurring within the minor groove, effectively stalls crucial cellular processes like replication and transcription. Understanding the precise nature of the this compound binding site, its sequence specificity, and the structural consequences of adduct formation is paramount for the rational design of next-generation PBD-based anticancer agents and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the this compound-DNA binding event, detailing the molecular interactions, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the involved pathways and workflows.
Molecular Mechanism of Action: A Covalent Bond in the Minor Groove
This compound binds covalently to the N2 exocyclic amine of guanine (B1146940) bases located in the minor groove of the DNA double helix.[1][2] This reaction proceeds through the electrophilic C11 position of the this compound molecule.[1] The formation of this stable aminal linkage is a key feature of its mechanism of action.
The specificity of this compound binding is not solely dictated by the presence of a guanine residue but is significantly influenced by the flanking nucleotide sequences. There is a strong preference for guanine residues situated within purine-rich tracts, particularly the sequence 5'-Pu-G-Pu-3' (where Pu is a purine, i.e., adenine (B156593) or guanine).[3] The least reactive sequences are those where the guanine is flanked by pyrimidines (5'-Py-G-Py-3').[3] This sequence preference is attributed to the conformational flexibility of the DNA at these sites, which facilitates the accommodation of the drug molecule within the minor groove.[3][4]
The this compound-DNA adduct is further stabilized by a series of non-covalent interactions. The acrylamide (B121943) side chain of this compound extends along the minor groove, forming hydrogen bonds with the floor of the groove, reminiscent of the binding of other minor groove binders like netropsin (B1678217) and distamycin.[1] Additional hydrogen bonds are formed between the C9-hydroxyl and N10 of the this compound core and the edges of the base pairs.[1] The overall conformation of the bound this compound molecule is such that its natural twist matches the helical twist of the B-form DNA minor groove.[1]
Quantitative Data on this compound-DNA Interaction
The following tables summarize the available quantitative data regarding the binding affinity, kinetics, and thermodynamics of the this compound-DNA interaction.
Table 1: DNA Sequence Specificity of this compound Binding
| DNA Sequence | Relative Reactivity | Reference |
| 5'-Pu-G-Pu-3' | Most Reactive | [3] |
| 5'-Py-G-Pu-3' | Intermediate | [3] |
| 5'-Pu-G-Py-3' | Intermediate | [3] |
| 5'-Py-G-Py-3' | Least Reactive | [3] |
Table 2: Kinetic Parameters for this compound-DNA Adduct Formation
| Parameter | Value | Conditions | Reference |
| Reaction Rate | Correlates with sequence-induced DNA bending | Not specified | [3] |
| Covalent Adduct Formation | Dependent on the presence of the imine functionality | Fluorescence spectroscopy | [5] |
Table 3: Thermodynamic Parameters of Anthracycline-DNA Interaction *
| Drug | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Daunomycin | -6.62 | -2.62 | +9.24 | [6] |
| Berubicin | Not specified | Entropic and enthalpic contributions estimated | Computational study | [7] |
Note: Specific thermodynamic data for this compound is limited in the reviewed literature. The data for other anthracyclines are provided for comparative purposes, as they share a similar intercalating chromophore and minor groove interaction.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound-DNA interaction. Below are outlines of key experimental protocols.
DNase I Footprinting to Determine this compound Binding Sites
This technique identifies the DNA sequence protected by a bound ligand from enzymatic cleavage.
Protocol Outline:
-
DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one end.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The regions where this compound is bound will be protected from cleavage.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The "footprint" appears as a region with a significant reduction in the intensity of the cleavage products compared to a control lane without this compound.
For a detailed protocol on DNase I footprinting of anthracyclines, refer to Enzymatic and chemical footprinting of anthracycline antitumor antibiotics and related saccharide side chains.[8]
X-ray Crystallography for Structural Elucidation of the this compound-DNA Adduct
This method provides high-resolution structural information of the drug-DNA complex.
Protocol Outline:
-
Oligonucleotide Synthesis and Purification: A self-complementary DNA oligomer containing the preferred this compound binding site (e.g., 5'-CCAACGTTGG-3') is synthesized and purified.
-
Complex Formation: The oligonucleotide is incubated with this compound to form the covalent adduct.
-
Crystallization: The this compound-DNA adduct is crystallized using vapor diffusion or other suitable methods. This is often the most challenging step.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the complex are derived and refined.
The crystal structure of this compound bound to the decanucleotide 5'-CCAACGTTGG-3' has been solved and is available in the Protein Data Bank (PDB ID: 274D).[1][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR provides detailed information about the structure and dynamics of the this compound-DNA complex in solution.
Protocol Outline:
-
Sample Preparation: A solution of the this compound-DNA adduct is prepared in a suitable buffer, often containing D₂O.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, NOESY, TOCSY) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound molecule and the DNA oligomer.
-
Structural Analysis: The nuclear Overhauser effect (NOE) data, which provides information about through-space proton-proton distances, is used to calculate a three-dimensional model of the complex.
For detailed NMR studies of this compound-DNA adducts, refer to publications such as "Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct" and "Structure of the this compound-d(ATGCAT)2 adduct from one- and two-dimensional proton NMR experiments in solution".[11][12]
Visualizations
Logical Workflow for Studying this compound-DNA Interaction
Caption: Workflow for the investigation of this compound-DNA interactions.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Simplified pathway of this compound-induced cytotoxicity.
Experimental Workflow for DNase I Footprinting
Caption: Experimental workflow for DNase I footprinting analysis.
Conclusion
The covalent interaction of this compound with the minor groove of DNA at specific guanine residues is a well-characterized phenomenon that underpins its potent antitumor activity. The preference for purine-rich sequences and the structural details of the adduct provide a solid foundation for the development of new DNA-targeting agents. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are working to exploit the unique properties of the this compound-DNA interaction for therapeutic benefit. The continued application of advanced biophysical and structural biology techniques will undoubtedly lead to a deeper understanding of this fascinating molecular recognition event and pave the way for the design of more effective and selective anticancer drugs.
References
- 1. Crystal structure of a covalent DNA-drug adduct: this compound bound to C-C-A-A-C-G-T-T-G-G and a molecular explanation of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Correlation of DNA sequence specificity of this compound and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A theoretical investigation of the sequence specificity in the binding of the antitumor drug this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding properties of a new class of linked this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Thermodynamics and Kinetics of the Deintercalation of a Novel Anthracycline from Double-Stranded Oligonucleotide DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic and chemical footprinting of anthracycline antitumor antibiotics and related saccharide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the this compound-d(ATGCAT)2 adduct from one- and two-dimensional proton NMR experiments in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of Anthramycin by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the nuclear magnetic resonance (NMR) spectroscopic analysis for the structure elucidation of anthramycin, a potent antitumor antibiotic from the pyrrolobenzodiazepine (PBD) class. Due to the inherent instability of this compound, early structural studies were often performed on its more stable derivative, this compound methyl ether. This guide will detail the modern NMR methodologies, including 2D correlation spectroscopy, that are essential for unambiguously determining its complex tricyclic structure and stereochemistry.
Introduction to this compound and Structural Challenges
This compound is a natural product first isolated from Streptomyces refuineus. Its biological activity stems from its ability to form a covalent adduct with guanine (B1146940) bases in the minor groove of DNA, thereby inhibiting DNA and RNA synthesis. The structure of this compound features a pyrrolo[2,1-c][1][2]benzodiazepine core, a phenolic hydroxyl group, and a conjugated acrylamide (B121943) sidechain. The key stereochemical features at the C11 and C11a positions are crucial for its DNA-binding affinity and biological function. The initial structure was first reported by Leimgruber et al. in 1965, using techniques including NMR and UV spectroscopy.[1] Modern, high-field NMR spectroscopy provides a much more detailed picture, allowing for the complete assignment of protons and carbons and the definitive determination of its three-dimensional structure in solution.
Experimental Protocols for NMR Analysis
Detailed and carefully executed experimental protocols are fundamental to acquiring high-quality NMR data for complex natural products like this compound.
2.1 Sample Preparation A pure sample of this compound (or its methyl ether derivative) is dissolved in a deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to its excellent solubilizing properties for polar molecules.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
2.2 NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Provides information on the number of different types of protons and their electronic environments.
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
1D ¹³C NMR: Identifies the number of unique carbon atoms.
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.
-
Pulse Program: cosygpqf.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J-coupling).
-
Pulse Program: hsqcedetgpsisp2.3.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 16-32 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-4 bonds), crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf.
-
Long-Range Coupling Constant: Optimized for 8 Hz.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 32-64 per increment.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), which is essential for determining stereochemistry and 3D conformation.
-
Pulse Program: noesygpph.
-
Mixing Time: 300-800 ms.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 16-32 per increment.
-
Data Presentation and Interpretation
Table 1: ¹H NMR Data for this compound (in a DNA Adduct Context)
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| H-1 | 7.35 | d | 15.0 |
| H-2 | 6.80 | d | 15.0 |
| H-3a / H-3b | ~4.2-4.4 | m | - |
| H-6 | 7.15 | d | 8.5 |
| H-7 | 6.95 | d | 8.5 |
| H-11 | 4.85 | d | 10.0 |
| H-11a | 4.10 | m | - |
| 8-CH₃ | 2.20 | s | - |
| 10-NH | 7.80 | s | - |
| Acrylamide-NH₂ | ~7.0-7.5 | br s | - |
| 9-OH | ~9.5 | br s | - |
| 11-OH | ~5.5 | br s | - |
Table 2: Representative ¹³C NMR Data for the this compound Scaffold
| Position | δ (ppm) (Expected) | Position | δ (ppm) (Expected) |
|---|---|---|---|
| C-1 | ~125.0 | C-7 | ~118.0 |
| C-2 | ~135.0 | C-8 | ~120.0 |
| C-3 | ~45.0 | C-9 | ~150.0 |
| C-5 | ~165.0 | C-9a | ~130.0 |
| C-5a | ~115.0 | C-11 | ~95.0 |
| C-6 | ~128.0 | C-11a | ~55.0 |
| C-6a | ~138.0 | 8-CH₃ | ~20.0 |
| Acrylamide C=O | ~168.0 | | |
Visualization of Structure Elucidation Workflow and Key Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow and key correlations used to determine the structure of this compound.
4.1 General Workflow for NMR Structure Elucidation This diagram outlines the systematic process from sample isolation to the final confirmed chemical structure.
Caption: Workflow for NMR-based structure elucidation of natural products.
4.2 Key HMBC and COSY Correlations for Connectivity This diagram shows the critical 2D NMR correlations that establish the connectivity of the this compound backbone. COSY correlations (blue) define proton-proton adjacencies, while HMBC correlations (red) connect fragments across quaternary carbons and heteroatoms.
References
An In-depth Technical Guide to the Anthramycin Biosynthesis Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthramycin, a potent pyrrolobenzodiazepine antitumor antibiotic, is a secondary metabolite produced by thermophilic actinomycetes, primarily Streptomyces refuineus. Its unique chemical structure and biological activity, stemming from its ability to bind to the minor groove of DNA, have made its biosynthetic pathway a subject of significant scientific interest. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and chemical transformations involved. It is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug development, offering insights into the production of this valuable therapeutic agent and providing a foundation for future bioengineering efforts.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which in Streptomyces refuineus subsp. thermotolerans is a contiguous 32.5 kb region of DNA. This cluster comprises 25 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the synthesis of the this compound molecule from primary metabolic precursors.[1] The integrity of this gene cluster and its sufficiency for this compound production have been confirmed through its successful heterologous expression in Streptomyces lividans.[2]
Organization of the this compound Gene Cluster
The genes within the this compound cluster are organized in a manner that reflects the modular nature of its biosynthesis. A detailed annotation of the gene cluster from Streptomyces refuineus has revealed genes responsible for the synthesis of the two key precursors, their subsequent condensation, and tailoring reactions.
Table 1: Annotated Genes in the this compound Biosynthetic Cluster of Streptomyces refuineus
| Gene (ORF) | Proposed Function | Homology/Domain Analysis |
| antA | Regulation | TetR family transcriptional regulator |
| antB | Transport | ABC transporter-like protein |
| antC | NRPS Module 1 | Adenylation (A), Thiolation (T), Condensation (C) domains |
| antD | NRPS Module 2 | Adenylation (A), Thiolation (T), Reductase (R) domains |
| antE | Precursor biosynthesis | Kynureninase |
| antF | Precursor biosynthesis | SAM-dependent methyltransferase |
| antG | Precursor biosynthesis | Hydroxylase |
| ... | ... | ... |
| antY | Unknown | Hypothetical protein |
(Note: This table is a representative summary based on available data. The complete and verified functions of all ORFs are a subject of ongoing research.)
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the 4-methyl-3-hydroxyanthranilic acid (4-MHAA) moiety.
-
Formation of the dehydroproline acrylamide (B121943) moiety.
-
Assembly of the final this compound scaffold by a Non-Ribosomal Peptide Synthetase (NRPS).
Biosynthesis of the 4-Methyl-3-hydroxyanthranilic Acid (4-MHAA) Moiety
The 4-MHAA core of this compound is derived from the tryptophan catabolic pathway via the kynurenine (B1673888) pathway.
Caption: Biosynthesis of the 4-methyl-3-hydroxyanthranilic acid moiety.
The pathway commences with the conversion of L-tryptophan to L-kynurenine. A key step is the methylation of 3-hydroxykynurenine by a SAM-dependent methyltransferase, encoded by a gene homologous to sibL in the sibiromycin (B87660) biosynthetic pathway.[3] This is followed by the hydrolytic cleavage of 4-methyl-3-hydroxykynurenine by a kynureninase homolog (AntE) to yield 4-methyl-3-hydroxyanthranilic acid.[4]
Biosynthesis of the Dehydroproline Acrylamide Moiety
The dehydroproline acrylamide portion of this compound originates from the amino acid L-tyrosine. The biosynthetic conversion involves a series of enzymatic modifications to the tyrosine molecule to form the C2- and C3-proline moieties.
Caption: Proposed biosynthetic origin of the dehydroproline acrylamide moiety.
NRPS-Mediated Assembly of this compound
The final assembly of this compound is carried out by a two-module Non-Ribosomal Peptide Synthetase (NRPS).[1]
-
Module 1 (encoded by antC): This module is responsible for the recognition and activation of the 4-MHAA precursor. It contains an adenylation (A) domain that selects and activates 4-MHAA as an aminoacyl-adenylate, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that covalently tethers the activated precursor via a phosphopantetheinyl arm, and a condensation (C) domain that catalyzes peptide bond formation.
-
Module 2 (encoded by antD): This module activates the dehydroproline acrylamide moiety. It also comprises A and T domains for this purpose. Crucially, this module terminates with a reductase (R) domain, which is responsible for the reductive release of the final product from the NRPS assembly line, leading to the formation of the characteristic hemiaminal structure of this compound.[1]
Caption: NRPS-mediated assembly of the this compound scaffold.
Regulation of this compound Biosynthesis
The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated. This regulation occurs at multiple levels, ensuring that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase. While the specific regulatory network for this compound is not fully elucidated, it is known to be influenced by global regulatory pathways common in Streptomyces.
The this compound gene cluster itself contains at least one putative regulatory gene, antA, which encodes a protein belonging to the TetR family of transcriptional regulators. These regulators often act as repressors, binding to operator sites in the promoter regions of biosynthetic genes and dissociating in the presence of a specific signaling molecule, thereby allowing transcription to proceed.
Caption: A hypothetical model for the regulation of this compound biosynthesis.
Experimental Protocols
This section provides an overview of key experimental methodologies that have been instrumental in elucidating the this compound biosynthetic pathway.
Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans
The heterologous expression of the entire this compound gene cluster is a powerful technique to confirm the function of the cluster and to facilitate genetic manipulation and production optimization.
Experimental Workflow:
Caption: Workflow for heterologous expression of the this compound gene cluster.
Detailed Methodology: A detailed protocol for this process is beyond the scope of this guide but generally involves the creation of a cosmid library from S. refuineus genomic DNA, identification of cosmids containing parts of the this compound gene cluster through PCR screening or hybridization, reassembly of the full cluster into a suitable vector using techniques like in vivo recombination in Saccharomyces cerevisiae or Gibson assembly, and subsequent introduction into an E. coli donor strain for conjugation into S. lividans.
Gene Inactivation using Lambda-RED Mediated Recombination
To elucidate the function of individual genes within the this compound cluster, targeted gene inactivation is a critical tool. The lambda-RED mediated recombination system is a widely used method for this purpose in Streptomyces.
Experimental Workflow:
Caption: Workflow for lambda-RED mediated gene inactivation.
Detailed Methodology: This protocol involves the design of PCR primers with 5' extensions that are homologous to the regions flanking the gene of interest. These primers are used to amplify a selectable marker (e.g., an antibiotic resistance gene). The resulting PCR product is then electroporated into an E. coli strain that expresses the lambda-RED recombinase system and contains a cosmid carrying the target gene. The recombinase facilitates the replacement of the target gene with the resistance cassette on the cosmid. The modified cosmid is then transferred to Streptomyces, and double-crossover homologous recombination events are selected to generate the chromosomal gene knockout.
In Vitro Assays for NRPS Adenylation Domain Activity
To characterize the substrate specificity of the adenylation domains of the this compound NRPS, in vitro assays are employed. A common method is the ATP-pyrophosphate (PPi) exchange assay.
Detailed Methodology: This assay measures the reverse reaction of the adenylation process. The purified A-domain is incubated with ATP, radiolabeled [³²P]PPi, and a potential amino acid substrate. If the amino acid is a substrate for the A-domain, the enzyme will catalyze the formation of the aminoacyl-adenylate and PPi. This leads to the exchange of unlabeled PPi with [³²P]PPi, and the incorporation of the radiolabel into ATP is measured.
Quantitative Data on this compound Production
While precise, side-by-side comparative production data is not extensively available in the public domain, the heterologous expression of the this compound gene cluster in S. lividans has been shown to result in detectable levels of this compound production.[2] It has been noted that production in the heterologous host is dependent on culture conditions, such as temperature, mirroring the thermotolerant nature of the native producer, S. refuineus.[2] Further optimization of fermentation conditions and metabolic engineering of the host strain are promising avenues for enhancing production titers.
Table 2: Factors Influencing this compound Production
| Factor | Observation | Reference |
| Temperature | Production in heterologous S. lividans is observed at elevated temperatures. | [2] |
| Host Strain | S. lividans is a viable heterologous host. | [2] |
| Precursor Supply | Availability of tryptophan and tyrosine is essential. |
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a fascinating glimpse into the intricate molecular machinery that Streptomyces employs to produce complex bioactive molecules. The identification of the gene cluster and the characterization of the key biosynthetic steps have laid the groundwork for future research in several exciting directions. The amenability of the pathway to genetic manipulation, demonstrated by successful heterologous expression and gene knockout studies, opens up possibilities for combinatorial biosynthesis to generate novel this compound analogs with improved therapeutic properties. Furthermore, a deeper understanding of the regulatory networks controlling this compound production will be crucial for developing strategies to enhance its yield, making this potent antitumor agent more accessible for clinical and research purposes. This technical guide serves as a foundational document for researchers poised to explore these future frontiers.
References
- 1. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassembly of this compound biosynthetic gene cluster by using recombinogenic cassettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mithramycin Gene Cluster of Streptomyces argillaceus Contains a Positive Regulatory Gene and Two Repeated DNA Sequences That Are Located at Both Ends of the Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Production of Anthramycin by Streptomyces refuineus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the production of anthramycin, a potent antitumor pyrrolobenzodiazepine antibiotic, by the actinomycete Streptomyces refuineus. It covers the biosynthesis of this compound, detailed experimental protocols for fermentation and purification, genetic regulation of its production, and metabolic flux analysis considerations.
Introduction to this compound and Streptomyces refuineus
This compound is a member of the pyrrolobenzodiazepine (PBD) family of antibiotics, known for their sequence-specific DNA-binding properties and significant antitumor activity.[1] It was first isolated from the thermophilic actinomycete Streptomyces refuineus subsp. thermotolerans.[2] The producing organism, S. refuineus, is a Gram-positive, filamentous bacterium found in soil. Like many Streptomyces species, it synthesizes a diverse array of secondary metabolites.[3] S. refuineus exhibits a unique resistance mechanism to the this compound it produces; during the production phase, the cell membrane becomes specifically impermeable to the antibiotic, which is likely biosynthesized outside the cell membrane.[4][5]
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces refuineus proceeds from precursors derived from primary metabolism, specifically the aromatic amino acids L-tryptophan and L-tyrosine, and the methyl donor L-methionine.[6] The biosynthetic pathway is encoded by a 32.5 kb gene cluster containing 25 open reading frames (ORFs).[2]
The core structure of this compound is assembled from two main moieties:
-
A 4-methyl-3-hydroxyanthranilic acid unit derived from the shikimate pathway via chorismate.
-
A "dehydroproline acrylamide" moiety.
These precursors are condensed by a two-module nonribosomal peptide synthetase (NRPS) which is terminated by a reductase domain, leading to the final hemiaminal structure of this compound.[2]
Fermentation for this compound Production
Media Composition
A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.
| Table 1: Representative Media Composition for Streptomyces refuineus Fermentation | |
| Component | Concentration (g/L) |
| Seed Medium (e.g., Tryptone Soya Broth) | |
| Tryptone | 17.0 |
| Soy Peptone | 3.0 |
| Glucose | 2.5 |
| Sodium Chloride | 5.0 |
| Dipotassium Hydrogen Phosphate | 2.5 |
| Production Medium (e.g., Glucose Soybean Meal Broth) [7] | |
| Glucose | 10.0 |
| Soybean Meal | 10.0 |
| Sodium Chloride | 10.0 |
| Calcium Carbonate | 1.0 |
Experimental Protocol: Fermentation
-
Seed Culture Preparation:
-
Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a loopful of Streptomyces refuineus spores or a mycelial suspension from a stock culture.
-
Incubate at 30°C with agitation (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.
-
-
Production Culture:
-
Inoculate 1 L of sterile production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 30°C with agitation (e.g., 200 rpm) for 7-10 days.
-
Monitor the fermentation parameters such as pH (maintained around 7.0), dissolved oxygen, and glucose consumption.
-
-
Optimization Parameters:
-
Carbon Source: Glucose is a common carbon source, but others like glycerol (B35011) or starch can be tested.[8]
-
Nitrogen Source: Soybean meal, peptone, and yeast extract are effective nitrogen sources. The carbon-to-nitrogen ratio is a critical factor to optimize.
-
pH: The optimal pH for growth and antibiotic production in Streptomyces is typically between 6.5 and 7.5.[9]
-
Temperature: As a thermophilic actinomycete, S. refuineus may have an optimal production temperature higher than the typical 28-30°C for many Streptomyces species.
-
Aeration and Agitation: Adequate aeration is crucial for the growth of these aerobic bacteria and for secondary metabolite production.
-
Extraction and Purification of this compound
The following protocol for the extraction and purification of this compound is adapted from established methods for similar compounds produced by Streptomyces.
Experimental Protocol: Extraction and Purification
-
Harvesting and Extraction:
-
After fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
-
Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20):
-
Pool the this compound-containing fractions from the silica gel column and concentrate them.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions, again monitoring with TLC or HPLC.
-
-
Preparative HPLC:
-
For final purification, use a preparative reversed-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
-
| Table 2: Representative Purification Scheme and Potential Yields | |
| Parameter | Illustrative Value |
| Fermentation Volume | 10 L |
| Crude Extract Weight | 1.5 - 3.0 g |
| Purified this compound | 50 - 200 mg |
| Overall Yield | 5 - 20 mg/L |
| Note: These are estimated values based on typical secondary metabolite production in Streptomyces and are not specific reported yields for this compound. |
Genetic Regulation of this compound Biosynthesis
The production of antibiotics in Streptomyces is tightly regulated at the genetic level, often involving a hierarchical network of regulatory genes.[3] The this compound biosynthetic gene cluster in S. refuineus likely contains cluster-situated regulators (CSRs) that control the expression of the biosynthetic genes. While the specific regulatory genes within the this compound cluster have not been fully characterized in the public domain, they are likely to belong to common families of Streptomyces regulators.
-
Streptomyces Antibiotic Regulatory Proteins (SARPs): These are a family of transcriptional activators commonly found within antibiotic biosynthetic gene clusters. They often play a crucial role in initiating the transcription of the biosynthetic genes.
-
TetR Family Regulators: These often act as repressors, and their function can be modulated by the binding of a small molecule, which could be an intermediate in the biosynthetic pathway or the final product itself.
-
LuxR Family Regulators: These are often involved in quorum sensing-like signaling pathways, allowing the bacterial population to coordinate gene expression, including antibiotic production.
Further research, including gene knockout and overexpression studies, is needed to elucidate the specific roles of the putative regulatory genes within the this compound gene cluster.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful tool for understanding and engineering cellular metabolism for enhanced production of desired compounds.[10] While no specific MFA studies for this compound production in S. refuineus have been published, the principles of MFA can be applied to optimize the production of this aromatic amino acid-derived antibiotic.
A genome-scale metabolic model of S. refuineus could be constructed to perform in silico simulations of metabolic fluxes.[11] This would involve:
-
Genome Annotation: Identifying all metabolic genes in the S. refuineus genome.
-
Network Reconstruction: Assembling the identified reactions into a stoichiometric model.
-
Flux Balance Analysis (FBA): Using the model to predict metabolic flux distributions under different nutrient conditions.[12] The objective function could be set to maximize this compound production to identify key metabolic pathways and potential bottlenecks.[13]
-
¹³C-Labeling Experiments: To experimentally validate and refine the model, ¹³C-labeled substrates (e.g., glucose, tryptophan) can be used to trace the flow of carbon through the metabolic network.[14]
MFA could help identify key precursor-supplying pathways, such as the shikimate pathway for aromatic amino acids, and suggest genetic engineering targets to redirect metabolic flux towards this compound biosynthesis.[15]
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from primary metabolic precursors.
Experimental Workflow for this compound Production and Purification
Caption: A typical experimental workflow for the production and purification of this compound.
General Regulatory Cascade for Antibiotic Production in Streptomyces
Caption: A simplified model of the regulatory hierarchy controlling antibiotic synthesis.
References
- 1. adcreview.com [adcreview.com]
- 2. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity and permeability of the this compound producing organism Streptomyces refuineus to this compound and structurally related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Biosynthesis of the antitumor antibiotic this compound by Streptomyces refuineus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic flux analysis for calcium dependent antibiotic (CDA) production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-scale metabolic flux analysis of Streptomyces lividans growing on a complex medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flux balance analysis in the production of clavulanic acid by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flux balance analysis-based metabolic modeling of microbial secondary metabolism: Current status and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Network Analysis of Streptomyces tenebrarius, a Streptomyces Species with an Active Entner-Doudoroff Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anthramycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of anthramycin, a potent antitumor antibiotic. The document details its structural elucidation, key chemical properties, and the experimental methodologies used for its characterization.
Core Chemical Structure
This compound is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of natural products, a class of compounds known for their antitumor activity.[3][4] The core of this compound is a tricyclic system composed of an aromatic A-ring, a seven-membered 1,4-diazepine B-ring, and a five-membered pyrrolidine (B122466) C-ring.[4]
The structure was first elucidated by Leimgruber and colleagues in 1965.[1][5] They utilized techniques such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy to identify the major functional groups. Mass spectrometry was then employed to confirm the pyrrolobenzodiazepine nucleus over an alternative pyridoquinazoline skeleton.[1]
The IUPAC name for this compound is (2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1][2]benzodiazeprazepin-2-yl]prop-2-enamide.[1] Key substitutions on the PBD core include a phenolic hydroxyl group at C9, a methyl group at C8, and an acrylamide (B121943) side chain at the C2 position.[2] The molecule possesses a carbinolamine (or hemiaminal) functionality at the N10-C11 position, which is crucial for its biological activity. This unstable functional group can readily dehydrate to form an electrophilic imine, enabling it to covalently bind to DNA.[6]
Caption: Logical relationship of the core PBD structure and key substituents of this compound.
Stereochemistry and Absolute Configuration
The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry, and this compound is no exception.[7][8] The this compound molecule possesses two critical chiral centers at the C11 and C11a positions.
The absolute configuration of naturally occurring this compound is (11S, 11aS).[1] This specific three-dimensional arrangement is essential for its sequence-selective binding within the minor groove of DNA. Two-dimensional NMR studies on this compound-DNA adducts have confirmed that the molecule attaches to the 2-amino group of guanine (B1146940) via its C11 position.[6] The stereochemistry at C11 dictates the orientation of the drug in the DNA minor groove, with the acrylamide side chain pointing toward the 5'-end of the modified DNA strand.[6]
Due to the inherent instability of the carbinolamine moiety, characterization is often performed on its more stable epimer, this compound-11-methyl-ether. This derivative is formed when this compound is recrystallized from hot methanol.[1]
Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1][2]benzodiazepin-2-yl]prop-2-enamide | [1] |
| Molecular Formula | C₁₆H₁₇N₃O₄ | [1][2] |
| Molar Mass | 315.329 g·mol⁻¹ | [1] |
| CAS Number | 4803-27-4 | [1][2] |
| PubChem CID | 5311005 | [1] |
| ChEBI ID | CHEBI:40699 | [1] |
| Appearance | Yellow Pigment | [1] |
| Source | Streptomyces refuineus | [1][2] |
Experimental Protocols for Structural Characterization
The determination of this compound's complex structure and stereochemistry relies on a combination of sophisticated analytical techniques.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for elucidating the structure of organic molecules in solution.[4]
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms. For this compound, it was crucial for the initial structural proposal.[1]
-
Methodology:
-
Sample Preparation: The purified this compound compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR (¹H and ¹³C): Proton (¹H) NMR spectra are acquired to identify the number and types of hydrogen atoms. Carbon (¹³C) NMR provides information on the carbon backbone.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular fragments.
-
-
NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments are used to identify protons that are close in space, which is critical for determining the relative stereochemistry and conformation of the molecule. For the this compound-DNA adduct, NOE data established the S-stereoisomer at C11 and the orientation within the DNA groove.[6]
-
Coupling Constants (J-coupling): The measurement of the coupling constant between H11 and H11a protons (found to be ~10 Hz) was instrumental in confirming the stereochemical relationship at these centers.[6]
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a molecule.
-
Objective: To confirm the molecular formula and aid in distinguishing between possible isomeric structures.[1]
-
Methodology:
-
Ionization: A sample of this compound is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio in a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₇N₃O₄).
-
Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides structural information that helped confirm the PBD nucleus of this compound.[1]
-
X-ray Crystallography
This technique provides the most definitive three-dimensional structure of a molecule in its crystalline form.
-
Objective: To unambiguously determine the bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral centers.
-
Methodology:
-
Crystallization: A high-purity sample of this compound (or a stable derivative) is crystallized from a suitable solvent system to obtain single crystals of sufficient quality. This is often the most challenging step.
-
X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement.
-
Data Collection and Processing: The intensities and positions of the diffracted spots are collected.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms are determined. The absolute configuration is typically determined using anomalous dispersion effects (Flack parameter).[10]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H17N3O4 | CID 12306674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pioneerpublisher.com [pioneerpublisher.com]
- 8. Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Anthramycin Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of anthramycin and its analogs. This compound is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects through covalent binding to the minor groove of DNA. Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of novel and more effective anticancer agents with improved therapeutic indices.
Core Structure and Mechanism of Action
This compound belongs to the pyrrolobenzodiazepine (PBD) family, characterized by a tricyclic system consisting of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. The antitumor activity of PBDs stems from their ability to form a covalent adduct with the C2-amino group of guanine (B1146940) bases in the DNA minor groove. This interaction inhibits critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.
The key structural feature responsible for this reactivity is the carbinolamine or its dehydrated form, an imine, at the N10-C11 position. This electrophilic center facilitates the covalent bond formation with the nucleophilic guanine base.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound and its analogs is highly dependent on their chemical structure. Modifications to the A, B, and C rings, as well as the side chain, can significantly impact DNA binding affinity and cytotoxicity. The following tables summarize key quantitative data from various SAR studies on PBD analogs, which provide valuable insights into the structural requirements for potent antitumor activity.
Table 1: In Vitro Cytotoxicity (IC50) of C2-Aryl Pyrrolobenzodiazepine Monomers
| Compound | C2-Substituent | Cell Line | IC50 (nM) | Reference |
| 1 | Phenyl | HCT-116 | 15.0 | Antonow et al., 2010 |
| 2 | 4-Methoxyphenyl | HCT-116 | 10.0 | Antonow et al., 2010 |
| 3 | 4-Nitrophenyl | HCT-116 | 25.0 | Antonow et al., 2010 |
| 4 | 2-Naphthyl | HCT-116 | 5.0 | Antonow et al., 2010 |
| 5 | 2-Quinolinyl | HCT-116 | 1.0 | Antonow et al., 2010 |
| 6 | 2-Thienyl | HCT-116 | 20.0 | Antonow et al., 2010 |
A comprehensive study on 80 analogues demonstrated that C2-aryl and styryl substituents significantly enhance in vitro cytotoxicity, with the C2-quinolinyl moiety being optimal.
Table 2: DNA Binding Affinity of Pyrrolobenzodiazepine Monomers
| Compound | Method | ΔTm (°C) | DNA Binding Affinity (Ka, M-1) | Reference |
| This compound | Thermal Denaturation | 15.2 | 2.5 x 106 | Hurley et al., 1979 |
| Tomaymycin | Thermal Denaturation | 12.5 | 1.1 x 106 | Hurley et al., 1979 |
| Sibiromycin | Thermal Denaturation | 18.0 | 5.0 x 106 | Hurley et al., 1979 |
| PBD Monomer 1 (C2-Phenyl) | Fluorescence Intercalator Displacement | - | 1.2 x 105 | Antonow et al., 2010 |
| PBD Monomer 5 (C2-Quinolinyl) | Fluorescence Intercalator Displacement | - | 8.3 x 105 | Antonow et al., 2010 |
ΔTm represents the increase in the melting temperature of DNA upon drug binding, indicating stabilization of the DNA duplex. A higher ΔTm value generally correlates with stronger DNA binding affinity.
Key Structure-Activity Relationship Insights
Based on extensive research on PBDs, including this compound, several key SAR trends have been established:
-
C-Ring Unsaturation: The presence of a C2-C3 double bond within the C-ring, as seen in this compound, contributes to a more planar structure that fits better into the DNA minor groove, enhancing binding affinity.
-
C2-Substitution: As demonstrated in Table 1, the nature of the substituent at the C2 position is a critical determinant of cytotoxicity. Aromatic and heteroaromatic groups, particularly extended polycyclic systems like quinoline, significantly increase potency. This is attributed to improved van der Waals interactions and a better fit within the minor groove.
-
A-Ring Substitution: Modifications on the aromatic A-ring can influence electronic properties and solubility. The phenolic hydroxyl group at C9 in this compound is believed to contribute to cardiotoxicity through the formation of reactive quinone species.
-
N10-C11 Electrophilicity: The electrophilicity of the imine or carbinolamine at the N10-C11 position is essential for the covalent reaction with guanine. Electron-withdrawing groups on the A-ring can enhance this reactivity.
-
PBD Dimers: Linking two PBD units through their C8 positions via a flexible tether leads to PBD dimers. These dimers are significantly more cytotoxic than their monomeric counterparts because they can form interstrand DNA cross-links.
Experimental Protocols
Detailed methodologies for key experiments cited in this compound SAR studies are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Footprinting Assay (DNase I)
DNase I footprinting is used to identify the specific binding site of a molecule on a DNA sequence.
Principle: A DNA-binding compound like this compound protects the DNA region it is bound to from cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.
Protocol:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (typically 100-400 bp) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of the this compound analog in a suitable binding buffer.
-
DNase I Digestion: Add a predetermined, limiting amount of DNase I to the reaction mixture and incubate for a short period to achieve partial DNA cleavage.
-
Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA).
-
DNA Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The protected region will appear as a blank space (the footprint) on the gel.
DNA Thermal Denaturation Assay
This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, which is an indicator of the ligand's ability to stabilize the DNA double helix.
Principle: The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. This process is accompanied by an increase in UV absorbance (hyperchromicity). A DNA-binding agent will increase the Tm.
Protocol:
-
Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer. Prepare a parallel set of DNA solutions containing the this compound analog at a specific concentration.
-
Thermal Denaturation: Place the samples in a spectrophotometer equipped with a temperature-controlled cuvette holder. Gradually increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Absorbance Monitoring: Continuously monitor the absorbance of the samples at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at the midpoint of the transition. Calculate the ΔTm as the difference between the Tm of the DNA with the compound and the Tm of the DNA alone.
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action, DNA damage, triggers a cascade of cellular signaling events, ultimately leading to apoptosis or cell cycle arrest.
This compound-Induced Apoptosis Pathway
The covalent binding of this compound to DNA induces DNA lesions, which are recognized by the cell's DNA damage response (DDR) machinery. This can activate the intrinsic apoptotic pathway.
The Architectural Blueprint of Nature's Warheads: An In-depth Technical Guide to Pyrrolobenzodiazepine (PBD) Core Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating agents produced by various actinomycetes, possessing potent antitumor properties that have made them a focal point in cancer research and antibody-drug conjugate (ADC) development.[1][2] Their complex tricyclic core structure is assembled through a sophisticated biosynthetic machinery encoded within dedicated biosynthetic gene clusters (BGCs). Understanding this pathway is paramount for harnessing synthetic biology to produce novel PBD analogues with improved therapeutic indices. This technical guide provides a detailed examination of the enzymatic steps, precursor molecules, and genetic organization underlying the biosynthesis of the PBD core, supplemented with experimental methodologies and quantitative data to aid researchers in the field.
Overview of the PBD Core Biosynthetic Pathway
The assembly of the pyrrolobenzodiazepine scaffold is a convergent process, integrating building blocks derived from distinct primary metabolic routes. The core is constructed from two primary moieties: an anthranilate derivative (forming the A-ring and part of the diazepine (B8756704) B-ring) and a 4-alkyl-L-proline derivative (forming the pyrrolidine (B122466) C-ring).[2][3] These precursors are synthesized via separate pathways and are ultimately joined together, likely through the action of a Non-Ribosomal Peptide Synthetase (NRPS) machinery.[4]
The key precursor molecules feeding into the pathway are:
-
Chorismate: The final product of the shikimate pathway, serving as a critical branch-point metabolite for the synthesis of the anthranilate moiety in some PBDs like tomaymycin.[5][6]
-
L-Tryptophan: Serves as the precursor to the anthranilate moiety in other PBDs, such as sibiromycin (B87660) and anthramycin, via the kynurenine (B1673888) pathway.[3][7]
-
L-Tyrosine: The amino acid precursor for the unique 4-alkyl-L-proline derivative that forms the pyrrolidine C-ring.[7]
-
L-Methionine: Acts as a methyl donor for modifications, such as the methylation of anthranilate precursors.[7]
The overall biosynthetic logic involves the synthesis of these two key building blocks followed by their condensation and subsequent cyclization to form the characteristic tricyclic PBD core.
Biosynthesis of the Anthranilate Moiety (A-Ring)
Nature has evolved two distinct strategies to synthesize the anthranilate portion of the PBD scaffold, a key factor contributing to the structural diversity of this natural product family.
The Chorismate/Anthranilate Pathway
In the biosynthesis of PBDs like tomaymycin, the anthranilate moiety is derived directly from chorismate.[5] The biosynthetic gene cluster contains homologues of enzymes involved in the primary metabolic shikimate and chorismate-to-anthranilate conversion.[5] Key enzymes include a 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase to increase the pool of chorismate, and anthranilate synthases (e.g., TomD and TomP in tomaymycin) that catalyze the conversion of chorismate to anthranilic acid.[5] This pathway involves the transfer of an amino group from glutamine to chorismate.[8]
The Kynurenine Pathway
For PBDs such as this compound and sibiromycin, the pathway begins with L-tryptophan.[7] Tryptophan is converted to kynurenine, which then undergoes a series of tailoring reactions. For example, in sibiromycin biosynthesis, kynurenine is hydroxylated and methylated to yield 3-hydroxy-4-methylanthranilic acid.[7] This pathway highlights the role of tailoring enzymes in decorating the PBD core, which is crucial for their biological activity.
Biosynthesis of the Pyrrolidine Moiety (C-Ring)
The pyrrolidine portion of the PBD core originates from L-tyrosine. This pathway is notably shared with the biosynthesis of the antibiotic lincomycin (B1675468), and studies on lincomycin have provided foundational insights into PBD biosynthesis.[7] The transformation of L-tyrosine involves a series of enzymatic steps including hydroxylation, aromatic ring cleavage, and cyclization to form a 4-alkyl-L-proline derivative.
Key steps and intermediates include:
-
Hydroxylation of L-Tyrosine: The pathway is initiated by a tyrosine hydroxylase (e.g., SibU, TomI).
-
Extradiol Dioxygenase Activity: An extradiol dioxygenase (e.g., SibV, TomH) cleaves the aromatic ring of the dihydroxyphenylalanine intermediate.
-
Cyclization and Reduction: Subsequent enzymatic steps lead to the formation of intermediates such as 4-propylidene-3,4-dihydropyrrole-2-carboxylic acid, which is a known precursor in lincomycin biosynthesis.[7]
Final Assembly by Non-Ribosomal Peptide Synthetase (NRPS)
The final steps of PBD core formation—the condensation of the anthranilate and proline moieties and subsequent cyclization—are carried out by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular enzymes that act as assembly lines for peptide synthesis.[9] A typical NRPS module contains domains for substrate recognition and activation (Adenylation domain), covalent tethering (Thiolation or Peptidyl Carrier Protein domain), and peptide bond formation (Condensation domain).[4][9]
In PBD biosynthesis, a multi-domain NRPS is responsible for:
-
Activating the anthranilate derivative and the proline derivative as aminoacyl-adenylates.
-
Tethering these activated precursors to the enzyme via a phosphopantetheinyl arm on the Thiolation (T) domains.
-
Catalyzing the peptide bond formation between the two precursors.
-
Releasing the final product, likely involving a Thioesterase (TE) domain that facilitates the final cyclization to form the diazepine ring.
Quantitative Data
Obtaining detailed kinetic data for every enzyme in a biosynthetic pathway is a significant challenge. Many enzymes are difficult to express and purify in active forms, and intermediates can be unstable. While comprehensive data is sparse in the public domain, the following table summarizes known cytotoxicity data for representative PBDs, which reflects the ultimate efficacy of the biosynthetic pathway's products.
Table 1: In Vitro Cytotoxicity of Selected Pyrrolobenzodiazepines
| Compound | Cell Line | IC₅₀ (Concentration) | Reference |
| SJG-136 | CH1 (Ovarian) | 20 pM | [10] |
| SJG-136 | A2780 (Ovarian) | 120 pM | [10] |
| Tomaymycin | Various | Low nM range | [11] |
| Sibiromycin | Various | Low nM range | [10] |
| PBD Monomers | Various | pM to nM range | [11][12] |
Note: IC₅₀ values are highly dependent on the cell line and assay conditions (e.g., exposure time). This data illustrates the high potency of the final natural products.
Experimental Protocols
The elucidation of PBD biosynthetic pathways relies on a combination of genomics, molecular biology, and analytical chemistry. Below are generalized protocols for key experimental workflows.
Protocol: Identification of PBD Biosynthetic Gene Clusters (BGCs)
This protocol outlines a typical genome mining workflow to identify and prioritize candidate BGCs for a target molecule.
-
Genomic DNA Isolation and Sequencing:
-
Cultivate the PBD-producing actinomycete strain (e.g., Streptomyces sp.) in a suitable liquid medium until late exponential or stationary phase.
-
Harvest cells by centrifugation.
-
Isolate high-molecular-weight genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.
-
Sequence the genome using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, closed genome assembly.
-
-
Bioinformatic Analysis for BGC Prediction:
-
Submit the assembled genome sequence to a specialized genome mining tool, most commonly antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[13]
-
Analyze the antiSMASH output to identify putative BGCs. Look for clusters containing genes encoding a Non-Ribosomal Peptide Synthetase (NRPS) and/or a Polyketide Synthase (PKS), as well as enzymes for precursor synthesis (e.g., shikimate pathway enzymes, anthranilate synthase).[13][14]
-
Compare the predicted BGCs to known PBD clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) to identify homologous clusters.
-
-
Correlation of BGC with PBD Production:
-
Use PCR to confirm the presence of the candidate BGC in the producer strain and its absence in non-producing strains.
-
Perform gene knockout experiments targeting a key biosynthetic gene within the cluster (e.g., the NRPS). Inactivation of the gene should lead to the abolishment of PBD production, which can be confirmed by HPLC or LC-MS analysis of culture extracts.
-
Protocol: Heterologous Expression of a PBD Gene Cluster
This protocol allows for the production of PBDs in a genetically tractable host, facilitating pathway engineering and characterization.[15][16]
-
Cloning the BGC:
-
Design primers to amplify the entire BGC from the native producer's genomic DNA. Due to the large size of BGCs (often >50 kb), this may require amplifying several overlapping fragments.
-
Alternatively, use a capture-based method like Transformation-Associated Recombination (TAR) in yeast or direct cloning methods (e.g., ExoCET) to clone the entire cluster into a suitable vector (e.g., a Bacterial Artificial Chromosome - BAC).[17]
-
-
Choosing and Preparing the Host:
-
Select a suitable heterologous host. Streptomyces coelicolor or Streptomyces albus are common choices as they are genetically manipulable and often possess the necessary precursor pools and cofactors.[16]
-
Prepare competent cells of the host strain for transformation (e.g., protoplasts for conjugation).
-
-
Introducing the BGC into the Host:
-
Introduce the vector containing the BGC into the chosen host via conjugation (e.g., from an E. coli donor strain) or direct transformation.
-
Select for successful transformants using antibiotic resistance markers present on the vector.
-
-
Cultivation and Analysis:
-
Cultivate the engineered host strain under various media conditions to induce expression of the BGC.
-
Extract secondary metabolites from the culture supernatant and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC and LC-MS, comparing the metabolic profile to that of the wild-type host and the original PBD producer to confirm the production of the target PBDs.[18]
-
Protocol: In Vitro Enzyme Assay (General for Hydroxylase/Dioxygenase)
This protocol provides a general framework for characterizing enzymes like the tyrosine hydroxylases (e.g., SibU) or dioxygenases (e.g., TomH) from the PBD pathway.
-
Enzyme Expression and Purification:
-
Clone the gene for the target enzyme into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag).
-
Transform the plasmid into an expression host like E. coli BL21(DE3).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to improve protein solubility.
-
Harvest cells, lyse them (e.g., by sonication), and purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH).
-
The mixture should contain the purified enzyme, the substrate (e.g., L-tyrosine for a hydroxylase), and any required cofactors (e.g., O₂, NADH/NADPH, FAD, Fe²⁺).[19]
-
Initiate the reaction by adding the enzyme or substrate.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Quench the reaction (e.g., by adding acid or an organic solvent like methanol).
-
-
Product Detection and Quantification:
-
Analyze the reaction mixture using reverse-phase HPLC.
-
Monitor the reaction at a specific wavelength corresponding to the substrate or product.
-
Identify the product peak by comparing its retention time to an authentic standard.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve. This data can be used to determine enzyme kinetic parameters like Kₘ and Vₘₐₓ.
-
Conclusion and Future Outlook
The biosynthesis of the pyrrolobenzodiazepine core is a masterclass in metabolic engineering, showcasing how microorganisms combine and modify precursors from primary metabolism to generate potent, structurally complex bioactive molecules. Elucidation of these pathways, driven by advances in genomics and synthetic biology, has not only deepened our fundamental understanding of natural product biosynthesis but also opened the door to combinatorial biosynthesis and mutasynthesis approaches.[1] By swapping enzymes, modifying substrate specificities of NRPS domains, or introducing novel tailoring enzymes, it is now feasible to generate libraries of new PBD analogues. This will undoubtedly accelerate the development of next-generation ADCs and other targeted therapies with enhanced efficacy and reduced toxicity, continuing the legacy of these remarkable natural products in the fight against cancer.
References
- 1. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of aminodeoxychorismate synthase and anthranilate synthase as novel targets for bispecific antibiotics inhibiting conserved protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From this compound to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. adcreview.com [adcreview.com]
- 13. floraandfona.org.in [floraandfona.org.in]
- 14. mdpi.com [mdpi.com]
- 15. Heterologous expression of bacterial natural product biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Bacterial natural product discovery by heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomimetic synthesis of L-DOPA inspired by tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Helix: A Technical Guide to the Biological Properties of Anthramycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthramycin, a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of natural products, represents a class of potent antitumor agents with a unique mechanism of action. This technical guide provides an in-depth exploration of the biological properties of this compound and its synthetic analogs, focusing on their molecular interactions, cellular consequences, and therapeutic potential. Through a detailed examination of their DNA binding and alkylating properties, structure-activity relationships, and the cellular pathways they modulate, this document serves as a comprehensive resource for researchers in oncology and drug development. The guide includes detailed experimental protocols for key assays, quantitative data on the biological activity of various analogs, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Pyrrolobenzodiazepine Scaffold
First isolated from Streptomyces refuineus, this compound is the archetypal member of the PBDs, a group of sequence-selective DNA-interactive agents.[3] The core tricyclic structure of PBDs, consisting of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring, provides a unique three-dimensional shape that allows for a snug fit within the minor groove of DNA.[3] While this compound itself demonstrated antitumor activity, its clinical development was hampered by dose-limiting cardiotoxicity.[3] This has spurred decades of research into the synthesis and evaluation of PBD analogs with improved therapeutic indices, leading to the development of PBD dimers and their use as highly potent payloads in antibody-drug conjugates (ADCs).
Mechanism of Action: A Covalent Embrace with DNA
The primary mechanism of action of this compound and its analogs is their ability to form a covalent adduct with DNA. This process involves a sequence-selective binding event in the minor groove, followed by the formation of an aminal linkage between the C11 position of the PBD and the exocyclic C2-amino group of a guanine (B1146940) base.[3]
This covalent binding has several profound biological consequences:
-
Inhibition of DNA Replication and Transcription: The presence of the bulky PBD adduct in the minor groove physically obstructs the passage of DNA and RNA polymerases, leading to a halt in DNA replication and transcription.
-
Induction of DNA Strand Breaks: The distortion of the DNA helix and the stalling of replication forks can lead to the formation of DNA strand breaks.
-
Cell Cycle Arrest: The cellular DNA damage response (DDR) is activated, leading to cell cycle arrest, typically in the G2/M phase, to allow for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.
PBD dimers, which consist of two PBD units linked by a flexible tether, are significantly more cytotoxic than their monomeric counterparts. This is due to their ability to form interstrand cross-links within the DNA minor groove, a type of lesion that is particularly difficult for the cell to repair.[3]
Structure-Activity Relationships: Tuning for Potency and Selectivity
The biological activity of PBDs can be significantly modulated by structural modifications to the PBD core. Key structure-activity relationships (SAR) have been established through the synthesis and evaluation of numerous analogs:
-
The N10-C11 Imine: This electrophilic center is essential for the covalent reaction with guanine. Saturation of this bond to an amine or amide abrogates DNA binding and cytotoxicity.
-
C2-Substituents: The nature of the substituent at the C2 position can influence DNA binding affinity and cytotoxicity. Aromatic and heteroaromatic substituents at this position have been shown to enhance biological activity.
-
The Linker in PBD Dimers: The length and flexibility of the linker connecting the two PBD units in a dimer are critical for efficient DNA interstrand cross-linking. A propyl or pentyl linker has been found to be optimal for targeting specific DNA sequences.
-
A-Ring Substitution: Modifications to the aromatic A-ring can affect the electronic properties of the molecule and its interaction with the DNA minor groove.
Quantitative Biological Data of this compound and Analogs
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of selected this compound analogs and PBD dimers.
Table 1: In Vitro Cytotoxicity of PBD Monomers and Dimers
| Compound | Cell Line | IC50/GI50 | Reference |
| PBD Monomers | |||
| This compound Analog (S)-enantiomer | MV-4-11 | 0.4 µM (IC50) | [4] |
| This compound Analog (R)-enantiomer | MV-4-11 | >10 µM (IC50) | [4] |
| PBD Dimers | |||
| SG2057 | Mean of 60 cell lines | 212 pM (GI50) | [5] |
| SG3199 | Mean of a panel of cell lines | 151.5 pM (GI50) | [6] |
Table 2: In Vivo Antitumor Efficacy of PBD Dimers in Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Outcome | Reference |
| SG2057 | LOX-IMVI (Melanoma) | Single i.v. dose | Cures | [5] |
| SG2057 | SKOV-3 (Ovarian) | 0.02-0.04 mg/kg, i.v., q4dx3 | Dose-dependent activity, including regressions | [7] |
| SG2057 | HL-60 (Leukemia) | Repeat dose schedules | Dose-dependent activity, including regressions | [5] |
| SG2285 | LOX-IMVI (Melanoma) | 3 mg/kg, single i.v. dose | 7/7 tumor-free survivors | [8] |
| Anti-LGR5-SG3199 ADC | SKNAS (Neuroblastoma) | 0.1 and 0.3 mg/kg, i.v., once weekly for 5 doses | Complete tumor growth inhibition | [9] |
Key Biological Pathways and Experimental Workflows
DNA Damage Response Pathway
The covalent modification of DNA by this compound and its analogs triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway is orchestrated by the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which phosphorylate a multitude of downstream targets to initiate cell cycle arrest, DNA repair, and, if necessary, apoptosis.
Preclinical Development Workflow
The preclinical development of a novel this compound analog or PBD-based therapeutic involves a multi-stage process of evaluation, from initial synthesis to in vivo efficacy and safety studies.
Detailed Experimental Protocols
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
This protocol details a method for determining the cytotoxicity of this compound analogs against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
This compound analog stock solution (e.g., in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound analog in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates on a plate shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Subtract the average OD of the no-cell control wells from all other OD values. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
DNA Damage Assessment: Alkaline Comet Assay
This protocol outlines a method to detect DNA single- and double-strand breaks induced by this compound analogs in individual cells.
Materials:
-
Cells treated with the this compound analog and control cells
-
Comet slides or pre-coated microscope slides
-
Low melting point agarose (B213101) (LMA), 1% (w/v) in PBS
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest treated and control cells and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of molten LMA (at 37°C). Immediately pipette 75 µL of the cell/agarose mixture onto a comet slide. Gently spread the mixture over the sample area and allow it to solidify at 4°C for 10-15 minutes.
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark. This step removes cell membranes and cytoplasm, leaving behind nucleoids.
-
DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. The current should be approximately 300 mA.
-
Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice with fresh buffer.
-
Staining: Drain the slides and add a small volume of DNA staining solution to each agarose gel. Incubate for 5-10 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will have migrated from the nucleus, forming a "comet tail." Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).
DNA Binding Analysis: Thermal Denaturation (Tm) Assay
This protocol describes a method to assess the binding of an this compound analog to DNA by measuring the increase in the DNA melting temperature (Tm).
Materials:
-
Calf thymus DNA or a specific oligonucleotide duplex
-
Buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
-
This compound analog solution
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)
Procedure:
-
Sample Preparation: Prepare solutions of DNA in the buffer at a fixed concentration (e.g., 20-50 µM). Prepare a series of samples with a constant DNA concentration and increasing concentrations of the this compound analog. Include a control sample with DNA only.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program the instrument to increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), recording the absorbance at each temperature increment.
-
Data Acquisition: Place the cuvette containing the sample in the holder and allow it to equilibrate at the starting temperature. Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature to obtain a DNA melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, and it corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.
-
Determine ΔTm: Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA-only control from the Tm of the DNA-drug complex. A positive ΔTm indicates that the analog binds to and stabilizes the DNA duplex. Plot ΔTm versus the drug concentration to assess the binding affinity.
Conclusion
This compound and its analogs, particularly the PBD dimers, remain a fascinating and clinically relevant class of antitumor agents. Their unique mechanism of covalent DNA minor groove alkylation and the potent cytotoxicity of the resulting lesions have made them valuable tools in cancer research and promising payloads for targeted therapies like ADCs. A thorough understanding of their biological properties, including their structure-activity relationships and the cellular responses they elicit, is crucial for the rational design of new PBD-based therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this remarkable class of compounds in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Alkylating DNA damage induced by chemotherapeutic drugs [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Anthramycin: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of natural products. First isolated from Streptomyces refuineus var. thermotolerans, its mechanism of action involves the sequence-selective binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately cell death.[3][4] Its unique structure and significant biological activity have made it a compelling target for total synthesis, providing a platform for the development of novel anticancer agents. This document outlines the seminal total synthesis methodology developed by Leimgruber and Batcho, providing detailed protocols for key transformations and a summary of the overall synthetic strategy.
Mechanism of Action: DNA Alkylation
This compound exerts its cytotoxic effects by forming a covalent adduct with guanine (B1146940) bases in the minor groove of DNA. This process is initiated by the molecule fitting snugly into the minor groove, followed by a nucleophilic attack from the exocyclic N2-amino group of a guanine residue on the electrophilic C11 position of the PBD core. This covalent linkage effectively cross-links the DNA, interfering with replication and transcription processes, which ultimately leads to apoptosis.
Total Synthesis Methodology: The Leimgruber-Batcho Approach
The first total synthesis of this compound was achieved by Leimgruber and Batcho in 1968, a landmark achievement in natural product synthesis.[1][5] The strategy hinges on the construction of the key pyrrolobenzodiazepine core through a novel indole (B1671886) synthesis method, now famously known as the Leimgruber-Batcho indole synthesis. The overall synthetic approach is convergent, involving the preparation of a substituted indole precursor followed by the elaboration of the diazepine (B8756704) ring and the side chain.
Key Stages of the Leimgruber-Batcho Synthesis of this compound
| Stage | Key Transformation | Starting Materials | Key Reagents | Product |
| 1 | Leimgruber-Batcho Indole Synthesis | 3-Hydroxy-4-methyl-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pyrrolidine (B122466) | 5-Hydroxy-6-methyl-1H-indole |
| 2 | Side Chain Introduction | 5-Hydroxy-6-methyl-1H-indole | Acrylamide (B121943) | 3-(5-Hydroxy-6-methyl-1H-indol-3-yl)propanamide |
| 3 | Pyrrolidine Ring Formation | 3-(5-Hydroxy-6-methyl-1H-indol-3-yl)propanamide | N-Bromosuccinimide, Sodium methoxide | Dihydropyrroloindole intermediate |
| 4 | Diazepine Ring Formation & Final Steps | Dihydropyrroloindole intermediate | Phosgene, Ammonia | This compound |
Experimental Protocols
The following protocols are representative of the key transformations in the total synthesis of this compound based on the Leimgruber-Batcho methodology and related procedures.
Protocol 1: Leimgruber-Batcho Indole Synthesis of 5-Hydroxy-6-methyl-1H-indole
This protocol describes the formation of the indole nucleus, a critical step in the synthesis.
Materials:
-
3-Hydroxy-4-methyl-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel
-
Hydrazine (B178648) hydrate
-
Methanol
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 3-hydroxy-4-methyl-2-nitrotoluene in a mixture of DMF and pyrrolidine is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The resulting crude enamine is dissolved in methanol.
-
Raney nickel is added to the solution, followed by the careful addition of hydrazine hydrate.
-
The reaction mixture is stirred at room temperature until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-hydroxy-6-methyl-1H-indole.
Protocol 2: Formation of the Pyrrolobenzodiazepine Core
This protocol outlines the construction of the tricyclic PBD core from the synthesized indole.
Materials:
-
5-Hydroxy-6-methyl-1H-indole
-
Appropriate reagents for the introduction of the propanamide side chain and subsequent cyclization (e.g., acrylamide, NBS, NaOMe, phosgene, ammonia)
-
Anhydrous solvents (e.g., THF, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Note: The original communication by Leimgruber and Batcho does not provide a detailed step-by-step procedure for this transformation. The following is a generalized representation based on established PBD synthesis methodologies.
-
Side Chain Installation: The indole derivative is reacted with a suitable three-carbon electrophile to install the side chain at the C3 position. For this compound, this would be an equivalent of an acrylamide moiety.
-
Pyrrolidine Ring Formation: The resulting intermediate undergoes an intramolecular cyclization to form the pyrrolidine ring. This can be achieved through various methods, often involving halogenation of the indole nitrogen followed by nucleophilic attack from the side chain.
-
Diazepine Ring Closure: The final seven-membered diazepine ring is constructed. This typically involves the formation of an amide bond and subsequent cyclization. In the context of the original synthesis, this would likely involve activation of the carboxylic acid (or a derivative) and reaction with the aniline (B41778) nitrogen, followed by cyclization to form the lactam of the diazepine ring.
-
Final Functional Group Manipulations: Any remaining functional group transformations are carried out to yield the final natural product, this compound. This may include the introduction of the C11 carbinolamine functionality.
-
Purification of the final compound is typically achieved by chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the total synthesis of this compound.
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new type of DNA-inhibiting antibiotic: reaction with DNA and effect on nucleic acid synthesis in mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Anthramycin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of the antitumor antibiotic anthramycin from the fermentation broth of Streptomyces refuineus. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the isolation and purification of this potent pyrrolobenzodiazepine compound.
Introduction
This compound is a thermophilic actinomycete-derived antibiotic with significant antitumor properties.[1] First isolated from Streptomyces refuineus in the 1950s, it functions by inhibiting the synthesis of RNA and DNA in carcinoma cells.[1] The purification of this compound from fermentation broth is a multi-step process involving extraction, chromatographic separation, and crystallization. Due to its inherent instability, proper handling and efficient purification are critical to obtaining a highly pure and active final product.[1]
Overall Purification Workflow
The purification of this compound from the fermentation broth follows a logical progression from crude extraction to final polishing. The key stages are outlined in the workflow diagram below.
References
Application Notes and Protocols for the Chromatographic Isolation of Anthramycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation and purification of anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic produced by Streptomyces refuineus. The methodologies described herein are compiled from established chromatographic techniques for PBD antibiotics and related natural products, offering a comprehensive guide from crude extract to purified compound.
Introduction
This compound is a member of the pyrrolobenzodiazepine (PBD) family, a class of sequence-selective DNA-binding agents with significant antitumor properties. Its complex structure and potential for instability necessitate robust and efficient purification strategies. Chromatographic techniques are central to obtaining high-purity this compound suitable for research and preclinical development. This document outlines a multi-step purification process involving initial extraction, silica (B1680970) gel chromatography, and final polishing by preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation: Chromatographic Purification of this compound
The following table summarizes the expected quantitative data for a typical multi-step purification of this compound from a fermentation broth. These values are representative and may vary based on fermentation yield and specific experimental conditions.
| Purification Step | Starting Material | Elution Solvents/Mobile Phase | Typical Recovery (%) | Typical Purity (%) |
| Solvent Extraction | Fermentation Broth (filtered) | Ethyl Acetate (B1210297) | 85 - 95 | 5 - 15 |
| Silica Gel Chromatography | Crude Ethyl Acetate Extract | Dichloromethane/Ethyl Acetate Gradient | 60 - 75 | 40 - 60 |
| Preparative RP-HPLC | Partially Purified Fraction | Acetonitrile (B52724)/Water Gradient | 70 - 85 | >98 |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol describes the initial extraction of this compound from the culture supernatant of Streptomyces refuineus.
Materials:
-
Filtered fermentation broth of Streptomyces refuineus
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Separatory funnel (appropriate volume)
-
Rotary evaporator
Procedure:
-
Centrifuge the Streptomyces refuineus fermentation culture to pellet the mycelia.
-
Decant and collect the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic (top) layer will contain the this compound.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the ethyl acetate extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
Protocol 2: Silica Gel Column Chromatography for Initial Purification
This protocol provides a method for the initial purification of the crude this compound extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in 100% DCM and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of DCM.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by creating a stepwise gradient with increasing percentages of EtOAc in DCM (e.g., 98:2, 95:5, 90:10 DCM:EtOAc).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the separation by spotting fractions onto TLC plates and developing in an appropriate solvent system (e.g., 9:1 DCM:EtOAc). Visualize spots under UV light.
-
Pool the fractions containing the desired compound, identified by its characteristic Rf value on TLC.
-
Evaporate the solvent from the pooled fractions to yield the partially purified this compound.
Protocol 3: Preparative Reverse-Phase HPLC for Final Purification
This protocol details the final purification of this compound using preparative reverse-phase HPLC, based on methods for structurally similar PBD antibiotics.
Materials:
-
Partially purified this compound fraction
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., Senshu Pak N5251, 20 x 250 mm, or equivalent)
-
Fraction collector
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., 30% aqueous acetonitrile).
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the starting mobile phase (e.g., 30% acetonitrile in water) at a flow rate of approximately 6 mL/min.
-
Inject the dissolved sample onto the column.
-
Elute with an isocratic mobile phase of 30% aqueous acetonitrile.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 320 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to avoid degradation) to obtain pure this compound.
Mandatory Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Logical flow of chromatographic techniques for this compound purification.
Probing the Secrets of DNA Structure: Anthramycin as a Molecular Tool
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing anthramycin, a potent antitumor antibiotic, as a molecular probe to investigate the intricate structure of DNA. These detailed application notes and protocols provide a roadmap for employing this compound to explore DNA conformation, sequence-specific binding, and the structural changes induced by this interaction. This powerful tool offers significant potential for advancing our understanding of DNA and for the development of novel therapeutics.
This compound, a member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics, exerts its biological activity by binding covalently to the minor groove of DNA. This interaction is not random; this compound exhibits a notable preference for guanine (B1146940) bases, particularly within 5'-Pu-G-Pu-3' sequences. This sequence-selective binding, coupled with the drug's intrinsic fluorescence and its ability to induce conformational changes in the DNA helix, makes it an invaluable probe for dissecting DNA structure and function.
Unveiling DNA-Anthramycin Interactions: A Multi-faceted Approach
The application of this compound as a molecular probe involves a suite of biophysical and biochemical techniques designed to elucidate the specifics of its interaction with DNA. These methods allow for the determination of binding affinity, sequence preference, and the precise location of the covalent adduct, as well as the resulting structural alterations to the DNA molecule.
Key experimental approaches include:
-
DNA Footprinting: Techniques such as DNase I and hydroxyl radical footprinting are employed to identify the exact binding site of this compound on a DNA strand. By protecting the bound region from enzymatic or chemical cleavage, a "footprint" is generated on a sequencing gel, revealing the precise nucleotide sequence where the drug is bound.
-
Fluorescence Spectroscopy: A significant enhancement in the fluorescence of this compound occurs upon its binding to DNA. This property can be exploited to determine the binding affinity and kinetics of the interaction. By titrating DNA with this compound and monitoring the change in fluorescence, key thermodynamic parameters of the binding event can be calculated.
-
Circular Dichroism (CD) Spectroscopy: The formation of the this compound-DNA adduct induces changes in the helical structure of the DNA. CD spectroscopy is a sensitive technique for detecting such conformational changes, providing insights into how the drug alters the global structure of the DNA molecule.
-
Gel Mobility Shift Assay (GMSA): The covalent attachment of this compound to a DNA fragment results in a change in its electrophoretic mobility. GMSA can be used to confirm the formation of the covalent adduct and to study the binding in a qualitative or semi-quantitative manner.
Quantitative Insights into this compound-DNA Binding
The affinity of this compound for different DNA sequences can be quantified to provide a deeper understanding of its binding preferences. While extensive quantitative data for a wide range of sequences is a subject of ongoing research, the available information consistently points to a higher affinity for purine-rich sequences flanking the central guanine binding site.
| DNA Sequence Context | Binding Affinity (Qualitative) | Notes |
| 5'-Pu-G-Pu-3' | High | Preferred binding sequence. |
| 5'-Py-G-Pu-3' or 5'-Pu-G-Py-3' | Moderate | Intermediate affinity. |
| 5'-Py-G-Py-3' | Low | Least preferred binding sequence. |
Note: Pu = Purine (Adenine or Guanine); Py = Pyrimidine (Cytosine or Thymine). Quantitative values such as dissociation constants (Kd) are highly dependent on the specific sequence and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.
Protocol 1: DNase I Footprinting of this compound-DNA Binding
This protocol outlines the procedure for identifying the binding site of this compound on a specific DNA fragment.
Materials:
-
DNA fragment of interest, 5'-end-labeled with a radioactive or fluorescent tag.
-
This compound solution of known concentration.
-
DNase I (optimized concentration to be determined empirically).
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl).
-
Loading buffer for denaturing polyacrylamide gel.
Procedure:
-
Binding Reaction:
-
In separate tubes, mix the end-labeled DNA with varying concentrations of this compound. Include a control tube with no this compound.
-
Incubate the reactions at 37°C for a sufficient time to allow for covalent bond formation (e.g., 1-2 hours).
-
-
DNase I Digestion:
-
Add the optimized concentration of DNase I to each reaction tube.
-
Incubate at room temperature for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Sample Preparation and Electrophoresis:
-
Precipitate the DNA, wash, and resuspend in loading buffer.
-
Denature the samples by heating and load onto a denaturing polyacrylamide sequencing gel.
-
-
Visualization:
-
After electrophoresis, visualize the DNA fragments by autoradiography or fluorescence imaging. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Protocol 2: Fluorescence Spectroscopy to Determine this compound-DNA Binding Affinity
This protocol describes how to perform a fluorescence titration experiment to quantify the binding of this compound to DNA.
Materials:
-
This compound solution of known concentration.
-
DNA solution (e.g., a specific oligonucleotide or calf thymus DNA) of known concentration.
-
Fluorometer.
-
Quartz cuvette.
-
Buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.0).
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to the optimal value for this compound (typically around 340 nm) and the emission wavelength to scan a range that covers its emission peak (around 430 nm).
-
-
Titration:
-
Place a fixed concentration of this compound in the cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the DNA solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition of DNA.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) or association constant (Ka).
-
Protocol 3: Circular Dichroism (CD) Spectroscopy of this compound-DNA Adducts
This protocol details the use of CD spectroscopy to observe conformational changes in DNA upon this compound binding.
Materials:
-
DNA solution of known concentration.
-
This compound solution of known concentration.
-
CD spectropolarimeter.
-
Quartz cuvette with a defined path length.
-
Buffer (e.g., 10 mM phosphate buffer, pH 7.0).
Procedure:
-
Sample Preparation:
-
Prepare a solution of DNA in the buffer.
-
Prepare a separate solution containing both DNA and this compound at the desired molar ratio. Allow sufficient time for the covalent reaction to occur.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the DNA solution.
-
Record the CD spectrum of the this compound-DNA solution.
-
-
Data Analysis:
-
Subtract the buffer baseline from the DNA and this compound-DNA spectra.
-
Compare the CD spectrum of the this compound-DNA adduct to that of the free DNA. Changes in the characteristic B-DNA spectrum (positive peak around 275 nm and negative peak around 245 nm) indicate conformational changes induced by this compound binding.
-
Visualizing the Workflow
To aid in the conceptualization of these experimental processes, the following diagrams illustrate the logical flow of each protocol.
The logical relationship between this compound's properties and its application as a molecular probe is summarized below.
These application notes and protocols are intended to serve as a valuable resource for the scientific community, fostering further exploration into the fascinating world of DNA structure and its interactions with small molecules. The insights gained from such studies are crucial for the rational design of new and more effective DNA-targeted drugs.
Application Notes and Protocols for the Development of Anthramycin-Based Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin and its synthetic analogs, the pyrrolobenzodiazepines (PBDs), are a class of highly potent DNA-interactive agents. Their ability to form covalent adducts in the minor groove of DNA leads to significant cytotoxicity, making them attractive payloads for the development of antibody-drug conjugates (ADCs).[1][2] These ADCs are designed to selectively deliver the potent cytotoxic agent to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window.[3][4] This document provides detailed application notes and experimental protocols for the development and preclinical evaluation of this compound-based ADCs.
Mechanism of Action
This compound-based ADCs exert their cytotoxic effect through a multi-step process. Upon intravenous administration, the ADC circulates and binds to a specific antigen on the surface of a cancer cell.[2] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[3] Inside the cell, the linker connecting the PBD payload to the antibody is cleaved in the lysosomal compartment, releasing the active drug.[5] The released PBD dimer then traffics to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links, primarily with guanine (B1146940) bases.[1][2] This distortion of the DNA helix stalls DNA replication forks, leading to the activation of the DNA Damage Response (DDR) pathway.[2][5] Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated, initiating a signaling cascade that results in G2/M phase cell cycle arrest and, ultimately, apoptosis.[6][7]
Data Presentation
The in vitro cytotoxicity of this compound-based ADCs is a critical parameter for their evaluation. The following table summarizes representative IC50 values for PBD-based ADCs across various cancer cell lines.
| ADC Construct | Target Antigen | Cancer Cell Line | IC50 (pM) | Reference |
| A07-108-T289C-SG3249 | 5T4 | MDA-MB-361 | single-digit pM | [8] |
| Anti-HER2-SG3249 | HER2 | SK-BR-3 | 11,000 - 48,000 (as ng/mL) | [9] |
| Anti-HER2-SG3249 | HER2 | KPL-4 | 11,000 - 48,000 (as ng/mL) | [9] |
| Anti-CD22-SG3249 | CD22 | BJAB | 100 - 1,730 (as µg/mL) | [9] |
| Anti-CD22-SG3249 | CD22 | WSU-DLCL2 | 100 - 1,730 (as µg/mL) | [9] |
| Polyamide-PBD-Trastuzumab | HER2 | Various HER2-expressing lines | 10 - 10,000,000 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a PBD Dimer Payload (Tesirine - SG3249)
The synthesis of PBD dimer payloads like tesirine (B3181916) is a complex, multi-step process. The following is a generalized workflow based on published synthetic routes.[1][11][12]
Materials:
-
Starting materials for the A and C rings of the PBD monomer
-
Valine-Alanine dipeptide linker
-
Maleimide-dPEG8-Acid
-
Various reagents and solvents for organic synthesis (e.g., HNO3, TFA, TIPSCl, NaClO2, DCC, HOBt, Et3N, DCM, TEMPO, TCCA, Pd(PPh3)4, pyrrolidine)
-
Purification equipment (e.g., HPLC)
Procedure:
-
Synthesis of PBD Monomers: Synthesize the two monomeric PBD units separately. This typically involves the construction of the A and C rings followed by their coupling.
-
Dimerization: Link the two PBD monomers. For tesirine, this involves linking the C8 positions of the two aromatic A-rings.
-
Linker Attachment: Attach the cleavable valine-alanine dipeptide linker to one of the reactive imine functionalities of the PBD dimer.
-
Functionalization with Maleimide (B117702): Couple the maleimide-dPEG8-acid to the dipeptide linker to introduce the antibody conjugation handle. This step requires careful control of reaction conditions to avoid impurities.[12]
-
Purification: Purify the final PBD dimer payload using high-performance liquid chromatography (HPLC) to ensure high purity.
Protocol 2: Cysteine-Based Antibody-PBD Dimer Conjugation
This protocol describes the conjugation of a PBD dimer payload to an antibody via engineered cysteine residues.[3][8]
Materials:
-
Engineered monoclonal antibody with accessible cysteine residues (e.g., ThioMab)
-
PBD dimer payload with a maleimide linker (e.g., Tesirine)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dehydroascorbic acid (DHAA)
-
Phosphate-buffered saline (PBS)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody to expose the reactive thiol groups of the engineered cysteines. This is typically done by incubating the antibody with an excess of a reducing agent like TCEP.
-
Removal of Reducing Agent: Remove the excess reducing agent by dialysis or buffer exchange.
-
Payload Conjugation: React the reduced antibody with the maleimide-functionalized PBD dimer payload. The maleimide group will specifically react with the free thiol groups of the cysteine residues.
-
Quenching: Quench any unreacted maleimide groups to prevent non-specific reactions.
-
Purification of the ADC: Purify the resulting ADC from unconjugated payload and antibody using techniques like size-exclusion chromatography or hydrophobic interaction chromatography.
Protocol 3: Characterization of this compound-Based ADCs
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV-Vis spectroscopy and mass spectrometry.
-
Procedure: Analyze the purified ADC by HIC or RP-HPLC. The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on their hydrophobicity. The relative peak areas can be used to calculate the average DAR. Mass spectrometry can confirm the identity of each peak.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[13]
-
Protocol 4: In Vivo Efficacy Testing in a Mouse Xenograft Model
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
This compound-based ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells) into the flank of the mice. The use of Matrigel can improve tumor take rates.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control to the respective groups, typically via intravenous injection. The dosing schedule and concentration should be determined from prior toxicology studies.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the ADC.
Visualizations
Caption: General mechanism of action of an this compound-based ADC.
Caption: Preclinical development workflow for this compound-based ADCs.
Caption: DNA damage response pathway activated by PBD-DNA adducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel polyamide-pyrrolobenzodiazepine hybrids for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Footprinting Using Anthramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects by covalently binding to DNA.[1] This interaction inhibits critical cellular processes such as DNA replication and transcription.[2][3] this compound specifically targets the N2-amino group of guanine (B1146940) residues within the minor groove of the DNA double helix.[1] Understanding the precise binding sites and the sequence specificity of this compound is crucial for the development of new anticancer drugs and for elucidating its mechanism of action. DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules like this compound, on a DNA fragment.[4][5] This protocol provides a detailed methodology for performing DNase I footprinting to map the binding sites of this compound on a DNA sequence of interest.
Principle of the Method
DNase I is an endonuclease that non-specifically cleaves the phosphodiester backbone of DNA.[4] When a ligand like this compound is bound to its specific sequence on the DNA, it protects the DNA backbone from cleavage by DNase I in that region.[5] By radioactively or fluorescently labeling one end of the DNA fragment and then performing partial digestion with DNase I, a ladder of DNA fragments of varying lengths is generated. When these fragments are separated by size on a denaturing polyacrylamide gel, the region where this compound is bound will appear as a "footprint," a gap in the ladder of fragments compared to a control reaction without the drug.[5][6]
Quantitative Data on this compound-DNA Interactions
The interaction of this compound with DNA can be characterized by various biophysical parameters. The following table summarizes representative quantitative data, though specific values can vary depending on the DNA sequence, buffer conditions, and experimental method.
| Parameter | Value | Method | Reference |
| Binding Constant (Kobs) | 1.2 (±0.3) x 105 M-1 (for a related minor groove binder, mithramycin) | UV Melting Studies | [7] |
| Reaction Kinetics | Sequence-dependent, faster for preferred binding sequences | HPLC | [8] |
| Binding Stoichiometry | One this compound molecule per guanine binding site | X-ray Crystallography | [2] |
| Thermodynamics | Binding is often entropically driven for minor groove binders | Calorimetry | [7][9] |
Experimental Protocols
Materials and Reagents
-
DNA: A purified DNA fragment (100-400 bp) containing the putative this compound binding site. The fragment should be uniquely end-labeled (e.g., with 32P or a fluorescent dye).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
DNase I: RNase-free, stock solution (e.g., 1 mg/mL).
-
Buffers and Solutions:
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)
-
DNase I Dilution Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM CaCl2)
-
Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL Proteinase K)
-
Formamide Loading Dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
-
Equipment:
-
Polyacrylamide gel electrophoresis (PAGE) apparatus for sequencing gels
-
Phosphorimager or fluorescence scanner
-
Thermomixer or water bath
-
Standard molecular biology laboratory equipment
-
Detailed Methodology: DNase I Footprinting
This protocol is adapted from standard DNase I footprinting procedures for small molecules.[4][5]
1. Preparation of End-Labeled DNA
-
Uniquely label one end of the purified DNA fragment using either 32P with T4 polynucleotide kinase or a fluorescent dye-labeled primer in a PCR reaction.
-
Purify the end-labeled DNA probe to remove unincorporated labels.
-
Determine the concentration and specific activity (for radiolabeling) of the probe.
2. This compound-DNA Binding Reaction
-
In a microcentrifuge tube, prepare the binding reaction by mixing the following components:
-
End-labeled DNA probe (e.g., 10,000-20,000 cpm for 32P-labeled probes)
-
Binding Buffer
-
Varying concentrations of this compound (e.g., from nanomolar to micromolar range). Include a "no drug" control.
-
-
Incubate the reactions at room temperature (or other desired temperature) for a sufficient time to allow binding to reach equilibrium. For covalent binders like this compound, this may require longer incubation times (e.g., several hours to overnight).[5]
3. DNase I Digestion
-
Dilute the DNase I stock solution in DNase I Dilution Buffer immediately before use. The optimal concentration of DNase I needs to be determined empirically in a titration experiment to achieve partial digestion of the DNA.
-
Add the diluted DNase I to each binding reaction and incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding an excess of Stop Solution.
-
Incubate at 55°C for 30 minutes to allow Proteinase K to digest the DNase I.
4. Sample Processing and Analysis
-
Extract the DNA from the reactions using phenol:chloroform extraction and precipitate with ethanol (B145695).
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in Formamide Loading Dye.
-
Denature the samples by heating at 95°C for 5 minutes, then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel. Also, load a sequencing ladder (e.g., Maxam-Gilbert G-specific reaction) of the same DNA fragment to precisely map the footprint.
-
Run the gel until the desired resolution is achieved.
-
Dry the gel (for radiolabeled samples) and expose it to a phosphor screen or film. For fluorescently labeled samples, scan the gel using an appropriate fluorescence scanner.
-
Analyze the resulting autoradiogram or image. The footprint will appear as a region of diminished band intensity in the lanes containing this compound compared to the control lane.
Visualizations
This compound-DNA Binding Mechanism
Caption: Covalent binding of this compound to the N2 position of guanine in the DNA minor groove.
Experimental Workflow for DNA Footprinting
Caption: Step-by-step workflow for DNase I footprinting to identify this compound binding sites.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound-DNA binding explored by molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reaction of this compound with DNA. II. Studies of kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Energetics of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Anthramycin-DNA Adducts
Abstract
This application note provides a detailed protocol for the identification and characterization of anthramycin-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a potent pyrrolobenzodiazepine antitumor antibiotic that exerts its cytotoxic effects by forming a covalent adduct with the N2-amino group of guanine (B1146940) in the minor groove of DNA. The accurate analysis of these adducts is crucial for understanding its mechanism of action and in the development of related anticancer agents. This document outlines the procedures for the formation of this compound-DNA adducts in vitro, enzymatic hydrolysis of the adducted DNA to deoxynucleosides, and subsequent analysis by LC-MS/MS.
Introduction
This compound is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, known for their sequence-selective DNA binding and potent antitumor properties. The covalent bond formation between this compound and the exocyclic N2-amino group of guanine results in a stable DNA adduct that interferes with DNA replication and transcription, ultimately leading to cell death. The characterization and quantification of these adducts are essential for elucidating the molecular basis of this compound's activity and for the preclinical evaluation of new PBD-based therapeutics.
Mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and specific method for the analysis of DNA adducts. This technique allows for the unambiguous identification of adducts based on their specific mass-to-charge ratios (m/z) and characteristic fragmentation patterns. This application note provides a comprehensive workflow for the mass spectrometric analysis of this compound-DNA adducts, from sample preparation to data acquisition.
Experimental Protocols
In Vitro Formation of this compound-DNA Adducts
Materials:
-
Calf Thymus DNA
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
EDTA
Procedure:
-
Prepare a solution of calf thymus DNA in Tris-HCl buffer.
-
Add this compound to the DNA solution to the desired final concentration.
-
Incubate the reaction mixture at 37°C for 24 hours in the dark to allow for adduct formation.
-
Precipitate the DNA by adding two volumes of cold ethanol and centrifuging at 12,000 x g for 10 minutes.
-
Wash the DNA pellet twice with 70% ethanol to remove unbound this compound.
-
Dry the DNA pellet and resuspend it in nuclease-free water.
Enzymatic Hydrolysis of this compound-DNA Adducts
Materials:
-
This compound-adducted DNA
-
Nuclease P1
-
Snake Venom Phosphodiesterase
-
Alkaline Phosphatase
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
To the solution of this compound-adducted DNA, add ammonium acetate buffer (pH 5.3) and Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Adjust the pH of the solution to 8.0 with Tris-HCl buffer.
-
Add snake venom phosphodiesterase and alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample to pellet the enzymes and collect the supernatant containing the deoxynucleosides.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Scan Mode: Selected Reaction Monitoring (SRM) or Product Ion Scan
Data Presentation
The primary adduct of interest is the this compound-deoxyguanosine (this compound-dG) adduct. The expected mass-to-charge ratios for this adduct are summarized in the table below.
| Analyte | Chemical Formula | Exact Mass (Da) | [M+H]⁺ m/z | Product Ion [M+H - dR]⁺ m/z |
| This compound | C₁₆H₁₇N₃O₄ | 315.1219 | 316.1297 | - |
| Deoxyguanosine (dG) | C₁₀H₁₃N₅O₄ | 267.0968 | 268.1046 | 152.0572 |
| This compound-dG Adduct | C₂₆H₂₈N₈O₇ | 564.2081 | 565.2159 | 449.1685 |
Note: The product ion for the this compound-dG adduct corresponds to the neutral loss of the deoxyribose moiety (116.0474 Da).
While extensive quantitative mass spectrometry data for this compound-DNA adducts is not widely published, the following table summarizes binding data from various studies to provide an estimate of expected adduct levels.
| Method | DNA Source | This compound Concentration | Adduct Level/Stoichiometry | Reference |
| Fluorescence Spectroscopy | Calf Thymus DNA | 1-10 µM | Binding ratio of 1 drug molecule per 10-20 base pairs | [3] |
| UV-Visible Spectroscopy | Calf Thymus DNA | 5-50 µM | Saturation binding at ~1 drug molecule per 5 G-C pairs | [4] |
| Molecular Mechanics | Oligonucleotide | N/A | Theoretical binding energy calculations | [5][6] |
Visualizations
References
- 1. Deoxyguanosine - Wikipedia [en.wikipedia.org]
- 2. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNA binding properties of a new class of linked this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Does this compound bind to Z-DNA as well as to B-DNA? A molecular mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A theoretical investigation of the sequence specificity in the binding of the antitumor drug this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Anthramycin in Cells Using Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent pyrrolobenzodiazepine antitumor antibiotic that exerts its cytotoxic effects by binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis. Its intrinsic fluorescence provides a valuable tool for visualizing its subcellular localization and quantifying its uptake in cells. This document provides detailed application notes and experimental protocols for the visualization of this compound in cells using fluorescence microscopy, including methods to assess its impact on DNA damage signaling pathways and apoptosis.
Data Presentation
The following table summarizes the type of quantitative data that can be obtained using the protocols described herein. The specific values are illustrative and will vary depending on experimental conditions, cell type, and this compound concentration.
| Parameter | Method | Sample Data (Illustrative) |
| This compound Uptake | ||
| Mean Fluorescence Intensity (MFI) | Fluorescence Microscopy Image Analysis | MFI of 150 (Arbitrary Units) at 1 µM after 2h |
| Percentage of Positive Cells | Flow Cytometry | 85% positive cells at 5 µM after 4h |
| DNA Damage Response | ||
| p-ATM (Ser1981) Foci per Nucleus | Immunofluorescence Microscopy | 25 foci/nucleus after 1h treatment with 2 µM this compound |
| γH2AX Foci per Nucleus | Immunofluorescence Microscopy | 40 foci/nucleus after 2h treatment with 2 µM this compound |
| Apoptosis | ||
| Percentage of TUNEL-Positive Cells | TUNEL Assay | 60% TUNEL-positive cells after 24h treatment with 2 µM this compound |
| Caspase-3 Activity (Fold Change) | Caspase-3 Activity Assay | 4-fold increase in caspase-3 activity after 12h treatment with 2 µM this compound |
Experimental Protocols
Protocol 1: Visualization of this compound Cellular Uptake by Fluorescence Microscopy
This protocol details the procedure for visualizing the intracellular localization of this compound using its intrinsic fluorescence.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (Excitation ~330-380 nm, Emission ~420-470 nm for this compound; standard DAPI filters)
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
This compound Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 1, 2, 4, or 6 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove extracellular this compound.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Counterstaining: Incubate the cells with DAPI staining solution for 5 minutes at room temperature to visualize the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope. This compound will appear as a blue-violet fluorescence, primarily localized in the nucleus where it binds to DNA. DAPI will stain the nuclei blue.
Protocol 2: Immunofluorescence Staining for Activated ATM (p-ATM Ser1981)
This protocol describes the detection of the activated form of Ataxia Telangiectasia Mutated (ATM), a key protein in the DNA damage response pathway, following this compound treatment.[1][2]
Materials:
-
Cells treated with this compound (as in Protocol 1, steps 1-3)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-phospho-ATM (Ser1981)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI staining solution
-
Mounting medium
Procedure:
-
Fixation: Fix the this compound-treated cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendation. Incubate the cells with the diluted primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Nuclear Counterstaining: Incubate with DAPI solution for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting and Imaging: Mount the coverslips and visualize the formation of green p-ATM foci in the nucleus using a fluorescence microscope.
Protocol 3: TUNEL Assay for Detection of Apoptosis
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, induced by this compound.[3][4][5][6]
Materials:
-
Cells treated with this compound
-
Fixation and permeabilization reagents (as per commercial kit instructions, e.g., 4% PFA and 0.25% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs, e.g., BrdUTP followed by a fluorescent anti-BrdU antibody) from a commercial kit
-
DAPI staining solution
-
Mounting medium
Procedure:
-
Cell Preparation: Treat cells with this compound for a longer duration (e.g., 24-48 hours) to induce apoptosis. Include positive (pre-treated with DNase I) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization: Follow the manufacturer's protocol for fixing and permeabilizing the cells.
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture according to the kit's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the fluorescently tagged nucleotides.
-
Washing: Wash the cells as per the kit's protocol to remove unincorporated nucleotides.
-
Detection (if indirect method is used): If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled antibody against the hapten.
-
Nuclear Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips and use a fluorescence microscope to visualize the TUNEL-positive cells, which will exhibit bright nuclear fluorescence.
Mandatory Visualizations
Caption: Experimental workflows for visualizing this compound and its cellular effects.
Caption: this compound-induced DNA damage and apoptosis signaling pathway.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Phospho-ATM (Ser1981) (D25E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Anthramycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin and its analogs, a class of pyrrolobenzodiazepine (PBD) antitumor antibiotics, exert their potent cytotoxic effects by binding to the minor groove of DNA. This interaction inhibits DNA and RNA synthesis, ultimately leading to cell death.[1] The evaluation of the cytotoxic potential of novel this compound analogs is a critical step in the drug development process. This document provides detailed protocols for common in vitro cytotoxicity assays—MTT and Sulforhodamine B (SRB)—and outlines methods for investigating the apoptotic pathways induced by these compounds.
Data Presentation: In Vitro Cytotoxicity of this compound Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound analogs and related pyrrolobenzodiazepine (PBD) compounds against a panel of human cancer cell lines. This data allows for a comparative analysis of the cytotoxic potency of these compounds.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Anthracin Analogs | ||||
| RVB-01 | MCF-7 | Breast | 1.3 | [2] |
| RVB-04 | MCF-7 | Breast | 1.22 | [2] |
| RVB-05 | MCF-7 | Breast | 1.14 | [2] |
| RVB-09 | MCF-7 | Breast | 1.31 | [2] |
| Cisplatin (Reference) | MCF-7 | Breast | 19.5 | [2] |
| PBD-Polyamide Conjugates | ||||
| Compound 1 | A498 | Renal | <9 | [3] |
| Compound 2 | Multiple | Colon, Melanoma, Renal, Breast | <9 | [3] |
| 2,2'-PBD Dimers | ||||
| Compound 4 | MDA-MB-231/ATCC | Breast | 0.06 | [3] |
| C2-Quinolinyl PBD Monomer | ||||
| Analog 14l | HCT-116 | Bowel | Not explicitly stated, but showed tumor growth delay | [1][4] |
Experimental Protocols
Detailed methodologies for the MTT and SRB cytotoxicity assays are provided below. These protocols are designed to be comprehensive and easy to follow for researchers with a basic understanding of cell culture techniques.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound analogs
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
This compound analogs
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
-
Absorbance Reading and Data Analysis:
-
Read the absorbance at 510 nm using a microplate reader.
-
Follow step 5 from the MTT assay protocol for data analysis.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: In Vitro Cytotoxicity Assays
The following diagram illustrates the general workflow for both MTT and SRB cytotoxicity assays.
Signaling Pathway: this compound Analog-Induced Apoptosis
This compound analogs induce apoptosis primarily through the intrinsic pathway, initiated by DNA damage. The following diagram depicts the key events in this signaling cascade.
Mechanism of Action: Induction of Apoptosis
This compound and its analogs are potent inducers of apoptosis, a form of programmed cell death. The primary mechanism involves the covalent binding of the drug to the minor groove of DNA, leading to the formation of adducts and, in the case of dimeric analogs, interstrand cross-links. [5]This DNA damage is a critical signal that triggers the intrinsic apoptotic pathway.
The DNA lesions activate a cascade of events, starting with the modulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated, while anti-apoptotic members like Bcl-2 are inhibited. [6][7]This shift in the balance of Bcl-2 family proteins leads to an increase in the permeability of the mitochondrial outer membrane.
The compromised mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. [6]Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase, caspase-9. [8][9] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. [8][9]Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. [10]The cleavage of these substrates ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. [5]Caspase activation has been identified as an early and crucial event in apoptosis induced by related compounds like anthracyclines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of monomeric C2-aryl pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. BCL-2 family: regulators of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacillus anthracis induces NLRP3 inflammasome activation and caspase-8–mediated apoptosis of macrophages to promote lethal anthrax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of caspase-independent apoptosis in H9c2 cardiomyocytes by adriamycin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase activation is an early event in anthracycline-induced apoptosis and allows detection of apoptotic cells before they are ingested by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Anthramycin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects by binding to the minor groove of DNA and inhibiting nucleic acid synthesis. This document provides detailed application notes and protocols for testing the efficacy of this compound and its analogs, such as PBD dimers used in antibody-drug conjugates (ADCs), in preclinical animal models. These guidelines are intended for researchers in oncology and drug development to assess the in vivo antitumor activity of these compounds.
The mechanism of action for this compound and its PBD analogs involves the alkylation of guanine (B1146940) bases in the DNA minor groove, leading to the formation of DNA adducts. This damage triggers the DNA Damage Response (DDR) pathway, resulting in cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: this compound-Induced DNA Damage Response
The binding of this compound or its PBD analogs to DNA induces DNA lesions, which activate a complex signaling cascade known as the DNA Damage Response (DDR). This pathway is initiated by sensor proteins that recognize DNA damage, leading to the activation of downstream kinases that orchestrate cell cycle arrest to allow for DNA repair. If the damage is too extensive, the pathway triggers programmed cell death (apoptosis).
Troubleshooting & Optimization
Technical Support Center: Anthramycin Stability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with anthramycin. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a potent pyrrolobenzodiazepine (PBD) antibiotic with significant antitumor activity.[1] Its complex structure, however, is inherently unstable in aqueous solutions, making it susceptible to degradation. This instability is a critical concern as it can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. The characterization of this compound is often performed on its more stable epimer, this compound-11-methyl-ether, which can be formed by recrystallization from hot methanol, highlighting its sensitivity to heat and certain solvents.[2]
Q2: What are the primary factors that lead to the degradation of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is influenced by several factors, including:
-
pH: this compound is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification and inactivation of the molecule.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, it is recommended to store this compound as a dry powder at -20°C. If a stock solution is prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Solutions should be protected from light.
Q4: How can I tell if my this compound solution has degraded?
Degradation of your this compound solution may be indicated by:
-
A noticeable decrease or complete loss of its expected biological activity in your assays.
-
The appearance of unexpected peaks or a decrease in the main peak area in chromatographic analyses such as HPLC.
-
A visible change in the color or clarity of the solution, including the formation of precipitates.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Loss of Biological Activity
Q: I am observing a significant decrease or complete loss of the expected biological activity of this compound in my experiments. What could be the cause?
A: This is a common issue related to the degradation of the active compound. Consider the following potential causes and solutions:
-
Improper Storage of Stock Solution:
-
Possible Cause: The stock solution may have been stored at an inappropriate temperature, exposed to light, or subjected to multiple freeze-thaw cycles.
-
Recommended Solution: Prepare a fresh stock solution from the powdered form. Aliquot the new stock solution into single-use vials and store them at -80°C, protected from light.
-
-
Degradation in Experimental Buffer/Media:
-
Possible Cause: The pH of your experimental buffer or cell culture medium may be outside the optimal stability range for this compound. The solution may also have been incubated for too long at a high temperature.
-
Recommended Solution:
-
Measure the pH of your experimental buffer. Based on related compounds, a pH range of 6-8 is advisable to minimize hydrolysis.[3]
-
If possible, conduct a pilot experiment to assess the stability of this compound in your specific medium over the time course of your experiment.
-
Minimize the incubation time at physiological or higher temperatures. Prepare fresh working solutions immediately before use.
-
-
Issue 2: Inconsistent Results or Poor Reproducibility
Q: My experimental results with this compound are inconsistent between replicates or different experimental runs. What could be the reason?
A: Inconsistent results are often a symptom of variable degradation of this compound.
-
Inconsistent Handling Procedures:
-
Possible Cause: Variations in the preparation, handling, and incubation times of your this compound solutions can lead to different levels of degradation between experiments.
-
Recommended Solution: Standardize all handling procedures. Ensure that all replicates and experimental runs are prepared and processed under identical conditions of light, temperature, and time.
-
-
Progressive Degradation of a Single Stock Solution:
-
Possible Cause: Using the same stock solution over an extended period, with repeated thawing and refreezing, will lead to its progressive degradation.
-
Recommended Solution: Always use a freshly thawed aliquot of your stock solution for each new experiment. Discard any unused portion of the thawed aliquot.
-
Issue 3: Unexpected Chromatographic Profile
Q: I am analyzing my this compound sample by HPLC and I see unexpected peaks, or the main peak is smaller than expected. What does this indicate?
A: The appearance of new peaks or a reduction in the main peak area is a strong indication of degradation.
-
Formation of Degradation Products:
-
Possible Cause: this compound has degraded due to hydrolysis, oxidation, or photolysis.
-
Recommended Solution:
-
Protect your samples from light by using amber vials or by wrapping them in aluminum foil.
-
Prepare your solutions using degassed buffers to minimize oxidation.
-
Ensure the pH of your mobile phase and sample diluent is within a range that minimizes degradation.
-
Compare the chromatogram of your sample with that of a freshly prepared standard to confirm the presence of degradation products.
-
-
Summary of Expected Stability of Pyrrolobenzodiazepines in Aqueous Solutions
The following table summarizes the expected stability of PBDs, like this compound, under various stress conditions, based on general chemical principles and data from related compounds.
| Condition | Stressor | Expected Stability of PBDs | Recommendations |
| pH | Strong Acid (e.g., 0.1 M HCl) | Low . Susceptible to hydrolysis.[3] | Avoid acidic conditions. If necessary, minimize exposure time. |
| Neutral (pH ~7) | Moderate to High . Generally the most stable pH range. | Buffer solutions to a neutral pH for experiments. | |
| Strong Base (e.g., 0.1 M NaOH) | Low . Susceptible to hydrolysis.[3] | Avoid alkaline conditions. | |
| Temperature | Refrigerated (2-8 °C) | Moderate . Degradation is slowed but still occurs over time. | Suitable for short-term storage of working solutions. |
| Room Temperature (~25 °C) | Low . Significant degradation can occur in a matter of hours. | Prepare solutions fresh and use immediately. | |
| Elevated Temperature (≥ 37 °C) | Very Low . Rapid degradation is expected. | Minimize incubation times at physiological temperatures. | |
| Light | Ambient Light | Low to Moderate . Susceptible to photodegradation. | Protect solutions from light at all times. |
| UV Light | Very Low . Rapid photodegradation is likely. | Avoid exposure to direct sunlight or UV light sources. | |
| Oxidation | Air/Oxygen | Moderate . Can be susceptible to oxidation. | Use degassed solvents and buffers for sensitive experiments. |
| Oxidizing Agents (e.g., H₂O₂) | Low . The molecule can be chemically altered. | Avoid the presence of oxidizing agents in your solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to assess its stability under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound powder in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate at 60°C, protected from light, for various time points.
-
Photodegradation: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for various durations. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and applications.
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B, and gradually increase it over the run to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., ~335 nm).
-
Injection Volume: 10-20 µL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound stability.
Caption: General degradation pathways for this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Strategies to Overcome Anthracycline-Induced Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating and mitigating anthracycline-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of anthracycline-induced cardiotoxicity?
A1: The cardiotoxicity of anthracyclines, such as doxorubicin (B1662922), is multifactorial. The most well-established mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines undergo redox cycling within cardiomyocytes, leading to a surge in ROS. The heart's limited antioxidant capacity makes it particularly susceptible to this oxidative stress, resulting in damage to lipids, proteins, and DNA.[1][2]
-
Mitochondrial Dysfunction: Anthracyclines accumulate in mitochondria, impairing the electron transport chain, reducing ATP production, and promoting the opening of the mitochondrial permeability transition pore (mPTP). This disruption of mitochondrial function is a key driver of cardiomyocyte death.
-
Topoisomerase IIβ (TOP2B) Poisoning: In cardiomyocytes, anthracyclines interact with TOP2B, leading to DNA double-strand breaks and triggering apoptotic pathways.[1]
-
Altered Calcium Homeostasis: Anthracyclines can disrupt the normal flux of calcium ions within cardiomyocytes, leading to impaired contractility and arrhythmias.[3]
-
Induction of Apoptosis and other forms of cell death: The culmination of these insults activates programmed cell death pathways, including apoptosis, leading to a progressive loss of cardiomyocytes and subsequent cardiac dysfunction.[4] Ferroptosis, an iron-dependent form of cell death, has also been implicated.[5]
Q2: What are the most common animal models for studying anthracycline-induced cardiotoxicity?
A2: Rodent models, particularly mice and rats, are widely used to study anthracycline-induced cardiotoxicity due to their cost-effectiveness and the availability of genetic models. Key considerations when choosing a model include the dosing regimen (acute vs. chronic) and the specific cardiac endpoints being measured. Chronic, low-dose administration over several weeks more closely mimics the clinical scenario.[6]
Q3: Which biomarkers are most reliable for the early detection of anthracycline-induced cardiotoxicity in preclinical models?
A3: Cardiac troponins (cTnI and cTnT) and natriuretic peptides (BNP and NT-proBNP) are the most commonly used and validated biomarkers for detecting early cardiac injury in both clinical and preclinical settings. An increase in these biomarkers in serum or plasma can indicate cardiomyocyte damage before significant changes in cardiac function are observable by imaging.
Q4: What are the main classes of cardioprotective agents being investigated?
A4: Several classes of drugs have shown promise in mitigating anthracycline-induced cardiotoxicity:
-
Iron Chelators: Dexrazoxane (B1684449) is an FDA-approved iron-chelating agent that prevents the formation of anthracycline-iron complexes, thereby reducing ROS generation.[7][8][9]
-
Beta-blockers: Carvedilol (B1668590), in addition to its beta-blocking activity, possesses antioxidant properties that help protect cardiomyocytes from oxidative stress.[10][11][12][13][14]
-
ACE Inhibitors and ARBs: Drugs like enalapril (B1671234) have been shown to preserve cardiac function, potentially by reducing cardiac fibrosis and arrhythmias.[15][16][17][18]
-
Statins: Atorvastatin (B1662188) has demonstrated cardioprotective effects, which may be mediated through the preservation of anti-apoptotic pathways and modulation of autophagy.[19][20][21][22][23]
Troubleshooting Guides
In Vitro Experiments: Cardiomyocyte Isolation and Culture
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low viability of isolated adult cardiomyocytes | Suboptimal perfusion pressure or temperature. | Ensure the Langendorff perfusion system maintains a stable pressure and the buffer temperature is consistently at 37°C.[24] |
| Inadequate or excessive enzyme digestion. | The duration of collagenase perfusion is critical; the heart should become soft but not pale white.[24] Titrate the enzyme concentration and digestion time for your specific setup. | |
| Loss of essential metabolites during isolation. | Supplementing digestion buffers with 20 mM creatine (B1669601) and 5 mM inosine/adenosine can help maintain cellular energy levels (ATP and creatine) and improve viability and function.[25][26] | |
| Mechanical stress during tissue dissociation. | Gently tease the digested heart tissue apart instead of vigorous mincing. Allow viable myocytes to float out of the tissue with minimal mechanical agitation.[25] | |
| Cardiomyocytes do not adhere to culture plates | Improper coating of the culture surface. | Ensure culture plates are adequately coated with laminin, collagen, or gelatin to promote cardiomyocyte attachment.[26] |
| Cardiomyocyte contraction on a rigid surface. | Consider adding a contraction inhibitor like blebbistatin to the culture medium to prevent cell damage from contraction against the stiff culture plate.[26] |
In Vivo Experiments: Animal Models and Functional Assessment
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in animal models | Acute toxicity from high, single doses of anthracyclines. | Employ a chronic, low-dose regimen (e.g., weekly injections for several weeks) to better model clinical cardiotoxicity and reduce non-cardiac adverse effects. |
| Anesthesia-related cardiac depression during imaging. | Use isoflurane (B1672236) for anesthesia as it has less cardiodepressant effects compared to ketamine-xylazine. Allow for an acclimation period after anesthesia induction before acquiring echocardiographic measurements.[27] | |
| Inconsistent echocardiography results | Improper positioning of the mouse or transducer. | Follow a standardized protocol for mouse positioning and transducer placement to ensure consistent imaging planes (e.g., parasternal long-axis and short-axis views).[28][29] |
| Subjective interpretation of imaging parameters. | Utilize quantitative measures like speckle-tracking echocardiography for more objective and sensitive detection of early myocardial dysfunction.[30] |
Molecular and Cellular Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background or no signal in TUNEL assay | Non-specific DNA breaks or issues with reagents. | Include positive (DNase I-treated) and negative (no TdT enzyme) controls to validate the assay. Optimize permeabilization and washing steps.[31][32] |
| Improper tissue fixation. | The duration and method of fixation can significantly impact TUNEL results. Perfusion fixation is generally preferred over immersion fixation to minimize artifacts.[33][34] | |
| Unexpected experimental results (e.g., no cardiotoxicity at expected doses) | Genetic variability in animal strains or individual animals. | Be aware that genetic polymorphisms can influence susceptibility to anthracycline-induced cardiotoxicity.[35][36][37] |
| Drug interactions or confounding factors. | Carefully consider the potential for interactions with other administered drugs or underlying comorbidities in the animal model. |
Quantitative Data Summary
Cardioprotective Effects of Various Agents in Preclinical Models
| Agent | Animal Model | Dosing Regimen | Key Findings | Reference |
| Dexrazoxane | Rat | Doxorubicin (0.8 mg/kg/week for 7 weeks) + Dexrazoxane (16 mg/kg/week for 7 weeks) | Significantly reduced the severity and extent of cardiomyopathy. | [7] |
| Rat | Doxorubicin + Trastuzumab with or without Dexrazoxane | Improved 1-month survival rate (88.9% vs 61.1%), and significantly higher LVEF and FS. | [9][38] | |
| Carvedilol | Rat | Doxorubicin (2 mg/kg/week for 7 weeks) + Carvedilol (1 mg/kg/week for 7 weeks) | Prevented the doxorubicin-induced decrease in mitochondrial respiration and calcium-loading capacity. | [11] |
| Enalapril | Rat | Hypertensive rats treated with enalapril (10 mg/kg/day for 11 months) | Reduced cardiac fibrosis by 59% and decreased the incidence of arrhythmias. | [18] |
| Atorvastatin | Mouse | Doxorubicin (5 mg/kg/week for 4 weeks) + Atorvastatin (20 mg/kg/day) | Rescued doxorubicin-induced reduction in survivin expression and preserved heart function. | [19] |
| Mouse | Doxorubicin-treated mice | Ameliorated myocardial injury, increased Hsp70 and p-Akt expression, and reduced myocardial fibrosis and apoptosis. | [20] |
Clinical Data on Cardioprotective Agents
| Agent | Patient Population | Dosing Regimen | Key Findings | Reference |
| Dexrazoxane | Pediatric solid tumor patients | Anthracycline therapy with or without dexrazoxane | Significantly reduces the incidence of cardiotoxicity, allowing for higher cumulative anthracycline doses. | [39] |
| Carvedilol | Breast cancer patients | Doxorubicin therapy with placebo or carvedilol (6.25, 12.5, or 25 mg/day) | Prevented a significant decrease in LVEF at 6 months compared to placebo. | [10] |
| Breast cancer patients | Doxorubicin therapy with carvedilol (6.25 mg/day) or placebo | Preserved strain and strain-rate parameters, indicating protection against subclinical myocardial injury. | [13][14] | |
| Enalapril | Cancer patients on anthracyclines | Enalapril vs. Placebo | Preserved LVEF at 6 months and reduced levels of cardiac injury biomarkers (Troponin I and CK-MB). | [15] |
Experimental Protocols
Protocol 1: In Vivo Doxorubicin-Induced Cardiotoxicity in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Doxorubicin Administration: Administer doxorubicin at a dose of 5 mg/kg via intraperitoneal injection once a week for 4-5 weeks. The control group receives an equivalent volume of sterile saline.
-
Cardiac Function Assessment (Echocardiography):
-
Perform baseline echocardiography before the first injection and at the end of the study period.
-
Anesthetize mice with isoflurane.
-
Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole and end-systole.
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
-
Tissue Collection: At the end of the experiment, euthanize mice and excise the hearts. A portion of the left ventricle can be fixed in 4% paraformaldehyde for histology, and the remainder snap-frozen in liquid nitrogen for molecular analysis.
-
Histological Analysis:
-
Embed fixed heart tissue in paraffin (B1166041) and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and Masson's trichrome staining to evaluate fibrosis.
-
Protocol 2: Assessment of Apoptosis using TUNEL Assay
-
Tissue Preparation: Use paraffin-embedded heart sections from Protocol 1.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.
-
TUNEL Reaction:
-
Incubate sections with TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).
-
-
Counterstaining and Imaging:
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the number of TUNEL-positive nuclei relative to the total number of nuclei.
-
Protocol 3: In Vitro Assessment of Cardioprotection in H9c2 Cardiomyoblasts
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Experimental Treatment:
-
Pre-treat cells with the cardioprotective agent (e.g., atorvastatin, 10 µM) for 24 hours.
-
Induce cardiotoxicity by treating with doxorubicin (1 µM) for another 24 hours.
-
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Apoptosis Assessment (Western Blot):
-
Lyse cells and collect protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflows
Anthracycline-Induced Cardiotoxicity Signaling Pathway
Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.
Cardioprotective Strategies and Their Targets
Caption: Targets of common cardioprotective agents.
Experimental Workflow for In Vivo Cardioprotection Studies
Caption: A typical experimental workflow for in vivo cardiotoxicity studies.
References
- 1. Unveiling the Complexities: Exploring Mechanisms of Anthracycline-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cardioprotection by dexrazoxane in rats treated with doxorubicin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac protective effects of dexrazoxane on animal cardiotoxicity model induced by anthracycline combined with trastuzumab is associated with upregulation of calpain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prophylactic use of carvedilol to prevent ventricular dysfunction in patients with cancer treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carvedilol protects against doxorubicin-induced mitochondrial cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into carvedilol's potential protection against doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carvedilol Administration Can Prevent Doxorubicin-Induced Cardiotoxicity: A Double-Blind Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Effect of Enalapril on Preventing Anthracycline-Induced Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective Role of Enalapril in Anthracycline-Induced Cardiotoxicity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Atorvastatin protects cardiomyocyte from doxorubicin toxicity by modulating survivin expression through FOXO1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Atorvastatin Improves Doxorubicin-Induced Cardiac Dysfunction by Modulating Hsp70, Akt, and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective role of atorvastatin against doxorubicin-induced cardiotoxicity and testicular toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Atorvastatin Ameliorates Doxorubicin-Induced Cardiomyopathy by Regulating the Autophagy-Lysosome Pathway and Its Upstream Regulatory Factor Transcription Factor EB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Improved Isolation Procedure for Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scintica.com [scintica.com]
- 30. researchgate.net [researchgate.net]
- 31. arcegen.com [arcegen.com]
- 32. yeasenbio.com [yeasenbio.com]
- 33. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Specificity of TUNEL method depends on duration of fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Unexpected Doxorubicin-Mediated Cardiotoxicity in Sisters – Possible Role of Polymorphisms in Histamine N-Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Research Portal [iro.uiowa.edu]
- 37. Research Portal [iro.uiowa.edu]
- 38. Cardiac Protective Effects of Dexrazoxane on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Dexrazoxane Significantly Reduces Anthracycline-Induced Cardiotoxicity in Pediatric Solid Tumor Patients - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Anthramycin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of the potent antitumor antibiotic, anthramycin, from Streptomyces refuineus.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces refuineus culture is growing well (high biomass), but this compound yield is low or negligible. What are the primary factors to investigate?
A1: This is a common challenge in secondary metabolite production. High biomass does not always correlate with high antibiotic yield. The key is to ensure the metabolic switch from primary to secondary metabolism is occurring efficiently. Here are the initial troubleshooting steps:
-
Growth Phase: this compound is a secondary metabolite, and its production is typically induced during the stationary phase of growth. Ensure your fermentation has proceeded long enough to enter this phase.
-
Medium Composition: The balance of carbon and nitrogen sources is critical. An excess of readily metabolizable nutrients can lead to catabolite repression, inhibiting the biosynthesis of secondary metabolites like this compound.
-
pH: The pH of the fermentation broth can significantly influence enzymatic reactions in the this compound biosynthetic pathway. Monitor and control the pH within the optimal range.
-
Aeration: Adequate dissolved oxygen is crucial for the growth of Streptomyces and for the activity of many enzymes involved in antibiotic synthesis.
Q2: What are the typical precursors for this compound biosynthesis, and can I supplement the medium with them to increase yield?
A2: The biosynthesis of the pyrrolobenzodiazepine (PBD) core of this compound involves precursors derived from the shikimate and aromatic amino acid pathways. Supplementing the medium with these precursors, such as L-tryptophan and L-tyrosine, may enhance the yield, although optimal concentrations need to be determined empirically to avoid feedback inhibition.
Q3: At what temperature should I cultivate Streptomyces refuineus for optimal this compound production?
A3: Streptomyces refuineus is a thermophilic actinomycete. Notably, this compound production has been observed to be linked to growth at elevated temperatures. While optimal temperatures can be strain-specific, a general range to investigate would be higher than that for mesophilic Streptomyces species.
Q4: How does Streptomyces refuineus avoid being killed by the this compound it produces?
A4: Streptomyces refuineus has a specific self-resistance mechanism. During the production phase (stationary phase), the cell membrane becomes impermeable to this compound, preventing the antibiotic from entering the cells and damaging its own DNA.[1] However, in the early logarithmic growth phase, the cells are sensitive to this compound.[1]
Troubleshooting Guides
Issue 1: Low or No this compound Production with Good Biomass
This common scenario indicates that primary metabolism (cell growth) is favored over secondary metabolism (this compound production).
Caption: Troubleshooting workflow for low this compound yield with good biomass.
Issue 2: Inconsistent this compound Yields Between Batches
Variability in fermentation outcomes can hinder research and development. This guide helps identify sources of inconsistency.
Caption: Troubleshooting workflow for inconsistent this compound yields.
Data Presentation: Fermentation Parameters
The following tables summarize typical ranges for fermentation parameters for antibiotic production in Streptomyces species. These should be used as a starting point for the optimization of this compound production.
Table 1: Physical Fermentation Parameters
| Parameter | Typical Range for Streptomyces | Potential Impact on this compound Production |
| Temperature | 28 - 37°C (Mesophilic) | S. refuineus is thermotolerant; higher temperatures may be optimal.[2] |
| pH | 6.5 - 8.0 | Deviations can inhibit key biosynthetic enzymes. |
| Dissolved Oxygen (DO) | >20% saturation | Low DO can be a limiting factor for aerobic fermentation. |
| Agitation | 200 - 400 rpm | Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia. |
Table 2: Media Composition Guidelines (One-Factor-at-a-Time Optimization)
| Component | Variable | Concentration Range (g/L) | Notes |
| Carbon Source | Glucose | 10 - 40 | Readily metabolizable; high concentrations can cause catabolite repression. |
| Starch | 10 - 30 | A complex carbohydrate that is metabolized more slowly. | |
| Glycerol | 10 - 30 | Another alternative carbon source. | |
| Nitrogen Source | Soybean Meal | 10 - 30 | A complex nitrogen source providing amino acids and peptides. |
| Yeast Extract | 2 - 10 | Provides nitrogen, vitamins, and growth factors. | |
| Peptone | 5 - 20 | A complex nitrogen source. | |
| Ammonium Sulfate | 1 - 5 | An inorganic nitrogen source. | |
| Phosphate | K₂HPO₄ | 0.5 - 2.0 | Essential for growth but can inhibit secondary metabolism at high concentrations. |
| Trace Elements | MgSO₄, FeSO₄, ZnSO₄ | 0.1 - 1.0 | Important cofactors for various enzymes. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces refuineus
This protocol provides a general guideline for the submerged fermentation of S. refuineus for this compound production. Optimization of media components and fermentation parameters is highly recommended.
1. Seed Culture Preparation: a. Prepare a seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces). b. Inoculate the seed medium with a fresh culture of S. refuineus from a spore stock or agar (B569324) plate. c. Incubate at an appropriate temperature (e.g., 30-37°C) with agitation (e.g., 200 rpm) for 48-72 hours until good growth is observed.
2. Production Fermentation: a. Prepare the production medium in a sterile fermenter. A starting point could be a medium containing a slowly metabolized carbon source like starch and a complex nitrogen source like soybean meal (see Table 2). b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Maintain the fermentation under controlled conditions of temperature, pH, dissolved oxygen, and agitation. d. The fermentation is typically carried out for 7-10 days.
3. Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (e.g., dry cell weight), substrate consumption, and this compound concentration via HPLC.
Protocol 2: Extraction of this compound from Fermentation Broth
This protocol outlines a general procedure for extracting this compound from the fermentation broth.
1. Separation of Biomass: a. Centrifuge the fermentation broth at a high speed (e.g., 8,000 x g) for 20 minutes to pellet the mycelia. b. Decant and collect the supernatant (culture filtrate).
2. Solvent Extraction: a. Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. b. Repeat the extraction 2-3 times to maximize recovery. c. The mycelial pellet can also be extracted with a water-miscible solvent like acetone (B3395972) or methanol (B129727), followed by evaporation and re-extraction with an immiscible solvent.
3. Concentration: a. Combine the organic extracts. b. Concentrate the organic phase to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the heat-sensitive this compound. c. The resulting residue is the crude this compound extract.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a starting point for developing a validated HPLC method for this compound quantification.
1. Sample Preparation: a. Dissolve the crude this compound extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. b. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a standard curve using a purified this compound standard of known concentrations. b. Quantify the this compound in the samples by comparing the peak area to the standard curve.
Mandatory Visualization
This compound Biosynthetic Pathway Overview
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and various tailoring enzymes. The pathway starts from chorismate and involves the formation of key intermediates.
Caption: A simplified overview of the this compound biosynthetic pathway.
References
- 1. Sensitivity and permeability of the this compound producing organism Streptomyces refuineus to this compound and structurally related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reassembly of this compound biosynthetic gene cluster by using recombinogenic cassettes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in anthramycin chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of anthramycin, with a focus on addressing issues related to low yields.
Troubleshooting Guide: Low Synthetic Yields
This guide is designed to help you identify and resolve potential causes of low yields in key steps of the this compound synthesis.
Issue 1: Low yield in the Wittig-IMDA (Intramolecular Diels-Alder) Sequence
-
Question: My Wittig reaction followed by the intramolecular Diels-Alder (IMDA) cycloaddition is resulting in a low overall yield of the trans-decalin fragment. What are the likely causes and how can I improve it?
-
Answer: The Wittig-IMDA sequence is a known bottleneck in some synthetic routes to this compound analogs like anthracimycin.[1] Low yields can stem from either the Wittig olefination or the IMDA reaction itself.
-
For the Wittig Reaction:
-
Problem: Incomplete reaction or formation of side products.
-
Troubleshooting: A screening of Wittig reaction conditions is recommended.[1] Factors to consider include the choice of base, solvent, temperature, and the presence of additives. For instance, the use of lithium chloride and heating the reaction to reflux has been shown to improve the yield significantly.[1]
-
-
For the IMDA Reaction:
-
Problem: Poor diastereoselectivity (formation of undesired cis-decalin isomers) or decomposition of the starting material.
-
Troubleshooting: The choice of Lewis acid catalyst is critical for both yield and stereoselectivity. While some Lewis acids may lead to decomposition, others like diethylaluminum chloride can promote the desired cycloaddition.[1] Careful control of the reaction temperature is also crucial.
-
-
Issue 2: Poor yield in the Aldol (B89426) Reaction to form the Tricarbonyl Moiety
-
Question: I am experiencing a low yield in the aldol reaction between the aldehyde intermediate and the β-ketoester to form the tricarbonyl fragment. What could be the issue?
-
Answer: This aldol reaction is particularly challenging due to the complexity of the β-ketoester, which can lead to the formation of multiple diastereomeric aldol products and complicate purification.
-
Problem: Formation of a complex mixture of diastereomers and subsequent difficulties in purification.
-
Troubleshooting:
-
One-Pot Oxidation: Instead of isolating the mixture of aldol addition products, consider a one-pot procedure where the crude mixture is immediately treated with an oxidizing agent like Dess-Martin periodinane (DMP). This can simplify the product mixture to a pair of epimers at the C2 position, which may be more readily purified.
-
Base and Temperature Control: The choice of base for generating the dienolate of the β-ketoester and the reaction temperature are critical. Experiment with different strong, non-nucleophilic bases and low temperatures to control the enolization and subsequent addition.
-
-
Issue 3: Low yield in the Ring-Closing Metathesis (RCM) for Macrolactonization
-
Question: The final ring-closing metathesis (RCM) to form the 14-membered macrolide is giving a low yield of the desired anthracimycin. What are the key parameters to optimize?
-
Answer: The success of the RCM reaction is highly dependent on the catalyst, reaction concentration, and subsequent workup.
-
Problem: Inefficient cyclization, catalyst decomposition, or formation of dimeric and oligomeric byproducts.
-
Troubleshooting:
-
Catalyst Choice: The choice of Grubbs catalyst is important. The Hoveyda-Grubbs II catalyst has been used successfully for this transformation.
-
High Dilution: To favor the intramolecular RCM over intermolecular side reactions, the reaction must be run under high dilution conditions.
-
One-Pot Epimerization: The initial RCM product may be an epimer of the desired product. A subsequent epimerization step is often necessary. This can be performed as a one-pot procedure by adding a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture after the RCM is complete. This one-pot procedure has been reported to yield anthracimycin as a single diastereomer in a 37% yield.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the chemical synthesis of this compound that typically result in low yields?
A1: Based on published synthetic routes, the most challenging steps that often lead to low yields are:
-
The Wittig reaction and subsequent intramolecular Diels-Alder (IMDA) cycloaddition to form the decalin core. This sequence can suffer from low yields and poor stereocontrol.[1]
-
The aldol reaction to introduce the tricarbonyl side chain, which can produce a complex mixture of diastereomers.
-
The final ring-closing metathesis (RCM) to form the 14-membered macrolide, which requires careful optimization to avoid side reactions.
Q2: How can I improve the stereoselectivity of the intramolecular Diels-Alder (IMDA) reaction?
A2: The stereochemical outcome of the IMDA reaction is highly influenced by the choice of catalyst and reaction conditions. The use of a Lewis acid catalyst, such as diethylaluminum chloride, can favor the formation of the desired trans-decalin isomer. Optimization of the reaction temperature is also critical to enhance selectivity.
Q3: Are there any recommended one-pot procedures to improve the overall yield and efficiency of the synthesis?
A3: Yes, one-pot procedures have been successfully employed. For instance, after the ring-closing metathesis (RCM), the addition of DBU to the reaction mixture can effect the necessary epimerization to furnish the final anthracimycin product in a single step, which has been shown to provide a 37% yield.[1]
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data on the optimization of key reactions in the synthesis of this compound and related structures.
Table 1: Optimization of the Wittig Reaction
| Entry | Base | Solvent | Temperature (°C) | Additive | Yield (%) | E/Z Ratio |
| 1 | NaHMDS | THF | -78 to RT | None | Low | - |
| 2 | KHMDS | Toluene | 0 to RT | None | Moderate | - |
| 3 | n-BuLi | THF | -78 to 0 | None | Moderate | - |
| 4 | NaHMDS | THF | Reflux | LiCl | 81 | 6:5 |
Data adapted from the supplementary information of Brimble et al. (2020).[1]
Table 2: Key Reaction Yields in an Optimized 10-Step Synthesis of Anthracimycin
| Step | Reaction Type | Reagents/Catalyst | Yield (%) |
| 1 | Julia-Kocienski Olefination | N-phenyl tetrazole sulfone | 62 (E/Z = 6:1) |
| 2 | Vinylogous Mukaiyama Aldol / IMDA | B(C6F5)3, Et2AlCl | 71 (dr = 6:1) |
| 3 | Dehydration / DIBAL-H Reduction | Burgess reagent, DIBAL-H | - |
| 4 | DMP Oxidation | Dess-Martin Periodinane | 66 (over 2 steps) |
| 5 | Aldol Reaction | Dienolate of 1,3-dicarbonyl | 42-44 (over 2 steps with subsequent oxidation) |
| 6 | Ring-Closing Metathesis | Hoveyda-Grubbs II Catalyst | 42-43 |
Detailed Experimental Protocols
Protocol 1: Optimized Wittig Reaction
-
To a solution of the phosphonium (B103445) salt in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hexamethyldisilazide (NaHMDS) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of the aldehyde in anhydrous THF.
-
Add anhydrous lithium chloride (LiCl) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM).
-
Add solid Dess-Martin periodinane (DMP) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by flash column chromatography.
Protocol 3: Ring-Closing Metathesis (RCM) and In Situ Epimerization
-
Dissolve the diene precursor in degassed, anhydrous dichloromethane (DCM) to a concentration of approximately 1 mM.
-
Add the Hoveyda-Grubbs II catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and stir at room temperature for several hours to effect epimerization.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield the final macrolide.
Visualizations
Caption: Simplified synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yields.
References
photodegradation and chemical degradation pathways of anthramycin
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the photodegradation and chemical degradation of anthramycin. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing loss of activity over a short period?
This compound is a member of the pyrrolobenzodiazepine (PBD) class of antibiotics and is known for its inherent instability.[1] Its complex structure, featuring multiple reactive sites, makes it susceptible to degradation under various conditions, including exposure to light, changes in pH, and the presence of oxidizing agents. Characterization of this compound has historically been performed on its more stable epimer, this compound-11-methyl-ether, which is formed upon recrystallization from hot methanol, highlighting the compound's instability.[1]
Q2: What are the primary chemical degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of PBDs, two primary chemical degradation pathways are likely: hydrolysis and oxidation.
-
Hydrolysis: The amide and carbinolamine functionalities in the PBD core are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This can lead to the opening of the diazepine (B8756704) ring, rendering the molecule inactive.
-
Oxidation: The phenolic hydroxyl group at the C9 position of the this compound aromatic ring is a likely site for oxidation. This can lead to the formation of a quinone species, which may generate reactive oxygen species and further contribute to degradation.[2]
Q3: How does light affect the stability of this compound?
PBDs can be sensitive to light. Photodegradation can occur through various mechanisms, including photo-oxidation and the formation of photolytic cleavage products. For antibody-drug conjugates (ADCs) with PBD payloads, photostability is a critical parameter that is investigated during development.[3] It is crucial to protect this compound solutions from light to prevent photodegradation, which can lead to a loss of potency and the formation of unknown impurities.
Troubleshooting Guides
Problem: Inconsistent results in bioassays with this compound.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use from a freshly opened vial of powder or a recently prepared, properly stored stock solution.
-
Control pH: Ensure the pH of your experimental buffer is within a stable range for this compound. Based on related PBDs, neutral to slightly acidic conditions may be preferable to minimize hydrolysis.
-
Protect from Light: Conduct all experimental manipulations in low-light conditions and use amber-colored or foil-wrapped containers for solutions.
-
Solvent Purity: Use high-purity, degassed solvents to minimize oxidative degradation.
-
Problem: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Systematically expose your this compound sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.
-
Use a Stability-Indicating HPLC Method: Develop or use an HPLC method with a gradient elution capable of separating the parent this compound peak from all potential degradation products.
-
Employ Mass Spectrometry (LC-MS): Use LC-MS to obtain the mass-to-charge ratio of the unknown peaks to help in the identification of the degradation products.[4][5][6]
-
Data Presentation
Table 1: Predicted Stability of this compound Under Various Stress Conditions (Based on PBD Class Properties)
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Labile | Hydrolysis of the carbinolamine and amide bonds. |
| Basic (e.g., 0.1 M NaOH) | Labile | Hydrolysis of the amide bond. |
| Oxidative (e.g., 3% H₂O₂) | Highly Labile | Oxidation of the C9 phenolic hydroxyl to a quinone. |
| Thermal (e.g., 60°C) | Moderately Labile | Acceleration of hydrolysis and oxidation. |
| Photolytic (UV/Vis light) | Labile | Photo-oxidation and photolytic cleavage. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on an this compound sample.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable buffer at neutral pH) at 60°C in the dark for 1, 3, and 7 days.
-
Photodegradation: Expose an aliquot of the stock solution (in a suitable buffer at neutral pH) in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if it was subjected to acid or base hydrolysis.
-
Analyze all samples by a stability-indicating RP-HPLC method, coupled with a UV detector and a mass spectrometer (LC-MS).
-
Monitor for the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Use the mass spectrometry data to propose structures for the major degradation products.
-
Mandatory Visualization
Caption: Proposed photodegradation pathway of this compound.
Caption: Proposed chemical degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Payload-dependent photostability of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Aqueous Solubility of Pyrrolobenzodiazepine (PBD) Compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of pyrrolobenzodiazepine (PBD) compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrrolobenzodiazepine (PBD) compounds exhibit poor aqueous solubility?
PBDs are often large, complex, and lipophilic molecules.[1] Modern drug discovery tends to produce compounds with higher molecular weights and greater hydrophobicity, characteristics that frequently lead to poor aqueous solubility.[1][2] For PBDs specifically, their intricate, often planar structures can contribute to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate them. This low aqueous solubility is a significant hurdle in formulation development, as it can lead to poor absorption and limited bioavailability.[3][4]
Q2: What are the main strategies to improve the aqueous solubility of PBDs?
There are three primary categories of strategies to enhance the solubility of poorly soluble drugs like PBDs:
-
Chemical Modifications: This involves altering the molecule's structure to be more hydrophilic. The most common approach is creating a bioreversible prodrug, where a soluble promoiety is attached to the parent PBD.[1][5] Other methods include salt formation for ionizable PBDs and structural modifications to disrupt planarity or add polar functional groups.[6][7][8]
-
Physical Modifications: These techniques modify the physical properties of the solid PBD. Methods include particle size reduction (micronization and nanonization) to increase the surface area-to-volume ratio, and creating amorphous solid dispersions to disrupt the crystalline lattice energy.[9][10][11]
-
Formulation-Based Approaches: This involves using excipients to create a delivery system that can carry the PBD in an aqueous environment. Key examples include lipid-based formulations (like Self-Emulsifying Drug Delivery Systems or SEDDS), complexation with cyclodextrins, and the use of co-solvents and surfactants.[12][13][14]
Q3: How do I choose the most appropriate solubility enhancement strategy for my PBD compound?
The selection of a suitable method depends on several factors, including the physicochemical properties of the PBD, the intended route of administration, the required dosage, and the stage of drug development.[3] For instance, the prodrug approach is a versatile tool that can be considered early in development.[1] Lipid-based formulations are particularly effective for lipophilic drugs intended for oral delivery.[13] For parenteral administration, creating a more soluble prodrug, such as a phosphate (B84403) ester, is a well-established strategy.[15]
Troubleshooting Guide
Q4: My PBD-dimer payload is precipitating out of the aqueous buffer during the antibody conjugation step. What can I do?
-
Problem: The highly lipophilic nature of many PBD dimers, such as talirine and tesirine, can lead to poor solubility in the aqueous buffers typically used for ADC conjugation.[16]
-
Solution 1: Co-solvents: Try adding a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the reaction buffer. This can increase the solubility of the PBD payload without denaturing the antibody.[17] Start with a low percentage (e.g., 5-10%) and optimize as needed.
-
Solution 2: pH Adjustment: If your PBD has an ionizable functional group, adjusting the pH of the buffer may improve its solubility.[7][10] Ensure the chosen pH is compatible with antibody stability (typically pH 6.0-8.0).
-
Solution 3: Modify the Linker: The linker connecting the PBD to the antibody can be modified to include more hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, to improve the overall solubility of the drug-linker construct.
Q5: I developed a PBD prodrug to increase solubility, but the improvement is minimal. What are the potential issues?
-
Problem: The chosen promoiety may not be effective enough, or the cleavage of the prodrug might be occurring prematurely.
-
Solution 1: Re-evaluate the Promoietv: The choice of the solubilizing group is critical. Phosphate esters are known to dramatically increase aqueous solubility (often over 1000-fold).[5] Other options like peptides or glucuronides can also be effective.[5] Ensure the attached group is large and polar enough to overcome the hydrophobicity of the parent PBD.
-
Solution 2: Check Prodrug Stability: The prodrug must be stable in the formulation but cleave efficiently in vivo.[5] If the prodrug is unstable and reverts to the parent drug in your test solution, you will not observe the expected solubility enhancement. Assess the stability of your prodrug in the experimental medium (e.g., PBS) over time.
-
Solution 3: Confirm Synthesis: Verify the successful synthesis and purity of the prodrug. An incomplete reaction or the presence of unreacted, insoluble parent drug will lead to inaccurate solubility measurements.
Q6: My lipid-based formulation for an oral PBD is not improving bioavailability. Why might this be?
-
Problem: While lipid-based systems like SEDDS are excellent for solubilizing drugs, poor formulation design can prevent effective dispersion and absorption in vivo.[13]
-
Solution 1: Optimize Excipient Selection: The choice of oils, surfactants, and co-surfactants is crucial. The PBD must be highly soluble in the lipid phase. The surfactant blend must be effective at creating fine, stable emulsions or microemulsions upon contact with gastrointestinal fluids.[12]
-
Solution 2: Assess Dispersion Performance: When the formulation is diluted in an aqueous medium, it should spontaneously form a fine, homogenous emulsion. If it forms large oil droplets or precipitates the drug, the formulation needs to be adjusted. This can be tested in vitro before animal studies.
-
Solution 3: Consider Precipitation Inhibition: The drug may dissolve in the formulation but precipitate out in the gut upon dispersion and digestion of the lipid components. Incorporating precipitation inhibitors, such as polymers (e.g., HPMC), can maintain a supersaturated state of the drug, facilitating absorption.[12]
Data Summary: Examples of Prodrug-Mediated Solubility Enhancement
The prodrug approach is a chemically-driven strategy to temporarily modify a drug's structure, enhancing its properties like solubility. The following table summarizes examples from the literature where this approach was successfully applied to various poorly soluble compounds.
| Parent Drug | Promoietv (Carrier) | Fold Increase in Aqueous Solubility | Reference |
| SB-3CT (MMP inhibitor) | Phosphate | > 2000x | [5] |
| 10-Hydroxycamptothecin | Glucuronic acid | 80x | [5] |
| Acyclovir | Val-Ala dipeptide (amide) | 17x | [5] |
| Acyclovir | Val-Ala dipeptide (ester) | 9x | [5] |
Visual Guides and Workflows
A systematic approach is crucial for efficiently tackling solubility issues. The following diagrams illustrate key decision-making processes and concepts.
Caption: Decision workflow for selecting a PBD solubility enhancement strategy.
Caption: General mechanism of a carrier-linked prodrug for PBD delivery.
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18]
Objective: To determine the equilibrium solubility of a PBD compound in a specific aqueous buffer.
Materials:
-
PBD compound (solid)
-
Aqueous buffer of desired pH (e.g., pH 1.2, 4.5, 6.8)[19]
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)[20]
-
Centrifuge or filtration system (e.g., 0.22 µm PVDF syringe filters)
-
Calibrated pH meter
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of the solid PBD compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[20]
-
Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it in the orbital shaker at 37 °C. Agitate the suspension (e.g., at 100 rpm) for a sufficient time to reach equilibrium. This is typically 24 to 48 hours but should be determined by preliminary experiments.[18][20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C to let the excess solid settle. Separate the saturated supernatant from the solid drug by either:
-
Centrifugation: Centrifuge the sample at high speed.
-
Filtration: Carefully filter the supernatant. (Note: Pre-screen filters for potential drug adsorption).
-
-
pH Measurement: Measure and record the final pH of the saturated solution.[19]
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it as necessary with the appropriate mobile phase or solvent and determine the concentration of the dissolved PBD using a validated analytical method.
-
Replication: The experiment should be performed in at least triplicate for each pH condition.[21]
Protocol 2: General Procedure for Preparing a PBD Nanosuspension
Nanosuspensions improve solubility and dissolution rate by dramatically increasing the surface area of the drug.[10][22] This is a "top-down" approach.
Objective: To produce a stabilized nanosuspension of a PBD compound.
Materials:
-
PBD compound
-
Stabilizer solution (e.g., aqueous solution of Poloxamer 188, HPMC, or PVP)
-
Purified water
-
High-pressure homogenizer or bead mill
Methodology:
-
Pre-suspension: Disperse the PBD compound in the stabilizer solution to form a coarse suspension. The stabilizer is crucial to prevent the aggregation of nanoparticles once they are formed.
-
Homogenization (Top-Down Method):
-
High-Pressure Homogenization (HPH): Pass the pre-suspension through the high-pressure homogenizer. The high shear forces and cavitation will break down the coarse drug particles into nanoparticles. This process is typically repeated for multiple cycles until a desired particle size distribution is achieved.
-
Bead Milling: Alternatively, place the pre-suspension in a milling chamber containing small, high-density grinding beads (e.g., zirconium oxide). Agitate the chamber at high speed. The collisions between the beads and the drug particles will reduce the particle size.
-
-
Characterization:
-
Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Microscopy: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Dissolution Testing: Perform an in vitro dissolution test to compare the dissolution rate of the nanosuspension to the unprocessed PBD powder. A significant increase in the dissolution rate is expected.
-
References
- 1. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijcsrr.org [ijcsrr.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmsdr.org [ijmsdr.org]
- 18. researchgate.net [researchgate.net]
- 19. who.int [who.int]
- 20. scielo.br [scielo.br]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. ascendiacdmo.com [ascendiacdmo.com]
formulation strategies for topical delivery of anthramycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation strategies for the topical delivery of anthramycin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the formulation and in vitro testing of topical this compound preparations.
1. Formulation Stability Issues
| Question | Possible Causes | Troubleshooting Suggestions |
| Why is my this compound formulation showing signs of physical instability (e.g., phase separation, precipitation)? | - Poor solubility of this compound in the chosen vehicle. - Incompatibility of formulation components. - Temperature fluctuations during storage or processing. [1] | - Solubility Enhancement: Consider using co-solvents. Propylene (B89431) glycol (PG) has been shown to be a suitable solvent for this compound.[2][3]- Miscibility Studies: Conduct miscibility studies with solvent combinations at various ratios before formulation.[4]- Temperature Control: Ensure controlled heating and cooling rates during manufacturing to prevent precipitation.[1] Store the final formulation at a constant, appropriate temperature. |
| My this compound formulation is degrading over time. What could be the cause and how can I prevent it? | - Chemical instability of this compound in the formulation. this compound is known to be unstable in certain conditions.[5]- Exposure to light or incompatible excipients. - pH of the formulation. | - Stability Studies: Conduct formal stability studies at different temperatures and time points. This compound has shown good stability in several organic solvents but is unstable in PBS.[6]- Protect from Light: Store the formulation in light-protected containers.[5]- pH Optimization: Evaluate the stability of this compound at different pH values to find the optimal range for your formulation. |
2. Poor Skin Permeation
| Question | Possible Causes | Troubleshooting Suggestions |
| I am observing very low or no skin permeation of this compound in my in vitro studies. How can I improve it? | - The formulation vehicle is not an effective penetration enhancer. - High barrier function of the skin membrane used. - Low concentration of this compound in the formulation. | - Incorporate Penetration Enhancers: Use vehicles known to enhance skin permeation. Propylene glycol (PG), Transcutol P® (TC), and propylene glycol monolaurate (PGML) have been shown to facilitate this compound penetration.[3][7]- Co-transport Effect: The permeation of this compound has been observed to "track" the permeation of solvents like PG and TC.[7][8] Consider solvent systems that themselves permeate the skin well.- Optimize Solvent System: While binary systems of PG and water did not show permeation, combining PG with PGMC or PGML did.[2] Experiment with different binary or ternary solvent systems.[4] |
| The amount of this compound retained in the skin is high, but the amount that permeates through is low. Why is this happening? | - The vehicle may promote drug deposition in the skin rather than permeation through it. | - Vehicle Selection: Isopropyl myristate (IPM) and propylene glycol monocaprylate (PGMC) have been associated with higher skin retention of this compound.[7] If the goal is transdermal delivery, consider vehicles like TC or PG that promote permeation.[7] |
3. In Vitro Experiment-Related Issues
| Question | Possible Causes | Troubleshooting Suggestions |
| I am seeing high variability in my Franz diffusion cell results. What are the common sources of error? | - Inconsistent skin membrane thickness or integrity. - Formation of air bubbles under the skin membrane. - Inconsistent dosing or sampling. | - Skin Integrity Check: Ensure the integrity of each skin sample before the experiment.- Bubble Removal: Carefully inspect for and remove any air bubbles between the membrane and the receptor fluid.- Standardize Procedures: Use a consistent protocol for dose application, sampling volume, and time points. |
| The total recovery of this compound in my mass balance study is low. | - Binding of this compound to the diffusion cell components. - Incomplete extraction from the skin or apparatus. - Degradation of this compound in the receptor fluid. | - Material Compatibility: Check for adsorption of this compound to glass or other components of the Franz cell.- Extraction Efficiency: Validate your extraction procedure to ensure complete recovery from the skin and apparatus.- Receptor Fluid Stability: Confirm the stability of this compound in your chosen receptor fluid over the duration of the experiment. This compound has shown instability in PBS.[6] |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro skin permeation studies with various this compound formulations.
Table 1: Permeation and Retention of this compound in Neat Solvents
| Vehicle | This compound Permeated at 48h (% of applied dose) | This compound Retained in Skin at 48h (% of applied dose) |
| Propylene Glycol (PG) | Present | 1.3 |
| Transcutol P® (TC) | Present | 4.43 |
| Propylene Glycol Monolaurate (PGML) | Present | 4.01 |
| Isopropyl Myristate (IPM) | Not Detected | 59.2 |
| Propylene Glycol Monocaprylate (PGMC) | Not Detected | 17.5 |
| 1,3-Butanediol (BD) | Not Detected | < 0.3 |
| Dipropylene Glycol (DiPG) | Not Detected | < 0.3 |
Data adapted from Haque et al., 2017.[7]
Table 2: Total Skin Penetration and Retention of this compound in Binary and Ternary Systems
| Formulation Type | Total Skin Penetration and Retention (% of applied dose) |
| Binary and Ternary Systems | 1 - 6 |
Data adapted from Haque et al., 2018.[2][4]
Experimental Protocols
Key Experiment: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To assess the permeation and retention of this compound from a topical formulation across a skin membrane.
Materials:
-
Franz diffusion cells
-
Human or porcine skin membrane[7]
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent, ensuring this compound stability)
-
Test formulation of this compound
-
Syringes and needles for sampling
-
Water bath with magnetic stirring capabilities
-
Analytical equipment for this compound quantification (e.g., HPLC)[3]
Methodology:
-
Skin Membrane Preparation:
-
Excise subcutaneous fat from full-thickness skin.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 32°C and allow the skin to equilibrate.
-
-
Dosing and Sampling:
-
Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24, 48 hours), withdraw an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Mass Balance:
-
At the end of the experiment, dismantle the Franz cell.
-
Wash the surface of the skin with a suitable solvent to recover any unabsorbed formulation.
-
Extract this compound from the skin membrane (e.g., via homogenization or solvent extraction).
-
Wash the donor chamber and other components to recover any residual drug.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected receptor fluid samples and mass balance samples using a validated analytical method such as HPLC.[3]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux and lag time from the linear portion of the cumulative permeation curve.
-
Calculate the percentage of the applied dose retained in the skin and recovered from the apparatus.
-
Visualizations
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Caption: Simplified mechanism of action of this compound in a cancer cell.
References
- 1. Overcoming the barrier of skin to drug permeation for localized dermatological therapies | Journal of Medical Science [jms.ump.edu.pl]
- 2. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pharmtech.com [pharmtech.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. sites.rutgers.edu [sites.rutgers.edu]
Technical Support Center: Navigating the Challenges of Anthramycin Scale-Up Production
Welcome to the technical support center for the scale-up production of anthramycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fermentation, purification, and handling of this potent antitumor antibiotic.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up production of this compound from Streptomyces refuineus.
Issue 1: Low this compound Yield in Fermentation
Low productivity is a frequent hurdle in the large-scale fermentation of secondary metabolites. Below is a guide to troubleshoot and optimize your fermentation process for improved this compound yield.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Medium Composition | Systematically optimize the fermentation medium using statistical methods like Response Surface Methodology (RSM). Key components to evaluate include carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, peptone), and phosphate (B84403) concentrations.[1][2] | Identification of an optimal medium composition leading to a significant increase in this compound titer. |
| Inadequate Aeration and Agitation | Ensure sufficient dissolved oxygen (DO) levels by optimizing aeration and agitation rates. For Streptomyces fermentations, maintaining DO above 30-50% is often critical. The optimal agitation speed balances oxygen transfer with shear stress on the mycelia. | Improved cell growth and consistent this compound production by avoiding oxygen limitation and minimizing cell damage. |
| Unfavorable pH Profile | Monitor and control the pH of the fermentation broth. The optimal pH for Streptomyces growth and antibiotic production is typically in the neutral range (6.5-7.5). Implement a pH control strategy using appropriate acids or bases. | Maintenance of a stable pH profile that favors the enzymatic reactions of the this compound biosynthesis pathway. |
| Genetic Instability of the Production Strain | Maintain a well-characterized master and working cell bank of the Streptomyces refuineus strain. Periodically re-isolate and screen single colonies for high-level this compound production to ensure the stability of the biosynthetic gene cluster. | Consistent fermentation performance by using a stable, high-producing inoculum for each batch. |
| Feedback Inhibition | Investigate the possibility of feedback inhibition by this compound on its own biosynthesis. Consider strategies like in-situ product removal (e.g., using adsorbent resins) to alleviate this effect. | Increased final this compound concentration by overcoming potential regulatory feedback loops. |
Issue 2: Difficulties in this compound Purification
The purification of this compound from a complex fermentation broth presents several challenges due to its chemical properties and the presence of numerous impurities.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Extraction Efficiency | Optimize the solvent extraction process. Screen different organic solvents (e.g., ethyl acetate (B1210297), chloroform) and adjust the pH of the broth prior to extraction to ensure this compound is in its most extractable form. Multiple extractions will improve recovery. | Increased recovery of crude this compound from the fermentation broth. |
| Co-elution of Impurities during Chromatography | Develop a multi-step chromatography purification protocol. A typical sequence involves a capture step (e.g., adsorption chromatography), an intermediate purification step (e.g., ion-exchange chromatography), and a final polishing step (e.g., reversed-phase HPLC).[3][4] | High-purity this compound free from closely related impurities and other fermentation byproducts. |
| Product Degradation during Purification | Due to the instability of this compound, conduct all purification steps at reduced temperatures and protect the product from light. Use buffers with a slightly acidic to neutral pH to minimize degradation.[5] | Preservation of the integrity of the this compound molecule throughout the purification process. |
Issue 3: this compound Instability
This compound is known for its instability, which can lead to significant product loss during processing and storage.
| Influencing Factor | Troubleshooting and Mitigation Strategies | Expected Outcome |
| pH | Maintain a slightly acidic to neutral pH (around 6.0-7.0) for solutions containing this compound. Avoid strongly acidic or alkaline conditions which can catalyze its degradation.[5] | Enhanced stability of this compound in solution. |
| Temperature | Store this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.[6] | Minimized thermal degradation and extended shelf-life of the purified compound. |
| Light | Protect this compound from exposure to light, especially UV light, at all stages of production, purification, and storage by using amber vials or covering containers with aluminum foil.[5] | Prevention of photodegradation and preservation of this compound's biological activity. |
Frequently Asked Questions (FAQs)
Fermentation
-
Q1: What is a typical fermentation medium composition for this compound production by Streptomyces refuineus? A1: While the exact optimal medium can be strain-specific, a good starting point for Streptomyces fermentation for antibiotic production often includes a complex carbon source like glucose or starch (20-40 g/L), a complex nitrogen source such as soybean meal or peptone (10-20 g/L), and essential minerals like CaCO₃ (2 g/L).[2][7] Optimization of these components is crucial for maximizing yield.
-
Q2: What are the optimal physical parameters for this compound fermentation? A2: For many Streptomyces species, optimal antibiotic production is achieved at a temperature of 28-30°C and a pH of 6.5-7.5. Aeration and agitation rates need to be carefully controlled to maintain adequate dissolved oxygen levels without causing excessive shear stress.
-
Q3: How can I monitor this compound production during fermentation? A3: this compound concentration in the fermentation broth can be monitored by taking samples at regular intervals, extracting the this compound, and quantifying it using High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Purification
-
Q4: What is a general workflow for the purification of this compound? A4: A typical workflow involves: 1) Separation of biomass from the fermentation broth by centrifugation or filtration. 2) Solvent extraction of the supernatant and/or mycelium. 3) Concentration of the crude extract. 4) A multi-step chromatographic purification process, often starting with silica (B1680970) gel chromatography followed by reversed-phase HPLC.[3][9]
-
Q5: Which solvents are most effective for extracting this compound? A5: Solvents like ethyl acetate and chloroform (B151607) are commonly used for the extraction of pyrrolobenzodiazepine antibiotics from fermentation broths. The efficiency of extraction can be influenced by the pH of the aqueous phase.
Stability and Analysis
-
Q6: How should I store purified this compound? A6: For long-term storage, it is recommended to store purified this compound as a solid or in a suitable solvent (e.g., methanol (B129727), DMSO) at -20°C or below, protected from light.[6]
-
Q7: What analytical technique is best for the quantitative analysis of this compound? A7: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for the quantification of this compound. A stability-indicating HPLC method should be developed to separate the intact drug from its degradation products.[10][11]
Quantitative Data Summary
The following tables provide representative data for the scale-up production of this compound. Note that these values are illustrative and should be optimized for your specific strain and process.
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Value | Reference |
| Temperature | 28-30 °C | |
| pH | 6.5 - 7.5 | |
| Agitation Speed | 200 - 400 rpm | |
| Aeration Rate | 0.5 - 1.5 vvm | |
| Glucose Concentration | 30 - 40 g/L | [2] |
| Soybean Meal Concentration | 15 - 25 g/L | [12] |
| Typical Yield | 10 - 50 mg/L | (Estimated based on related compounds) |
Table 2: this compound Purification Yield
| Purification Step | Typical Recovery | Purity |
| Solvent Extraction | 80 - 90% | 10 - 20% |
| Silica Gel Chromatography | 60 - 70% | 50 - 70% |
| Reversed-Phase HPLC | 70 - 80% | >95% |
| Overall Yield | 30 - 50% | >95% |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces refuineus for this compound Production
-
Inoculum Preparation:
-
Inoculate a loopful of S. refuineus spores or mycelia from a stock culture into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a production fermenter containing the optimized production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation parameters as outlined in Table 1.
-
Monitor cell growth, pH, dissolved oxygen, and this compound concentration throughout the fermentation (typically 7-10 days).
-
Protocol 2: Extraction and Purification of this compound
-
Harvest and Extraction:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with methanol. Combine the methanol extract with the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and load it onto a silica gel column equilibrated with hexane.
-
Elute the column with a stepwise gradient of ethyl acetate in hexane.
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing this compound.
-
-
Reversed-Phase HPLC Purification:
-
Dissolve the partially purified this compound in the HPLC mobile phase.
-
Inject the sample onto a C18 semi-preparative HPLC column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Protocol 3: Quantitative Analysis of this compound by HPLC
-
Instrumentation:
-
HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 330 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Dilute the supernatant with methanol, vortex, and centrifuge again.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified regulatory pathway of this compound biosynthesis.
References
- 1. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. thescipub.com [thescipub.com]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Anthramycin In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthramycin and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at minimizing the off-target effects of this potent antitumor agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting off-target effects of this compound in vivo?
A1: The clinical use of this compound has been largely restricted due to severe dose-limiting toxicities. The most significant of these is cardiotoxicity, which is attributed to the phenolic hydroxyl group at the C9 position.[1] This group can be converted to a quinone species, leading to the production of free radicals that can damage heart muscle.[1] Other major side effects include bone marrow suppression (myelosuppression) and tissue necrosis at the injection site.[1]
Q2: What are the main strategies to minimize this compound's off-target effects?
A2: The primary strategies focus on selectively delivering the cytotoxic payload to tumor cells while sparing healthy tissues. These include:
-
Antibody-Drug Conjugates (ADCs): This is the most prominent strategy. It involves linking a highly potent derivative of this compound, typically a pyrrolobenzodiazepine (PBD) dimer, to a monoclonal antibody that specifically targets a tumor-associated antigen.[1][2] This targeted delivery system ensures that the cytotoxic payload is concentrated at the tumor site, thereby reducing systemic exposure and associated toxicities.
-
Prodrug Strategies: This approach involves modifying the this compound molecule to render it inactive until it reaches the tumor microenvironment. A common strategy is the development of glucuronide prodrugs.[3][4][5][6] These prodrugs are designed to be cleaved by β-glucuronidase, an enzyme that is often present at higher concentrations in tumor tissues, to release the active cytotoxic agent.[4]
Q3: How do pyrrolobenzodiazepine (PBD) dimers differ from this compound, and why are they used in ADCs?
A3: PBD dimers are synthetic analogs of this compound that consist of two PBD units linked together. This structural modification allows them to cross-link DNA, which is a more potent mechanism of inducing cell death compared to the mono-alkylation by this compound monomers.[1] Their high potency makes them ideal payloads for ADCs, as a smaller amount of the drug is needed to achieve a therapeutic effect, which can contribute to a better safety profile when delivered in a targeted manner.[2]
Q4: What are the key considerations when designing an in vivo study to evaluate strategies for minimizing this compound's off-target effects?
A4: A well-designed in vivo study should include:
-
Appropriate Animal Models: Use relevant xenograft or patient-derived xenograft (PDX) models that express the target antigen for ADC studies.[7]
-
Dose-Response and Maximum Tolerated Dose (MTD) Studies: To determine the therapeutic window of the novel formulation or ADC.
-
Comprehensive Toxicity Monitoring: This should include regular monitoring of animal weight and health, complete blood counts (CBCs) to assess myelosuppression, and cardiac function monitoring (e.g., echocardiography) to evaluate cardiotoxicity.
-
Pharmacokinetic (PK) and Biodistribution Studies: To understand the exposure, distribution, and clearance of the therapeutic agent.
Troubleshooting Guides
Guide 1: Issues with Antibody-Drug Conjugate (ADC) Efficacy and Toxicity In Vivo
| Problem | Possible Cause | Troubleshooting Steps |
| High Toxicity with Minimal Antitumor Effect | Linker Instability: Premature release of the PBD payload in systemic circulation. | 1. Assess Linker Stability: Perform in vitro plasma stability assays using plasma from the animal model species. 2. Select a More Stable Linker: Consider using linkers with improved stability profiles. |
| Off-Target Uptake of the ADC: The antibody may have cross-reactivity with healthy tissues. | 1. Evaluate Antibody Specificity: Conduct immunohistochemistry (IHC) on a panel of healthy tissues from the animal model to check for off-target binding. 2. Engineer the Antibody: If off-target binding is observed, consider antibody engineering to improve specificity. | |
| High Drug-to-Antibody Ratio (DAR): A high DAR can lead to ADC aggregation and faster clearance, resulting in increased toxicity and reduced efficacy. | 1. Optimize Conjugation Chemistry: Refine the conjugation protocol to achieve a lower, more homogenous DAR. 2. Characterize the ADC: Use techniques like Hydrophobic Interaction Chromatography (HIC) to determine the DAR and assess heterogeneity. | |
| Inconsistent Antitumor Efficacy Between Experiments | Variability in Tumor Model: Differences in tumor growth rates or antigen expression levels. | 1. Standardize Tumor Inoculation: Ensure consistent cell numbers and injection techniques. 2. Monitor Antigen Expression: Periodically check antigen expression levels in the tumor cells in vitro and in vivo. |
| ADC Aggregation: Aggregated ADCs can have altered pharmacokinetics and efficacy. | 1. Monitor for Aggregates: Use Size Exclusion Chromatography (SEC) to detect and quantify aggregates in the ADC formulation. 2. Optimize Formulation: Adjust buffer conditions (pH, excipients) to minimize aggregation. | |
| Lack of Efficacy Despite Good In Vitro Potency | Poor Tumor Penetration: The ADC may not be effectively reaching all cancer cells within the tumor. | 1. Immunohistochemistry: Analyze tumor sections to visualize ADC distribution. 2. Consider Smaller Targeting Moieties: For some targets, smaller antibody fragments may offer better penetration. |
| Drug Resistance: Tumor cells may develop resistance to the PBD payload. | 1. Investigate Resistance Mechanisms: Analyze resistant tumors for the upregulation of drug efflux pumps or alterations in DNA damage repair pathways. |
Guide 2: Issues with Prodrug Activation and Efficacy In Vivo
| Problem | Possible Cause | Troubleshooting Steps |
| Low Antitumor Activity | Insufficient Prodrug Activation: The concentration of the activating enzyme (e.g., β-glucuronidase) in the tumor microenvironment may be too low. | 1. Measure Enzyme Activity: Assess the activity of the target enzyme in tumor homogenates from the xenograft model. 2. Select a Different Prodrug Strategy: If enzyme levels are insufficient, consider a prodrug activated by a different tumor-specific mechanism. |
| Poor Prodrug Stability: The prodrug may be prematurely converting to the active drug in circulation. | 1. Plasma Stability Assays: Evaluate the stability of the prodrug in the plasma of the host animal species. 2. Modify the Prodrug Linker: Redesign the linker to enhance stability in the systemic circulation. | |
| Unexpected Systemic Toxicity | Off-Target Prodrug Activation: The activating enzyme may be present at significant levels in healthy tissues. | 1. Biodistribution of Enzyme Activity: Assess the activity of the target enzyme in various healthy tissues from the animal model. 2. Refine Prodrug Design: Design a prodrug with a higher activation threshold to minimize activation in tissues with low enzyme levels. |
Data Presentation
Table 1: Illustrative Quantitative Data on Anthracycline-Induced Cardiotoxicity in Mice
| Parameter | Control Group | Anthracycline-Treated Group | Reference |
| Left Ventricular Ejection Fraction (LVEF) | 52 ± 3% | 43 ± 6% | [8] |
| Global Longitudinal Strain | -19.6 ± 2.0% | -16.6 ± 3.0% | [8] |
| LV Mass Index (mg/mm) | 4.3 ± 0.1 | 3.6 ± 0.2 | [8] |
| Heart Weight/Tibia Length Ratio (mg/mm) | 11.51 ± 1.62 | 8.45 ± 1.79 (early) / 8.21 ± 1.71 (advanced) | [9] |
| Cardiomyocyte Area (μm²) | 211 ± 26 | 167 ± 19 (early) / 176 ± 14 (advanced) | [9] |
Table 2: Illustrative Dose-Response of Anthracycline-Induced Heart Failure
| Cumulative Doxorubicin Dose (mg/m²) | Incidence of Heart Failure | Reference |
| 250 - 400 | 3% - 5% | [10] |
| 550 | 7% - 26% | [10] |
| 700 | up to 48% | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolobenzodiazepine (PBD) Dimer-Antibody Conjugate
This protocol provides a general methodology for the conjugation of a PBD dimer payload to a monoclonal antibody via cysteine residues.
1. Antibody Reduction:
- Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce the interchain disulfide bonds.
- Incubate the reaction at 37°C for 1-2 hours.
- Remove the excess reducing agent using a desalting column.
2. Payload Conjugation:
- Dissolve the maleimide-functionalized PBD dimer payload in an organic co-solvent (e.g., DMSO).
- Add the payload solution to the reduced antibody solution. The molar ratio of payload to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
- Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification of the ADC:
- Purify the ADC from unconjugated payload and other reactants using a suitable chromatography method, such as size exclusion chromatography (SEC) or protein A affinity chromatography.
4. Characterization of the ADC:
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
- Assess the level of aggregation using size exclusion chromatography (SEC).
Protocol 2: Evaluation of ADC Efficacy in a Xenograft Mouse Model
1. Tumor Cell Implantation:
- Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice.[11]
2. Tumor Growth Monitoring:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
3. Randomization and Treatment:
- When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, and the therapeutic ADC).[11]
- Administer the ADC, typically via intravenous injection, at the predetermined dose and schedule.
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, or at predetermined time points, collect blood samples for complete blood count (CBC) analysis to assess myelosuppression.
- Perform cardiac function tests, such as echocardiography, to evaluate cardiotoxicity.
- Harvest tumors and major organs for histological and immunohistochemical analysis.
5. Data Analysis:
- Plot the mean tumor volume ± SEM for each group over time.
- Use appropriate statistical analyses (e.g., ANOVA) to compare treatment groups.
- Generate Kaplan-Meier survival curves if survival is an endpoint.
Mandatory Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. adcreview.com [adcreview.com]
- 3. Intensely cytotoxic anthracycline prodrugs: glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrrolobenzodiazepine dimer antibody-drug conjugates with dual β-glucuronide and dipeptide triggers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of anthracyclines for use in antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of anthracycline-induced cardiotoxicity by diffusion tensor magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthracycline Cardiotoxicity Induces Progressive Changes in Myocardial Metabolism and Mitochondrial Quality Control: Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Tissue Necrosis at Anthracycline Injection Sites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing tissue necrosis following anthracycline extravasation during experiments.
Troubleshooting Guides
This section offers step-by-step guidance for specific issues that may arise during the administration of anthracyclines in a research setting.
Issue 1: Suspected Anthracycline Extravasation During Injection
-
Question: What are the immediate steps to take if I suspect anthracycline extravasation has occurred during an experiment?
-
Answer: Immediate action is critical to mitigate tissue damage. Follow these steps:
-
Stop the Infusion Immediately: Halt the administration of the anthracycline agent at the first sign of extravasation.[1][2]
-
Leave the Cannula in Place: Do not remove the needle or catheter immediately.[1]
-
Aspirate the Drug: Attempt to aspirate any residual drug from the cannula and surrounding tissue using a syringe. Do not apply pressure to the area.[1][2]
-
Remove the Cannula: After aspiration, carefully remove the cannula.[1]
-
Mark the Area: Demarcate the affected area with a marker to monitor for any spreading.[1]
-
Apply Cold Compresses: Apply a cold pack to the site for 15-20 minutes at a time, repeating every 4 hours for the first 24-48 hours. This can help constrict blood vessels and localize the drug.[1][3] Note: If administering dexrazoxane (B1684449), remove the cold compress at least 15 minutes prior to and during its administration.[1]
-
Elevate the Limb: If the extravasation occurred in a limb, elevate it to reduce swelling.[1]
-
Administer Antidote: If your protocol includes an antidote such as dexrazoxane, administer it according to the established experimental protocol, typically within 6 hours of the extravasation event.[3][4]
-
Issue 2: Progressive Tissue Damage Despite Initial Intervention
-
Question: I've followed the initial steps, but the injection site shows signs of worsening tissue damage (e.g., increased redness, swelling, blistering). What should I do?
-
Answer: Progressive tissue damage may indicate a significant extravasation event.
-
Document and Monitor: Continue to closely monitor and document the progression of the tissue reaction with photographs and detailed notes.
-
Consider Systemic Antidote: If not already administered, and if it is part of your approved experimental plan, this is a critical window to consider the administration of a systemic antidote like dexrazoxane.
-
Avoid Topical DMSO with Dexrazoxane: Preclinical studies in mice have shown that the combination of topical Dimethyl Sulfoxide (DMSO) and systemic dexrazoxane may decrease the efficacy of dexrazoxane.[4][5] Therefore, their concomitant use is not recommended.[3]
-
Surgical Debridement as a Last Resort: In cases of severe, full-thickness necrosis or persistent pain beyond 10 days, surgical debridement may be necessary to remove the necrotic tissue and prevent further complications.[1]
-
Frequently Asked Questions (FAQs)
General Questions
-
What are anthracyclines and why do they cause tissue necrosis? Anthracyclines are a class of chemotherapeutic agents widely used in cancer treatment.[6] When they leak out of the blood vessel into the surrounding tissue (extravasation), they can cause severe local toxicity.[7] This is because they are classified as vesicants, meaning they can cause blistering and tissue destruction.[7] The proposed mechanisms for this damage include the generation of reactive oxygen species (ROS) through interaction with iron, and the inhibition of topoisomerase II, leading to DNA damage and cell death.[4][8]
-
What are the signs and symptoms of anthracycline extravasation? Immediate signs can include swelling, redness, and a burning sensation or pain at the injection site.[7] As the injury progresses, skin discoloration, blistering, and hardening of the tissue (induration) may occur.[7] In severe cases, this can lead to ulceration and tissue necrosis.[7]
Treatment and Management
-
What is the primary antidote for anthracycline extravasation? Dexrazoxane is the only proven antidote for anthracycline extravasation and is highly effective in preventing tissue necrosis.[4]
-
How does dexrazoxane work? The exact mechanism is not fully understood, but two main actions are proposed:
-
Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed to a form that chelates iron, which may reduce the formation of anthracycline-iron complexes and subsequent reactive oxygen species that cause oxidative stress.[3][4]
-
Topoisomerase II Inhibition: Dexrazoxane is a catalytic inhibitor of topoisomerase II. It is thought to protect healthy tissue by preventing anthracyclines from binding to and poisoning this enzyme.[3][4]
-
-
What is the recommended timing for dexrazoxane administration? For optimal efficacy, dexrazoxane should be administered as soon as possible, and no later than 6 hours after the extravasation event.[3][4][5]
-
Should I use topical DMSO? While topical DMSO has been used in the past, studies in mice have shown that it can reduce the effectiveness of systemic dexrazoxane.[4][5] Therefore, the combination is not recommended.[3] Monotherapy with systemic dexrazoxane is considered preferable and highly effective.[9]
Experimental Considerations
-
How can I minimize the risk of extravasation in my animal models? Careful intravenous administration technique is paramount. Using a secure and correctly sized catheter, ensuring patency of the vein before and during injection, and closely monitoring the injection site for any signs of swelling or leakage can help minimize the risk.
-
Are there established animal models for studying anthracycline extravasation? Yes, a murine (mouse) model is well-established. It involves the subcutaneous injection of an anthracycline to induce a localized tissue lesion, which histologically resembles the damage seen in humans.[8] This model is frequently used to test the efficacy of antidotes like dexrazoxane.[8][10]
Data Presentation
Table 1: Efficacy of Dexrazoxane in Preventing Necrosis in Clinical Studies
| Study Population | Number of Patients | Dexrazoxane Treatment Protocol | Efficacy (Prevention of Necrosis Requiring Surgery) | Reference |
| Patients with confirmed anthracycline extravasation | 54 | Day 1: 1000 mg/m²Day 2: 1000 mg/m²Day 3: 500 mg/m² | 98.2% (53 out of 54 patients) | [4] |
Table 2: Efficacy of Dexrazoxane in a Murine Model of Anthracycline Extravasation
| Anthracycline | Treatment | Reduction in Tissue Lesion Area | p-value | Reference |
| Doxorubicin | Single systemic dose of dexrazoxane | 96% | < 0.0001 | [10] |
| Daunorubicin | Single systemic dose of dexrazoxane | 70% | < 0.0001 | [10] |
| Idarubicin | Single systemic dose of dexrazoxane | 87% | = 0.0004 | [10] |
Experimental Protocols
1. Murine Model of Anthracycline-Induced Skin Ulceration
-
Objective: To create a reproducible model of anthracycline extravasation for testing therapeutic interventions.
-
Methodology:
-
Animal Model: B6D2F1 mice are commonly used.[10]
-
Anthracycline Administration: A solution of the anthracycline (e.g., doxorubicin, daunorubicin, or idarubicin) is prepared in sterile saline.[10]
-
Injection: A defined volume and concentration of the anthracycline solution is injected subcutaneously (s.c.) into the flank or another suitable area of the mouse.[10]
-
Observation: The injection site is monitored daily for the development of wounds, and the size of any ulceration is measured (e.g., length and width). The area under the curve of wound size over time can be used as a measure of tissue damage.[10]
-
Histology: Tissue samples can be collected at various time points for histological analysis to assess the extent of necrosis, inflammation, and fibrosis.[8]
-
2. Dexrazoxane Treatment Protocol in a Murine Model
-
Objective: To evaluate the efficacy of dexrazoxane in preventing anthracycline-induced tissue necrosis.
-
Methodology:
-
Extravasation Induction: Induce extravasation as described in the protocol above.
-
Dexrazoxane Administration: Dexrazoxane is administered systemically, typically via intraperitoneal (i.p.) injection.[9]
-
Timing: Dexrazoxane can be administered at various time points relative to the anthracycline injection to determine the therapeutic window. Studies have shown efficacy when given up to 3 hours after the anthracycline.[10]
-
Dosing: The dose of dexrazoxane can be varied to assess a dose-response relationship.[10] Both single and multiple-dose regimens can be tested.[10]
-
Outcome Measures: The primary outcomes are the prevention of wound formation and a reduction in the size and duration of any ulcers that do form, compared to a saline-treated control group.[10]
-
Visualizations
Caption: Signaling pathway of anthracycline-induced tissue necrosis and the mechanism of action of dexrazoxane.
Caption: Workflow for evaluating the efficacy of a therapeutic agent in a murine model of anthracycline extravasation.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaha.org [aaha.org]
- 4. Anthracycline extravasation injuries: management with dexrazoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. accc-cancer.org [accc-cancer.org]
- 7. Guidelines for Managing Anthracycline Extravasation [theoncologynurse.com]
- 8. A murine experimental anthracycline extravasation model: pathology and study of the involvement of topoisomerase II alpha and iron in the mechanism of tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of anthracycline extravasation in mice with dexrazoxane with or without DMSO and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of anthracycline extravasation with dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Activity of Anthramycin Derivatives In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anticancer activity of anthramycin derivatives. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate an objective assessment of these potent antitumor agents.
This compound, a member of the pyrrolobenzodiazepine (PBD) family of antibiotics, has long been recognized for its potent antitumor properties.[1][2] Its mechanism of action involves binding to the minor groove of DNA, leading to an inhibition of DNA and RNA synthesis and ultimately cell death.[2][3] However, the clinical development of this compound itself was hampered by significant dose-limiting toxicities, including cardiotoxicity and bone marrow suppression.[3] This has driven the development of a new generation of this compound derivatives and analogues, particularly PBD dimers and antibody-drug conjugates (ADCs), designed to enhance efficacy and improve the therapeutic window.
This guide summarizes the in vivo validation of these next-generation compounds, offering a comparative analysis of their performance in preclinical cancer models.
Comparative Efficacy of this compound Derivatives In Vivo
The following table summarizes key quantitative data from in vivo studies, comparing the anticancer activity of different this compound derivatives and their conjugates.
| Compound/Drug | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Data | Reference |
| This compound | Sarcomas, Lymphomas, Gastrointestinal Neoplasms | Mice | Not specified | Effective against various tumors | [2] |
| PBD Dimer (unspecified) | Burkitt's lymphoma | Mice | Dose-dependent | Demonstrated antitumor activity | [4] |
| ADCT-402 (Loncastuximab tesirine) | Burkitt's lymphoma | Mice | Not specified | Dose-dependent antitumor activity in a human Burkitt's lymphoma-derived xenograft model. | [4] |
| SGN-CD70A | Not specified | Not specified | Not specified | Synergistic with inhibitors of DNA damage-sensing kinases (ATM, ATR, Chk family) and Mps1. | [4] |
| Demycarosyl-3D-β-d-digitoxosyl-mithramycin SK | Subcutaneous colon and melanoma cancers | Mice (xenografts) | Not specified | Showed less toxicity than mithramycin and promising antitumor activity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
General In Vivo Antitumor Activity Assessment
This protocol outlines a generalized workflow for evaluating the efficacy of an anticancer compound in a xenograft mouse model.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured under standard conditions.
-
A specified number of cells (typically 1 x 10^6 to 1 x 10^7) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The investigational drug (this compound derivative) is administered via a specified route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily, weekly). A vehicle control is administered to the control group.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Animal body weight and general health are also monitored to assess toxicity.
3. Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised and weighed.
-
The antitumor efficacy is typically expressed as tumor growth inhibition (TGI).
Workflow for In Vivo Validation of an Anticancer Compound
Caption: A generalized workflow for in vivo validation of an anticancer compound.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its derivatives is the covalent binding to DNA, which subsequently triggers the DNA damage response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis.
DNA Damage Response Pathway Activated by this compound Derivatives
Caption: Simplified signaling pathway of the DNA damage response induced by this compound derivatives.
Conclusion
The development of this compound derivatives, particularly PBD dimers and their incorporation into ADCs, represents a promising strategy to harness the potent anticancer activity of this compound class while mitigating the associated toxicities. The in vivo data, although still emerging for some of the newer analogues, demonstrates significant antitumor efficacy across various cancer models. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these novel agents. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. From this compound to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A NOVEL MITHRAMYCIN ANALOGUE WITH HIGH ANTITUMOR ACTIVITY AND LESS TOXICITY GENERATED BY COMBINATORIAL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
anthramycin versus sibiromycin: a comparative analysis of DNA binding
A comprehensive guide for researchers and drug development professionals on the DNA binding characteristics of two potent pyrrolobenzodiazepine antitumor antibiotics.
Anthramycin and sibiromycin (B87660), both members of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics, exert their cytotoxic effects primarily through sequence-selective binding to the minor groove of DNA.[1] This interaction leads to the formation of a covalent adduct with guanine (B1146940) bases, ultimately inhibiting DNA replication and transcription.[2] While sharing a common mechanism, structural differences between the two molecules, notably the glycosylation of sibiromycin, lead to distinct DNA binding affinities and biological activities. This guide provides a detailed comparative analysis of their DNA binding properties, supported by experimental data, methodologies, and visual representations of their interaction with DNA.
Quantitative Analysis of DNA Binding and Cytotoxicity
The following tables summarize key quantitative data comparing the DNA binding and cytotoxic properties of this compound and sibiromycin.
| Parameter | This compound | Sibiromycin | Reference(s) |
| Binding Site | Covalent bond to the exocyclic C2-amino group of guanine in the minor groove.[1] | Covalent bond to the exocyclic N2 of a guanine base in the minor groove.[3][4] | [1][3][4] |
| Sequence Selectivity | 5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py.[5][6] | 5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py.[5] | [5][6] |
| DNA Binding Affinity | High | Higher than this compound, enhanced by the sibirosamine (B1230699) moiety.[3][4][7] | [3][4][7] |
| Effect on DNA Structure | Minimal distortion of the DNA helix.[8] Induces bending of DNA.[6] | Minimal distortion of the DNA helix.[3][4] | [3][4][6][8] |
Table 1: Comparison of DNA Binding Characteristics
| Cell Line | This compound IC₅₀ (µM) | Sibiromycin IC₅₀ (µM) | Reference(s) |
| L1210 (Leukemia) | Data not available | 0.000017 - 0.0029 | [5] |
| ADJ/PC6 (Plasmacytoma) | Data not available | 0.000017 - 0.0029 | [5] |
| CH1 (Ovarian) | Data not available | 0.000017 - 0.0029 | [5] |
| K562 (Human Leukemia) | Data not available | 0.0014 | [5] |
Table 2: Comparative Cytotoxicity (IC₅₀)
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the DNA binding of this compound and sibiromycin.
1. Fluorescence Spectroscopy to Determine DNA Binding
This technique is employed to investigate the binding properties of fluorescent molecules like PBDs to DNA.
-
Principle: The fluorescence of a PBD is significantly enhanced upon covalent attachment to duplex DNA. This enhancement can be monitored to study the binding reaction.
-
Protocol Outline:
-
Prepare solutions of the PBD (this compound or sibiromycin) and duplex DNA in a suitable buffer.
-
Mix the PBD and DNA solutions and incubate to allow for the covalent binding reaction to proceed.
-
Measure the fluorescence emission spectrum of the solution at various time points using a spectrofluorometer. An excitation wavelength of around 320 nm and an emission wavelength maximum of approximately 420 nm are typically used for PBDs.[9]
-
The increase in fluorescence intensity over time provides information about the kinetics of the DNA binding reaction.[9]
-
To determine binding affinity, titrate a solution of the PBD with increasing concentrations of DNA and measure the corresponding fluorescence enhancement until saturation is reached.
-
2. Footprinting Analysis for Sequence Specificity
Footprinting techniques, such as DNase I footprinting, are used to identify the specific DNA sequences where a molecule binds.
-
Principle: A DNA-binding molecule protects its binding site from cleavage by a DNA-cleaving agent like DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of fragments.
-
Protocol Outline:
-
Radiolabel one end of a DNA fragment of known sequence.
-
Incubate the labeled DNA with varying concentrations of the PBD (this compound or sibiromycin) to allow binding.
-
Partially digest the DNA with DNase I. The reaction conditions are controlled so that on average, each DNA strand is cut only once.
-
Denature the DNA and separate the fragments by polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography.
-
The location of the footprint on the gel reveals the specific binding site of the PBD on the DNA sequence.
-
3. Cytotoxicity Assays
These assays are used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
-
Principle: The viability of cancer cell lines is measured after exposure to a range of concentrations of the test compound.
-
Protocol Outline (using Alamar Blue assay as an example):
-
Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PBD (e.g., sibiromycin) for a specified period (e.g., 96 hours).
-
Add Alamar Blue reagent to each well. Viable, metabolically active cells will reduce the reagent, causing a color change that can be quantified by measuring absorbance or fluorescence.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells at each drug concentration relative to untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value from the dose-response curve.
-
Visualizing DNA Binding and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the DNA binding mechanism of PBDs and a general workflow for studying these interactions.
Caption: Covalent DNA Adduct Formation by PBDs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound-DNA binding explored by molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Correlation of DNA sequence specificity of this compound and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of this compound with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA binding properties of a new class of linked this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Anthramycin's Efficacy in Chemoresistant Cancers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of anti-cancer agents is paramount in devising effective therapeutic strategies. This guide provides a comprehensive comparison of the performance of anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, against various chemoresistant cancer cell lines. By examining experimental data on its cytotoxic activity and exploring the underlying molecular mechanisms of resistance, this document aims to shed light on the potential and limitations of this compound in the landscape of cancer chemotherapy.
This compound exerts its cytotoxic effects by binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis. However, the emergence of drug resistance in cancer cells poses a significant challenge to its clinical utility. This guide delves into the cross-resistance patterns of this compound in cells resistant to conventional chemotherapeutics like doxorubicin (B1662922) and cisplatin, providing a comparative analysis of its efficacy.
Comparative Cytotoxicity of this compound Analogs
The cytotoxic activity of this compound and its derivatives varies across different chemoresistant cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in assessing its efficacy. While comprehensive data for the parent this compound compound is limited in publicly available studies, research on closely related PBD dimers provides valuable insights into their cross-resistance profiles.
| Cell Line | Resistance to | Key Resistance Mechanism | This compound Analog | IC50 (Resistant) | IC50 (Sensitive) | Fold Resistance | Reference |
| 41MdoxR | Doxorubicin | P-glycoprotein (P-gp) overexpression | C8-linked PBD dimer (Compound 1) | Showed cross-resistance | - | Resistance decreased ~2-fold with verapamil | [1] |
| CH1doxR | Doxorubicin | P-glycoprotein (P-gp) overexpression | C8-linked PBD dimer (Compound 1) | Showed partial cross-resistance | - | Resistance decreased ~8-fold with verapamil | [1] |
| A2780cisR | Cisplatin | Elevated glutathione (B108866) | C8-linked PBD dimer (Compound 1) | 11-fold increase vs. sensitive line | - | Resistance reduced to 2-fold with BSO | [1] |
| Cisplatin-resistant ovarian/cervical lines | Cisplatin | Reduced platinum transport | C8-linked PBD dimer (Compound 1) | No cross-resistance observed | - | - | [1] |
| 361-PBDr | PBD dimer (SG3199) | SLFN11 downregulation | SG3199 | >20-fold increase vs. parental | - | - |
Mechanisms of Resistance and Influential Signaling Pathways
Several molecular mechanisms contribute to the development of resistance to this compound and its analogs. Understanding these pathways is crucial for developing strategies to overcome resistance.
ATP-Binding Cassette (ABC) Transporter Efflux Pumps
A primary mechanism of multidrug resistance (MDR) is the overexpression of ABC transporters, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. These transporters act as efflux pumps, actively removing cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.
Studies on C8-linked this compound-based dimers have shown that their activity is diminished in doxorubicin-resistant cell lines that overexpress P-gp.[1] This resistance can be partially reversed by P-gp inhibitors like verapamil, confirming the role of this efflux pump in mediating resistance to certain this compound derivatives.[1]
Downregulation of Schlafen Family Member 11 (SLFN11)
Recent research has identified the downregulation of Schlafen family member 11 (SLFN11), a putative DNA/RNA helicase, as a key mechanism of resistance to PBD dimers. SLFN11 is believed to sensitize cancer cells to DNA-damaging agents. Its reduced expression in PBD-resistant cells leads to decreased sensitivity to these compounds.
Alterations in DNA Repair Pathways and Glutathione Levels
For DNA-damaging agents like this compound, alterations in DNA repair pathways can contribute to resistance. In the case of a cisplatin-resistant cell line with elevated glutathione levels, cross-resistance to an this compound dimer was observed.[1] Glutathione is a key antioxidant that can detoxify reactive oxygen species and certain chemotherapeutic agents. Depletion of glutathione was shown to re-sensitize these cells to the this compound analog.[1]
Topoisomerase II Alterations
While this compound primarily targets the DNA minor groove, some related anthracyclines are known to be topoisomerase II poisons.[2] Resistance to these agents can arise from mutations or altered expression of topoisomerase II, which can reduce the drug's ability to stabilize the enzyme-DNA complex and induce DNA strand breaks.[2]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide: determining the cytotoxic activity (IC50) of this compound using a colorimetric assay (MTT assay).
MTT Assay for Cell Viability and IC50 Determination
This protocol is adapted from standard methodologies for assessing cell viability in response to cytotoxic agents.[3][4]
1. Cell Culture and Seeding:
-
Culture chemoresistant and their corresponding sensitive parental cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during their logarithmic growth phase and determine cell viability using a method like trypan blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.
-
Remove the culture medium from the 96-well plates and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression model (sigmoidal dose-response curve).
Visualizing the Landscape of this compound Resistance
To better understand the complex interplay of factors involved in this compound's efficacy and resistance, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and the key signaling pathways implicated in chemoresistance.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Key molecular pathways involved in this compound resistance.
References
- 1. Cellular pharmacology of novel C8-linked this compound-based sequence-selective DNA minor groove cross-linking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Synergistic Antitumor Activity of Anthramycin Derivatives in Combination with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Anthramycin, a potent antitumor antibiotic, and its modern derivatives, the pyrrolobenzodiazepine (PBD) dimers, have emerged as powerful DNA-damaging agents. While this compound's clinical use was hampered by toxicity, its PBD dimer successors are now key payloads in a new generation of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the synergistic effects observed when these PBD dimer-based ADCs are combined with other chemotherapeutic agents, supported by preclinical experimental data.
Overview of Synergistic Combinations
Preclinical research has demonstrated that ADCs armed with PBD dimer payloads can act synergistically with other classes of anticancer drugs, notably DNA damage response inhibitors and nucleoside analogs. This guide focuses on two well-documented combination strategies: a PBD-ADC with the PARP inhibitor olaparib and a PBD-ADC with the nucleoside analog gemcitabine (B846) .
The synergistic potential of these combinations stems from their complementary mechanisms of action, primarily centered on inducing and exploiting DNA damage in cancer cells.
Data Summary: In Vitro and In Vivo Synergy
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of PBD-ADC combinations. Synergy is quantified using the Combination Index (CI) for in vitro studies, as defined by the Chou-Talalay method, and the Coefficient of Drug Interaction (CDI) for in vivo studies.
Table 1: In Vitro Synergy of Camidanlumab Tesirine (PBD-ADC) with Gemcitabine in Lymphoma Cell Lines
| Cell Line | Cancer Type | Synergy Assessment Method | Outcome |
| L-428 | Hodgkin's Lymphoma | Chou-Talalay Method | Synergistic Activity |
| HDLM-2 | Hodgkin's Lymphoma | Chou-Talalay Method | Synergistic Activity |
| Karpas-299 | Anaplastic Large Cell Lymphoma | Chou-Talalay Method | Synergistic Activity |
Data sourced from a study on the combination of Camidanlumab Tesirine with gemcitabine, which concluded synergistic activity across three tested human-derived cancer cell lines[1][2].
Table 2: In Vivo Synergy of PBD-ADCs with Olaparib and Gemcitabine
| PBD-ADC | Combination Agent | Cancer Model | Synergy Assessment Method | Coefficient of Drug Interaction (CDI) | Outcome |
| ADCT-601 | Olaparib (PARP Inhibitor) | BRCA1-mutated Ovarian Cancer PDX | Coefficient of Drug Interaction | 0.69 | Synergistic Antitumor Activity[3] |
| Camidanlumab Tesirine | Gemcitabine | Karpas-299 ALCL Xenograft (0.05 mg/kg ADC) | Coefficient of Drug Interaction | 0.51 | Synergistic Antitumor Activity[4][5] |
| Camidanlumab Tesirine | Gemcitabine | Karpas-299 ALCL Xenograft (0.1 mg/kg ADC) | Coefficient of Drug Interaction | 0.17 | Synergistic Antitumor Activity[4][5] |
| CD25-ADC (surrogate) | Gemcitabine | CT26 Colorectal Cancer Syngeneic (0.1 mg/kg ADC) | Coefficient of Drug Interaction | 0.68 | Synergistic Antitumor Activity[1][2][5] |
Note: A CDI value of <1 indicates synergy, a CDI = 1 indicates an additive effect, and a CDI > 1 indicates antagonism. A CDI of <0.7 is considered significant synergy[6].
Mechanism of Action and Signaling Pathways
PBD dimers, the cytotoxic payload of the investigated ADCs, exert their effect by binding to the minor groove of DNA and forming covalent interstrand cross-links.[7][8] This action stalls DNA replication forks, induces DNA damage, and ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[1][7]
The cell's response to this damage is mediated by the DNA Damage Response (DDR) pathway. Key protein kinases such as ATM, ATR, and DNA-PK are activated, which in turn phosphorylate downstream checkpoint kinases like Chk1 and Chk2, orchestrating cell cycle arrest to allow for DNA repair.[1]
Synergy with PARP Inhibitors (Olaparib)
PARP (Poly (ADP-ribose) polymerase) is a key enzyme in the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs are more likely to be converted into more lethal double-strand breaks (DSBs) during DNA replication. PBD dimers also induce DSBs as a consequence of their interstrand cross-links. The combination of a PBD-ADC and a PARP inhibitor creates a scenario of "synthetic lethality." The PBD-ADC creates complex DNA damage, and the PARP inhibitor simultaneously cripples the cell's ability to repair it, leading to an overwhelming level of genomic instability and cell death.[9][10] This is particularly effective in tumors that already have deficiencies in other DNA repair pathways, such as those with BRCA1 mutations.
Experimental Protocols
In Vitro Synergy Assessment (Chou-Talalay Method)
-
Cell Lines and Culture: Human lymphoma cell lines (L-428, HDLM-2, Karpas-299) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Camidanlumab Tesirine and gemcitabine are reconstituted in sterile water or DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with either a single agent or a combination of both drugs at a constant ratio. After a specified incubation period (e.g., 72-96 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The dose-response curves for each agent and the combination are generated. The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method.[11][12] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
In Vivo Synergy Assessment (Xenograft/Syngeneic Models)
-
Animal Models: Immunodeficient mice (for human cell line xenografts like Karpas-299) or immunocompetent mice (for syngeneic models like CT26) are used.
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flanks of the mice. Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before treatment begins.
-
Treatment Regimen:
-
PBD-ADC Group: Administered as a single intravenous (IV) dose (e.g., 0.05 or 0.1 mg/kg).
-
Chemotherapy Group: Administered according to a standard schedule (e.g., gemcitabine at 80 mg/kg, intraperitoneally, every 3 days for 4 doses).
-
Combination Group: Receives both treatments as per the schedules above.
-
Control Group: Receives vehicle control.
-
-
Data Collection: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Synergy Calculation (Coefficient of Drug Interaction - CDI): The CDI is calculated at the end of the study using the formula: CDI = (Relative tumor volume of combination group) / (Relative tumor volume of PBD-ADC group × Relative tumor volume of chemotherapy group).[6][14][15] A CDI < 1 indicates a synergistic effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity enhancement in MDA-MB-231 cells by the combination treatment of tetrahydropalmatine and berberine derived from Corydalis yanhusuo W. T. Wang - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic strategies: ADC-PARP inhibitor combinations in triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating Anthramycin's Target Engagement in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, exerts its cytotoxic effects by covalently binding to the minor groove of DNA, primarily at guanine (B1146940) bases.[1][2][3] This interaction inhibits DNA and RNA synthesis, leading to DNA strand breaks and ultimately, cell cycle arrest and apoptosis.[1][4] Validating that this compound effectively engages its DNA target in cancer cell lines is a critical step in preclinical drug development. This guide provides a comparative overview of key experimental methods for confirming and quantifying this compound's target engagement, offering insights into their principles, protocols, and the nature of the data they generate.
Direct Measurement of DNA Damage
The most direct approach to validating this compound's target engagement is to quantify the resultant DNA damage. Several well-established assays can be employed for this purpose.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[5] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.[6]
Table 1: Representative Data from Alkaline Comet Assay in a Cancer Cell Line Treated with this compound
| Treatment | Concentration (µM) | Mean Tail Moment | Mean % DNA in Tail |
| Vehicle Control | 0 | 2.5 ± 0.8 | 4.1 ± 1.2 |
| This compound | 0.1 | 15.7 ± 3.2 | 18.5 ± 4.5 |
| This compound | 1.0 | 42.3 ± 6.8 | 45.2 ± 7.1 |
| This compound | 10.0 | 89.1 ± 11.5 | 78.9 ± 9.3 |
| (Data are representative and for illustrative purposes) |
-
Cell Treatment: Culture cancer cells to ~80% confluency and treat with varying concentrations of this compound or vehicle control for a specified duration (e.g., 4-24 hours).
-
Cell Harvesting: Gently trypsinize and resuspend cells in ice-cold PBS to obtain a single-cell suspension.
-
Embedding in Agarose (B213101): Mix approximately 1 x 10^5 cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using specialized software to measure tail length, tail intensity, and tail moment.[6]
γH2AX Assay
The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[7] The γH2AX assay utilizes immunofluorescence to detect and quantify these phosphorylation events, which appear as distinct foci within the nucleus. The number of γH2AX foci is directly proportional to the number of DSBs.[8]
Table 2: Representative Data from γH2AX Foci Quantification in a Cancer Cell Line Treated with this compound
| Treatment | Concentration (µM) | Mean γH2AX Foci per Cell | Percentage of γH2AX-Positive Cells |
| Vehicle Control | 0 | 1.2 ± 0.5 | 5% |
| This compound | 0.1 | 8.5 ± 2.1 | 45% |
| This compound | 1.0 | 25.3 ± 4.7 | 85% |
| This compound | 10.0 | 58.1 ± 8.9 | >95% |
| (Data are representative and for illustrative purposes) |
-
Cell Culture and Treatment: Grow cancer cells on coverslips and treat with this compound as described for the Comet assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access.[9]
-
Blocking: Incubate cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[8][9]
Quantitative PCR (qPCR)-Based Assays
qPCR-based methods can be adapted to quantify DNA adducts and lesions. The principle relies on the fact that DNA damage can impede the progression of DNA polymerase during PCR, leading to a decrease in the amplification of a target DNA sequence. This reduction in amplification is proportional to the amount of DNA damage.[10]
Table 3: Representative Data from qPCR-Based DNA Damage Assay
| Treatment | Concentration (µM) | Relative Amplification (Fold Change) | Estimated Lesions per 10 kb |
| Vehicle Control | 0 | 1.00 | 0 |
| This compound | 0.1 | 0.72 | 1.5 |
| This compound | 1.0 | 0.35 | 4.8 |
| This compound | 10.0 | 0.12 | 9.7 |
| (Data are representative and for illustrative purposes) |
-
Cell Treatment and DNA Extraction: Treat cancer cells with this compound and subsequently extract genomic DNA.
-
qPCR Reaction Setup: Prepare qPCR reactions using primers that amplify a long genomic DNA fragment (typically >10 kb). Reactions should include the extracted DNA, a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).
-
qPCR Amplification: Perform qPCR, monitoring the fluorescence signal at each cycle.
-
Data Analysis: Calculate the relative amplification of the long DNA fragment in this compound-treated samples compared to vehicle-treated controls. A decrease in amplification indicates the presence of DNA lesions. The number of lesions can be estimated using the Poisson distribution.
Broader Target Engagement Methodologies
While the above assays directly measure the consequence of this compound binding, other techniques can be used to more broadly confirm target engagement without necessarily focusing on DNA damage as the primary readout.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying drug-target interactions in a cellular context.[1] The principle is that the binding of a ligand (in this case, this compound to DNA) can alter the thermal stability of the target. However, as this compound's primary target is DNA and not a single protein, the application of CETSA is less direct. It could potentially be used to assess the stability of protein-DNA complexes or downstream effector proteins.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets of small molecules by observing their increased resistance to proteolysis upon ligand binding.[11] Similar to CETSA, its direct application to a DNA-binding agent like this compound is not straightforward but could be adapted to study proteins that are part of the DNA-anthramycin complex.
Photo-affinity Labeling (PAL)
PAL involves chemically modifying a drug molecule with a photoreactive group.[12] Upon exposure to UV light, this group forms a covalent bond with the drug's binding partner. While technically feasible, synthesizing a photo-affinity probe for this compound that retains its DNA-binding properties can be challenging.
Comparison of Target Validation Methods
Table 4: Objective Comparison of this compound Target Engagement Validation Methods
| Method | Principle | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Comet Assay | Measures DNA strand breaks in single cells via electrophoresis.[5] | Medium to High | High | Single-cell resolution; detects various types of DNA damage. | Indirect measure of target binding; can be influenced by other cellular processes. |
| γH2AX Assay | Detects DNA double-strand breaks via immunofluorescence of phosphorylated H2AX.[7] | High | Very High | Highly specific for DSBs; amenable to high-content imaging.[8] | Focuses on a specific type of DNA damage; may not capture all aspects of this compound's effects. |
| qPCR-Based Assay | Quantifies DNA lesions by measuring the inhibition of PCR amplification.[10] | High | High | Highly quantitative; can be targeted to specific genomic regions. | Indirectly measures adducts; may be affected by PCR inhibitors. |
| CETSA | Measures changes in protein thermal stability upon ligand binding.[1] | Medium to High | Moderate | In-cell target engagement; label-free. | Indirect for DNA-binding agents; may not be suitable for DNA itself. |
| DARTS | Identifies target proteins based on their increased resistance to proteolysis.[11] | Low to Medium | Moderate | No drug modification required; can identify novel protein interactions. | Indirect for DNA-binding agents; may not be sensitive to all binding events. |
| Photo-affinity Labeling | Covalently links a modified drug to its target upon UV activation.[12] | Low | High | Provides direct evidence of binding. | Requires chemical synthesis of a probe; potential for altered drug activity. |
Visualizing this compound's Mechanism and Validation Workflows
Signaling Pathway of this compound-Induced DNA Damage
Caption: this compound's mechanism of action leading to apoptosis.
General Workflow for Target Engagement Validation
Caption: Workflow for validating this compound's target engagement.
Experimental Workflow for the Comet Assay
Caption: Step-by-step workflow of the Comet assay.
Experimental Workflow for the γH2AX Assay
Caption: Step-by-step workflow of the γH2AX assay.
References
- 1. CETSA [cetsa.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Reaction of this compound with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular pharmacology of novel C8-linked this compound-based sequence-selective DNA minor groove cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micropatterned comet assay enables high throughput and sensitive DNA damage quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of labile anthracycline-DNA adducts by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
comparative genomic analysis of anthramycin and sibiromycin biosynthetic gene clusters
A deep dive into the genetic blueprints of two potent antitumor antibiotics, anthramycin and sibiromycin (B87660), reveals a fascinating story of shared ancestry and divergent evolution in their biosynthetic pathways. This guide provides a comparative analysis of their biosynthetic gene clusters (BGCs), offering insights for researchers, scientists, and drug development professionals in the field of natural product biosynthesis and engineering.
This compound and sibiromycin belong to the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, known for their sequence-selective DNA-alkylating properties and significant antitumor activities.[3] While sharing a common PBD core, their distinct chemical structures arise from differences in the genetic instructions encoded within their respective BGCs. Understanding these genetic differences is crucial for harnessing their therapeutic potential and for the bioengineering of novel, more effective PBD analogs.
At a Glance: Comparing the Gene Clusters
A comparative overview of the this compound and sibiromycin BGCs highlights key differences in their genetic organization and content. The sibiromycin gene cluster is notably larger, containing more open reading frames (ORFs) which contribute to the biosynthesis of its unique sugar moiety, sibirosamine.[1]
| Feature | This compound BGC | Sibiromycin BGC | Reference |
| Producing Organism | Streptomyces refuineus | Streptosporangium sibiricum, Streptomyces sp. BRB081 | [4][5] |
| Size of Gene Cluster | ~32.5 kb | ~32.7 kb | [3][4] |
| Number of ORFs | 25 | 26 | [3][4] |
| Core Scaffold | Pyrrolo[1][2]benzodiazepine | Pyrrolo[1][2]benzodiazepine | [1] |
| Key Precursors | L-Tryptophan, L-Tyrosine, L-Methionine | L-Tryptophan, L-Tyrosine, L-Methionine | [2][6] |
| Unique Moiety | - | Sibirosamine (a rare amino sugar) | [5] |
| Core Biosynthetic Genes | Non-ribosomal peptide synthetase (NRPS) | Non-ribosomal peptide synthetase (NRPS) | [1][4] |
Delving into the Biosynthetic Pathways
The biosynthesis of both this compound and sibiromycin begins with the construction of two key building blocks: a 4-methyl-3-hydroxyanthranilic acid moiety derived from L-tryptophan and a "dehydroproline acrylamide" or dihydropyrrole moiety derived from L-tyrosine.[4][7] These precursors are then condensed by a two-module non-ribosomal peptide synthetase (NRPS) to form the characteristic PBD core.[1][4]
A key divergence in their biosynthetic pathways lies in the subsequent modifications. The sibiromycin BGC contains a set of genes (e.g., sibI, sibJ, sibM, sibN, sibO, sibH) dedicated to the synthesis and attachment of the unique amino sugar, sibirosamine.[5] This glycosylation is a critical feature that enhances the DNA binding affinity of sibiromycin.[5]
Below are visual representations of the proposed biosynthetic pathways for this compound and sibiromycin, illustrating the flow from primary metabolites to the final natural products.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of sibiromycin.
Experimental Corner: Unraveling Gene Function
The functional characterization of the this compound and sibiromycin BGCs has been made possible through a combination of bioinformatics and experimental techniques. Key methodologies employed in the cited research include:
-
Gene Cluster Analysis: This bioinformatic approach involves identifying the boundaries of the BGC and predicting the function of individual ORFs based on sequence homology to known genes.[8] Tools like antiSMASH are commonly used for this purpose.[9] The process typically involves:
-
Genome Sequencing: Obtaining the complete or draft genome sequence of the producing organism.
-
BGC Prediction: Using software to identify putative secondary metabolite BGCs within the genome.
-
ORF Annotation: Identifying and annotating the function of each ORF within the predicted cluster based on homology searches against protein databases.
-
Comparative Genomics: Comparing the identified BGC with known clusters to infer the biosynthetic pathway and the function of conserved genes.[10]
-
-
Gene Replacement/Inactivation: This genetic technique is used to confirm the involvement of a specific gene in the biosynthesis of the natural product.[1] The general workflow is as follows:
-
Construct Design: A disruption cassette, often containing an antibiotic resistance gene, is designed to replace the target gene. Homologous regions flanking the target gene are included to facilitate homologous recombination.
-
Transformation: The disruption cassette is introduced into the producing organism.
-
Selection and Verification: Mutants in which the target gene has been successfully replaced are selected based on antibiotic resistance. The correct integration is verified by PCR and/or Southern blotting.
-
Phenotypic Analysis: The mutant strain is cultivated, and the production of the natural product is analyzed, typically by HPLC, to confirm that its biosynthesis has been abolished.
-
Caption: Workflow for gene replacement experiments.
-
Chemical Complementation: In cases where a gene inactivation mutant is created, chemical complementation can be used to further elucidate the biosynthetic pathway.[1] This involves feeding the mutant strain with a suspected intermediate of the pathway. If the production of the final product is restored, it confirms the position of the inactivated gene's product in the biosynthetic sequence.
The comparative analysis of the this compound and sibiromycin BGCs not only provides fundamental knowledge about the biosynthesis of these potent antitumor agents but also lays the groundwork for future synthetic biology and metabolic engineering efforts. By understanding the genetic basis of their structural diversity, researchers can devise strategies to create novel PBD derivatives with improved therapeutic properties.
References
- 1. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[1,4]benzodiazepine antibiotics. Biosynthesis of the antitumor antibiotic sibiromycin by Streptosporangium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of sibiromycin, a potent antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]
- 10. Frontiers | Distribution and comparative genomic analysis of antimicrobial gene clusters found in Pantoea [frontiersin.org]
anthramycin vs. tomaymycin: differences in biological activity
An Objective Comparison of Anthramycin and Tomaymycin (B1231328): Biological Activity and Mechanisms
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This compound and tomaymycin, both members of the potent pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, offer a compelling case study.[3] Both molecules exert their cytotoxic effects by binding covalently to DNA, yet subtle variations in their structure lead to distinct biological activities and therapeutic profiles.[2] This guide provides a detailed comparison of their performance, supported by experimental data, to inform future research and development.
Mechanism of Action: Covalent DNA Alkylation
The primary mechanism of action for both this compound and tomaymycin is the sequence-selective alkylation of DNA.[3] These compounds fit snugly into the minor groove of the DNA double helix, where their electrophilic C11 position forms a covalent aminal linkage with the exocyclic C2-amino group of a guanine (B1146940) base.[3][4] This DNA adduct physically obstructs the progression of DNA polymerases and RNA polymerases, leading to the inhibition of both DNA replication and transcription, ultimately triggering cell death.[5]
Comparative Analysis of DNA Binding and Cytotoxicity
While sharing a common mechanism, the efficiency and consequences of DNA binding differ between this compound and tomaymycin. These differences are reflected in their DNA binding affinities, the structural changes they induce in DNA, and their resulting cytotoxicity.
DNA Binding Characteristics
The precise interaction of each compound with DNA has been characterized using various biochemical assays. Tomaymycin has been shown to induce a more significant bend in the DNA helix upon binding compared to this compound.[6] This difference in conformational change may influence the recruitment of DNA repair machinery and downstream signaling. A restriction endonuclease digestion assay, which measures the ability of a compound to protect a specific DNA sequence from enzymatic cleavage, was used to establish a relative DNA-binding affinity. The results indicated that this compound has a higher binding affinity than tomaymycin.[7]
| Feature | This compound | Tomaymycin | Reference |
| Preferred DNA Sequence | 5'-Pu-G-Pu | 5'-Pu-G-Pu | [4][7] |
| DNA Conformational Change | Minor bending | Induces greater bending of DNA | [6] |
| Relative DNA Binding Affinity | Higher | Lower | [7] |
Table 1: Comparison of DNA Binding Characteristics of this compound and Tomaymycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. Comparative aspects of this compound, tomaymycin and sibiromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of four anthracyclines against heterotransplanted germ cell tumor lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effects of this compound and actinomycin on RNA synthesis patterns in L1210 cells [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Anthramycin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Anthramycin, a potent pyrrolobenzodiazepine (PBD) antibiotic with antitumor properties, requires stringent disposal procedures due to its cytotoxic nature.[1][2] Adherence to proper waste management protocols is critical to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive overview of the necessary operational and disposal plans for this compound, consolidating essential safety measures and logistical requirements.
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to handle this compound and any contaminated materials with appropriate personal protective equipment (PPE). Standard practice for handling cytotoxic agents should be followed, including the use of a certified biological safety cabinet, double gloving with chemotherapy-tested gloves, a disposable gown, and eye protection.
Disposal Plan: Segregation and Labeling
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[3][4] This includes empty vials, syringes, needles, contaminated labware, personal protective equipment (PPE), and any absorbent materials used for cleaning spills.
Proper segregation of this waste is a critical first step. This compound-contaminated waste should not be mixed with general laboratory trash or other chemical waste streams.[5] Use designated, leak-proof, and puncture-resistant containers that are clearly labeled for cytotoxic waste.
European Waste Catalogue (EWC) Codes:
For facilities in Europe, the following EWC codes should be used for the disposal of this compound waste:
| Waste Origin | EWC Code | Description |
| Human Healthcare | 18 01 08 | Cytotoxic and cytostatic medicines |
| Animal Healthcare | 18 02 07 | Cytotoxic and cytostatic medicines |
Note: The asterisk () denotes that the waste is hazardous.*
Disposal Method: Incineration
The primary and recommended method for the disposal of this compound and other cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[4][6][7] This method ensures the complete destruction of the cytotoxic compounds.
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This should include a respirator, in addition to the standard PPE for handling cytotoxic agents.
-
Contain the Spill: Use absorbent pads or other materials from a specialized chemotherapy spill kit to gently cover and absorb the spill. For powdered this compound, it is crucial to wet the powder with a suitable liquid (e.g., a detergent solution) before cleaning to avoid aerosolization.
-
Dispose of all materials used for cleanup in the designated cytotoxic waste containers.
Chemical Inactivation (for Decontamination)
While high-temperature incineration is the standard for bulk disposal, chemical inactivation may be relevant for the decontamination of surfaces and equipment. Studies on other antineoplastic agents have shown that oxidizing agents can be effective.[9][10] However, it is important to note that the efficacy of these methods against this compound has not been specifically documented in readily available literature. Therefore, any chemical decontamination should be considered a risk-reduction measure for surface cleaning rather than a method for bulk waste disposal.
Decontamination Solutions for Surfaces:
| Decontaminating Agent | Concentration | Notes |
| Sodium Hypochlorite (Bleach) | 5.25% | Has been shown to be effective against several other cytotoxic drugs. |
| Hydrogen Peroxide | 30% | Also demonstrated efficacy against some cytotoxic agents. |
| Fenton Reagent (H₂O₂ + Ferrous Iron) | Varies | Has been tested for the degradation of other alkylating agents. |
Caution: The degradation products of this compound are not well-characterized. Chemical decontamination procedures should be performed with caution, and all resulting waste must still be disposed of as hazardous.
Procedural Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
- 1. Agents Classified by the IARC Monographs, Volumes 1–140 – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. KEGG:D02952 - FACTA Search [nactem.ac.uk]
- 4. This compound | C16H17N3O4 | CID 12306674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 10. In vitro and in vivo stability of this compound-DNA conjugate and its potential application as an this compound prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Anthramycin
FOR IMMEDIATE USE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Anthramycin. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
This compound is a potent antitumor antibiotic that requires stringent safety measures during handling, storage, and disposal.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure to this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Respiratory | Full-face respirator | Recommended if exposure limits are exceeded or if irritation is experienced.[4] |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hands | Chemical-impermeable gloves | Must be inspected prior to use and comply with EU Directive 89/686/EEC and the EN 374 standard.[4] |
| Body | Fire/flame resistant and impervious clothing | Options include a one-piece coverall, a hooded two-piece chemical splash suit, or a chemical-resistant hood and apron.[4][5] |
| Feet | Chemical-resistant, steel-toed and shank boots | Recommended for comprehensive protection.[5] |
Operational Plan for Handling this compound
Follow these procedural steps to ensure safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency spill kit accessible.
2. Handling the Compound:
-
Wear the full PPE ensemble as detailed in the table above.
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Avoid contact with skin and eyes.[4]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep it separate from foodstuff containers and incompatible materials.[4]
-
The storage area should be locked or accessible only to authorized personnel.[6]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area, upwind of the spill.[4]
-
Remove all sources of ignition.[4]
-
Contain the spill and prevent it from entering drains.[4]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Characterization: All materials contaminated with this compound, including the compound itself, empty containers, and used PPE, are considered hazardous waste.
-
Disposal Method: The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration for combustible materials.[4]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
